Propionic acid-d6
Description
The exact mass of the compound Deuterio 2,2,3,3,3-pentadeuteriopropanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
deuterio 2,2,3,3,3-pentadeuteriopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5)/i1D3,2D2/hD | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBDQKXXYIPTUBI-WYMDYBCKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369134 | |
| Record name | Propanoic acid-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19448-61-4 | |
| Record name | Propanoic acid-d6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19448-61-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is Propionic acid-d6
An In-Depth Technical Guide to Propionic Acid-d6 for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (Perdeuterated propionic acid) is a stable isotope-labeled (SIL) analog of propionic acid, where all six hydrogen atoms have been replaced with deuterium. This isotopic substitution renders it nearly chemically identical to its unlabeled counterpart but physically distinguishable by its increased mass (M+6). This key difference makes this compound an indispensable tool in modern analytical and metabolic research. Its primary applications are as an ideal internal standard for highly accurate quantification of propionic acid in complex biological matrices via mass spectrometry and as a metabolic tracer to elucidate the dynamics of pathways involving propionyl-CoA. This guide provides a comprehensive overview of its properties, core applications, detailed experimental workflows, and safety considerations for professionals in the field.
Introduction: The Significance of Stable Isotope Labeling
In quantitative and metabolic sciences, precision and accuracy are paramount. Stable isotopes, which are non-radioactive forms of atoms containing extra neutrons, serve as the gold standard for many analytical techniques.[1] Unlike radioactive isotopes, they are safe to handle and do not decay, making them suitable for a wide range of applications, including in vivo human studies.[2]
This compound (CD₃CD₂CO₂D) is the deuterated form of propionic acid (CH₃CH₂COOH), a naturally occurring short-chain fatty acid (SCFA) of significant biological interest. Propionic acid is a key product of gut microbial fermentation and plays a crucial role in host energy metabolism, signaling, and gut health.[3][4][5] The ability to accurately measure its concentration and trace its metabolic fate is critical for understanding its role in health and diseases like diabetes, obesity, and neurological disorders.[4][6] this compound provides the necessary tool to achieve this with unparalleled specificity and reliability.
Physicochemical Properties
The fundamental characteristics of this compound are summarized below. Its physical properties are very similar to unlabeled propionic acid, which is critical for its function as an analytical stand-in.
| Property | Value | Source(s) |
| CAS Number | 19448-61-4 | [7][8][9] |
| Molecular Formula | C₃D₆O₂ or CD₃CD₂COOD | [7][8][9] |
| Molecular Weight | ~80.12 g/mol | [8][9] |
| Mass Shift vs. Unlabeled | M+6 | |
| Isotopic Purity | Typically ≥98 atom % D | [8][9] |
| Appearance | Colorless Liquid | [10] |
| Density | ~1.072 - 1.102 g/mL at 25 °C | [7] |
| Boiling Point | ~141 °C | [11][12] |
| Melting Point | ~ -24 to -23 °C | [7][12] |
| Flash Point | ~54 - 57.7 °C | [7][13] |
| Refractive Index | ~1.386 - 1.397 (n20/D) | [7] |
Core Application 1: The Gold Standard Internal Standard for Quantitative Analysis
The most prevalent use of this compound is as an internal standard (IS) in stable isotope dilution analysis (SIDA), primarily coupled with mass spectrometry (MS) techniques like Gas Chromatography-MS (GC-MS) or Liquid Chromatography-MS (LC-MS).
The Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a method of quantification where a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) is added to a sample at the earliest stage of preparation.[14] The fundamental premise is that the SIL internal standard behaves identically to the endogenous, unlabeled analyte throughout the entire analytical workflow, including extraction, derivatization, and injection.[14] Any loss of analyte during sample processing will be accompanied by an identical fractional loss of the SIL standard.
Because mass spectrometry can differentiate between the analyte (e.g., propionic acid, m/z 74) and the SIL standard (this compound, m/z 80), quantification is based on the ratio of the detector response of the analyte to the SIL standard. This ratio remains constant regardless of sample loss or variations in instrument response, leading to highly accurate and precise measurements.
Causality: Why this compound is a Superior Internal Standard
The choice of an internal standard is critical for robust bioanalysis. While simpler methods use structural analogs, SIL standards like this compound are considered the gold standard for several reasons:[15][16][17]
-
Compensates for Matrix Effects: Co-eluting matrix components in complex samples (e.g., plasma, feces) can suppress or enhance the ionization of an analyte, leading to inaccurate results. Because this compound has virtually identical physicochemical properties and chromatographic retention time to propionic acid, it experiences the same matrix effects. The analyte/IS ratio self-corrects for this interference.
-
Corrects for Extraction Inefficiency: It is rare to achieve 100% recovery of an analyte during sample extraction. The SIL standard corrects for incomplete and variable recovery between samples.[15][16]
-
Minimizes Instrumental Variability: It accounts for fluctuations in injection volume and detector sensitivity.[16]
While highly effective, researchers should be aware of the potential for the "deuterium isotope effect," where the C-D bond can be slightly stronger than the C-H bond, occasionally leading to minor chromatographic separation from the unlabeled analyte. This is typically negligible for small molecules like propionic acid but must be verified during method development.
Experimental Workflow: Quantification of SCFAs in Fecal Samples by GC-MS
This protocol outlines a standard method for measuring propionic acid concentration in a biological matrix, using this compound as the internal standard.
Objective: To accurately quantify propionic acid in murine fecal samples.
Methodology:
-
Sample Preparation & Homogenization:
-
Weigh approximately 50 mg of a frozen fecal sample into a 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of sterile, ice-cold PBS.
-
Homogenize the sample using a bead-beater instrument for 5 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C to pellet solid debris.
-
-
Internal Standard Spiking:
-
Prepare a stock solution of this compound at 4000 mg/L in ethanol.[18]
-
Transfer 500 µL of the clarified fecal supernatant to a clean 1.5 mL microfuge tube.
-
Add a precise volume of the this compound stock solution to achieve a final concentration that is within the expected physiological range of the analyte (e.g., 500 mg/L final concentration).[18] This step is critical and must be done with calibrated pipettes.
-
-
Acidification & Extraction:
-
Acidify the sample by adding phosphoric acid or succinic acid to protonate the fatty acids, making them more volatile.[18]
-
Add 1 mL of a suitable organic solvent (e.g., diethyl ether or iso-octane) to extract the short-chain fatty acids.[19]
-
Vortex vigorously for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
-
Derivatization (Optional but Recommended for GC):
-
While direct injection is possible, derivatization improves chromatographic peak shape and sensitivity for acidic compounds.[20]
-
Carefully transfer the organic (upper) layer to a new glass vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a derivatizing agent such as PFBBr (pentafluorobenzyl bromide) in acetonitrile with a catalyst like DIPEA (diisopropylethylamine) and incubate.[19]
-
Dry the sample again and reconstitute in a final volume of iso-octane for injection.[19]
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., a wax-based column like SH-WAX).[20]
-
Set up the MS to operate in Selected Ion Monitoring (SIM) mode to monitor the characteristic ions for derivatized propionic acid and derivatized this compound.
-
-
Data Analysis:
-
Generate a calibration curve using standards containing known concentrations of unlabeled propionic acid and a fixed concentration of this compound.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Calculate the concentration of propionic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Diagram: GC-MS Quantification Workflow
Caption: Workflow for propionic acid quantification using a d6-labeled internal standard.
Core Application 2: Tracer for Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[21][22] By introducing a stable isotope-labeled substrate, researchers can trace the path of the labeled atoms as they are incorporated into downstream metabolites.[1][2]
Principle of Metabolic Tracing with this compound
When cells or organisms are supplied with this compound, it is absorbed and activated to its coenzyme A thioester, propionyl-CoA-d6. Propionyl-CoA is a key metabolic intermediate that can be formed from the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, threonine, methionine).[23]
The metabolic fate of propionyl-CoA is primarily to be carboxylated to methylmalonyl-CoA, which is then isomerized to succinyl-CoA.[5] Succinyl-CoA is an intermediate of the Krebs cycle (Tricarboxylic Acid Cycle). By measuring the incorporation of deuterium into succinyl-CoA and subsequent Krebs cycle intermediates (e.g., malate, citrate), one can quantify the contribution of propionate to anaplerosis—the replenishment of cycle intermediates.
Experimental Design Considerations
-
Isotopic Steady State: The system must reach an isotopic steady state, where the isotopic labeling pattern of the intracellular metabolites becomes constant over time. This ensures that the measured labeling distribution reflects the underlying metabolic fluxes.[21]
-
Tracer Selection: The choice of tracer is crucial. This compound is excellent for studying propionate-specific pathways. For a more comprehensive view of central carbon metabolism, it can be used in parallel with other tracers like ¹³C-glucose or ¹⁵N-glutamine.[2]
-
Analytical Platform: LC-MS/MS is the platform of choice for MFA, as it can separate complex mixtures of metabolites and precisely determine their mass isotopologue distributions (MIDs), revealing how many labeled atoms are incorporated into each molecule.
Diagram: Metabolic Fate of this compound
Caption: Entry of this compound into the Krebs cycle via anaplerosis.
Other Analytical Methodologies
While MS is the primary technique, this compound is also relevant in Nuclear Magnetic Resonance (NMR) spectroscopy. In ¹H NMR, signals from protons (¹H) are detected. Since deuterium (²H) has a different nuclear spin and resonates at a completely different frequency, deuterated positions on a molecule are "silent" in a ¹H NMR spectrum.[24] This can be used to:
-
Confirm Labeling: A ¹H NMR spectrum of this compound would show the absence of signals seen in a spectrum of standard propionic acid, confirming the successful isotopic labeling.[25]
-
Simplify Spectra: In complex molecules, selective deuteration can be used to remove specific signals, aiding in the assignment of other nearby proton signals.
Safety and Handling
This compound shares the same hazards as its non-deuterated counterpart. It is a flammable and corrosive liquid.
-
Hazards: Flammable liquid and vapor (H226). Causes severe skin burns and eye damage (H314). May cause respiratory irritation (H335).[13]
-
Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[13][26] Handle in a well-ventilated area or a chemical fume hood. Keep away from heat, sparks, and open flames.[10][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[13][26]
-
First Aid: In case of contact with skin or eyes, rinse immediately and copiously with water for at least 15 minutes and seek urgent medical attention.[10][13] If inhaled, move to fresh air. If swallowed, rinse mouth but do not induce vomiting; seek immediate medical help.[10][13]
Always consult the most recent Safety Data Sheet (SDS) from the supplier before handling the chemical.[13]
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its role as a stable isotope-labeled internal standard enables highly accurate and reproducible quantification of endogenous propionic acid, a critical biomarker in metabolic health and disease. Furthermore, its application as a metabolic tracer provides dynamic insights into the contributions of propionate to central carbon metabolism. By understanding the principles behind its use and adhering to rigorous experimental and safety protocols, scientists can leverage this compound to advance our understanding of metabolism, drug development, and the intricate host-microbiome relationship.
References
-
Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. (n.d.). PubMed Central. Retrieved from [Link]
-
van de Merbel, N. C. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (2005). SciSpace. Retrieved from [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). MDPI. Retrieved from [Link]
-
Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. (2019). ResearchGate. Retrieved from [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. (2005). Semantic Scholar. Retrieved from [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. (n.d.). Waters Corporation. Retrieved from [Link]
-
This compound, min 98 atom% D, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
This compound, 98 atom % D. (n.d.). SLS. Retrieved from [Link]
-
Safety Data Sheet: Propionic acid. (n.d.). Carl ROTH. Retrieved from [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022). PubMed Central. Retrieved from [Link]
-
Preparation of propionic acid. (n.d.). PrepChem.com. Retrieved from [Link]
-
Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. (2023). ChemRxiv. Retrieved from [Link]
-
Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (2018). Journal of Lipid Research. Retrieved from [Link]
-
Synthesis of propanoic acid. (2023). YouTube. Retrieved from [Link]
-
Propionic acid – metabolite. (n.d.). biocrates life sciences ag. Retrieved from [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2010). PubMed. Retrieved from [Link]
-
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (n.d.). Shimadzu. Retrieved from [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (2021). An-Najah Staff Site. Retrieved from [Link]
-
Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. (2018). RSC Publishing. Retrieved from [Link]
-
mass spectrum of propanoic acid. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. Retrieved from [Link]
-
Acute effects of the food preservative propionic acid on glucose metabolism in humans. (2021). BMJ Open Diabetes Research & Care. Retrieved from [Link]
-
Deuterium use in ¹H NMR. (n.d.). Study Mind. Retrieved from [Link]
-
Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of a NR capsule. (2017). ResearchGate. Retrieved from [Link]
-
The Use of Deuterium in ngcontent-ng-c1597341111="" _nghost-ng-c486979765="" class="inline ng-star-inserted">
NMR Spectroscopy. (2014). Chemistry LibreTexts. Retrieved from [Link] -
Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. (2023). Shimadzu. Retrieved from [Link]
-
Propanoic acid. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
- 1. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 4. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. staff.najah.edu [staff.najah.edu]
- 6. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. 19448-61-4 this compound this compound - CAS Database [chemnet.com]
- 8. calpaclab.com [calpaclab.com]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. archpdfs.lps.org [archpdfs.lps.org]
- 11. labsolu.ca [labsolu.ca]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 18. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. lipidmaps.org [lipidmaps.org]
- 20. shimadzu.com [shimadzu.com]
- 21. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. studymind.co.uk [studymind.co.uk]
- 25. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 26. carlroth.com:443 [carlroth.com:443]
Foreword: The Imperative of Isotopic Fidelity in Quantitative Science
An In-Depth Technical Guide to the Isotopic Purity of Propionic Acid-d6
In the landscape of modern analytical science, particularly within drug metabolism, pharmacokinetics (DMPK), and metabolomics, the use of stable isotope-labeled (SIL) internal standards is not merely a convenience but a cornerstone of data integrity. Among these, this compound (Perdeuterated Propionic Acid) serves as a critical tool for the precise quantification of its unlabeled analogue, a key short-chain fatty acid in various biological pathways.[1][2][3] However, the reliability of any study employing this compound is directly contingent on a factor that is often assumed but must be rigorously verified: its isotopic purity. This guide provides a comprehensive framework for understanding, evaluating, and validating the isotopic purity of this compound, ensuring the generation of trustworthy and reproducible scientific data.
The Foundational Role of this compound in Quantitative Analysis
Propionic acid is a significant metabolite produced by the gut microbiome and is implicated in numerous physiological processes, including energy homeostasis and immune regulation.[4][5] Consequently, its accurate measurement in biological matrices is of paramount importance. The use of a SIL internal standard, such as this compound, is the gold standard in mass spectrometry-based quantification.[6] An ideal internal standard is chemically identical to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, but is mass-distinct for separate detection by the mass spectrometer.[6][7] This co-elution allows for the correction of matrix effects and variations in sample processing, which are significant sources of error.[8]
The central premise is that any isotopic impurity in the internal standard—specifically, the presence of unlabeled propionic acid (d0) or partially labeled isotopologues (d1-d5)—directly compromises this corrective function. This unlabeled portion contributes to the analyte's signal, leading to an artificially inflated measurement and a non-linear calibration curve, ultimately biasing the final reported concentration.[7][8][9] Therefore, the verification of isotopic purity is a non-negotiable first step in method development and validation.
Figure 1: Logical relationship between isotopic purity and analytical accuracy.
The Analytical Arsenal: Methodologies for Purity Determination
A robust assessment of isotopic purity cannot rely on a single analytical technique. The principle of orthogonality—using distinct, complementary methods—is crucial for a self-validating system. For this compound, the synergistic combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provides the most comprehensive characterization.[10][11]
High-Resolution Mass Spectrometry (HRMS)
The rationale for using HRMS is its ability to resolve and quantify different isotopologues (molecules that differ only in their isotopic composition) based on their precise mass-to-charge ratios (m/z).[10][12]
Experimental Protocol: HRMS Analysis of this compound
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Infusion: Directly infuse the sample into the electrospray ionization (ESI) source in negative ion mode. This will deprotonate the carboxylic acid, forming the [M-H]⁻ ion.
-
Data Acquisition: Acquire a full scan mass spectrum over a narrow m/z range centered on the expected ions (e.g., m/z 73 to 81). Ensure the instrument resolution is set sufficiently high (>10,000) to clearly separate isotopic peaks.
-
Data Analysis:
-
Extract the ion chromatograms for the deprotonated molecular ions of each isotopologue.
-
Integrate the peak areas for each ion.
-
Calculate the isotopic enrichment by expressing the peak area of the fully deuterated ion (d6) as a percentage of the sum of all related isotopic peaks (d0 through d6).
-
Data Interpretation: The resulting spectrum will show a cluster of peaks. The most abundant peak should correspond to the fully deuterated molecule ([CD₃CD₂COO]⁻). The presence and relative intensity of peaks at lower masses indicate the extent of isotopic impurity.
| Isotopologue | Formula (Deprotonated) | Exact Mass (Da) | Expected m/z [M-H]⁻ |
| Propionic Acid (d0) | C₃H₅O₂⁻ | 73.0295 | 73.0295 |
| Propionic Acid-d1 | C₃H₄DO₂⁻ | 74.0357 | 74.0357 |
| Propionic Acid-d2 | C₃H₃D₂O₂⁻ | 75.0420 | 75.0420 |
| Propionic Acid-d3 | C₃H₂D₃O₂⁻ | 76.0483 | 76.0483 |
| Propionic Acid-d4 | C₃H₁D₄O₂⁻ | 77.0545 | 77.0545 |
| Propionic Acid-d5 | C₃D₅HO₂⁻ | 78.0608 | 78.0608 |
| This compound | C₃D₆O₂⁻ | 79.0671 | 79.0671 |
Table 1: Expected m/z values for deprotonated isotopologues of Propionic Acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While HRMS quantifies the overall isotopic distribution, NMR spectroscopy provides crucial information about the location of any residual protons and confirms the positions of deuterium atoms. A combined ¹H and ²H NMR approach offers a powerful quantitative tool.[13]
¹H NMR (Proton NMR): The Search for Residual Protons
The ¹H NMR spectrum is the most direct method to detect and quantify the presence of non-deuterated or partially deuterated species.
-
Causality: In a theoretically 100% pure this compound (CD₃CD₂COOD) sample dissolved in a deuterated solvent, the ¹H NMR spectrum should be silent, except for a small, broad peak for the exchangeable acidic deuteron (which will eventually exchange with residual protons in the solvent). The appearance of signals in the alkyl region (around 1.1 ppm for the -CH₃ group and 2.3 ppm for the -CH₂- group) is direct evidence of incomplete deuteration.[14]
-
Protocol:
-
Dissolve a precise amount of this compound in a deuterated solvent (e.g., CDCl₃ or D₂O).
-
Add a known quantity of an internal standard with a distinct, sharp signal (e.g., 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt, TSP, for D₂O).[15]
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay.
-
Integrate the residual proton signals corresponding to the methyl and methylene groups against the internal standard's signal. This allows for the calculation of the absolute amount of the proton-containing impurity.
-
²H NMR (Deuterium NMR): Confirming Deuterium Incorporation
²H NMR confirms that deuterium is present at the expected molecular positions.
-
Causality: The chemical shifts in ²H NMR are equivalent to those in ¹H NMR.[16] Therefore, one should observe signals at approximately 1.1 ppm and 2.3 ppm, confirming deuterium incorporation at the methyl and methylene positions, respectively. The relative integration of these peaks can confirm the D₃:D₂ ratio.
-
Protocol:
-
Prepare a concentrated sample in a non-deuterated solvent (to avoid a massive solvent signal).[16]
-
Acquire the ²H NMR spectrum. Note that this may require a longer acquisition time due to the lower gyromagnetic ratio of deuterium.
-
Confirm the presence of signals at the expected chemical shifts for the CD₃ and CD₂ groups.
-
The Self-Validating Workflow: A Unified Approach
Combining these techniques creates a system where the results from one method validate the other, providing a high degree of confidence in the final purity assessment.
Figure 2: A self-validating workflow for isotopic purity verification.
Conclusion: Upholding Scientific Integrity
For researchers, scientists, and drug development professionals, the message is unequivocal: the isotopic purity of this compound is not a trivial specification but a critical parameter that underpins the validity of quantitative studies. Commercially available deuterated standards typically have an isotopic purity of ≥98 atom % D.[1][17][18][19] While this is often sufficient, the actual level of the unlabeled (d0) analyte must be confirmed to be low enough not to interfere with the assay's sensitivity.[9] By implementing a rigorous, multi-faceted analytical approach combining HRMS and NMR, laboratories can ensure the fidelity of their internal standards, safeguard against biased data, and uphold the highest standards of scientific integrity.
References
- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods (RSC Publishing).
- MS fragmentation pattern of propionic acid, product of the thermolysis of succinic acid. ResearchGate.
- mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern. Doc Brown's Chemistry.
- Propionic acid (2,2-D₂, 98%). Cambridge Isotope Laboratories.
- Propionic-d5-acid | CAS 60153-92-6. ResolveMass Laboratories Inc.
- Strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. ResearchGate.
- This compound 98 atom D Isotope. Sigma-Aldrich.
- This compound | CAS No. 19448-61-4. Clearsynth.
- This compound 98 atom % D. Sigma-Aldrich.
- Propionic acid D6 | CAS 19448-61-4. LGC Standards.
- Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR. PubMed.
- When Should an Internal Standard be Used?. LCGC International.
- Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. Chinese Journal of Analytical Chemistry.
- USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. LGC Standards.
- Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics.
- low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
- PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube.
- Optimizing the Synthesis of Deuterated Isotopomers and Isotopologues of Cyclohexene using Molecular Rotational Resonance Spectroscopy. National Institutes of Health (NIH).
- Propionic Acid-d5. Cayman Chemical.
- Propionic acid (D₅, 98%). Cambridge Isotope Laboratories.
- This compound. CDN Isotopes.
- Propanoic acid. NIST WebBook.
- Experimental Determination of Structure of propanoic acid. YouTube.
- This compound, neat. Qmx Laboratories.
- Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. MDPI.
- This compound 98 atom D Isotope. Sigma-Aldrich.
- Safety Data Sheet - this compound. CDN Isotopes.
- Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah National University.
- BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank.
- Preparation of propionic acid. PrepChem.com.
- Propionic Acid: Method of Production, Current State and Perspectives. National Institutes of Health (NIH).
- Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. YouTube.
- Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube.
- Propionic Acid. Metabolon.
- Synthesis of propanoic acid. YouTube.
- Does internal standard have to have purity known?. Chromatography Forum.
- Chemoselective synthesis of propionic acid from biomass and lactic acid over a cobalt catalyst in aqueous media. RSC Publishing.
- 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000026). Human Metabolome Database.
- Deuterium H-NMR in the SCS NMR Lab – UI500NB Only. University of Illinois Urbana-Champaign.
- Position-Specific Carbon Stable Isotope Ratios by Proton NMR Spectroscopy. PubMed.
- Typical ¹H NMR spectrum of an aqueous extract (in deuterated water) of... ResearchGate.
- Production of propionic acid. SciSpace.
- Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. MDPI.
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database.
- Propionic acid(79-09-4) 1H NMR spectrum. ChemicalBook.
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. caymanchem.com [caymanchem.com]
- 4. staff.najah.edu [staff.najah.edu]
- 5. metabolon.com [metabolon.com]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 13. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. researchgate.net [researchgate.net]
- 16. scs.illinois.edu [scs.illinois.edu]
- 17. 丙酸-d6 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 18. cdnisotopes.com [cdnisotopes.com]
- 19. Buy Propionic acid-d 6 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
A Technical Guide to the Safe Handling and Application of Propionic Acid-d6 for Research Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological profile of Propionic acid-d6 (CAS: 19448-61-4). As a deuterated analogue of propionic acid, this compound is invaluable in metabolic research, mass spectrometry calibration, and mechanistic studies. While its chemical behavior is largely governed by the parent molecule, the isotopic labeling necessitates a nuanced understanding of its properties to ensure safe and effective use in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals who handle this and similar stable isotope-labeled compounds.
Section 1: Compound Identification and Physicochemical Profile
This compound is a stable, non-radioactive isotopologue of propionic acid where all six hydrogen atoms have been substituted with deuterium. This substitution provides a distinct mass shift (M+6), making it an excellent internal standard or tracer in quantitative analyses.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [1] |
| Synonyms | Propanoic Acid-d6, Propionic-d5 Acid-d | [1][2] |
| CAS Number | 19448-61-4 | [1] |
| Linear Formula | CD₃CD₂CO₂D | |
| Chemical Formula | C₃D₆O₂ | [1][2] |
| Molecular Weight | 80.12 g/mol | |
The physical properties of this compound are critical to its safe handling and are largely consistent with its non-deuterated counterpart.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Physical State | Liquid | [1] |
| Appearance | Colorless, oily liquid | [1][3][4] |
| Odor | Pungent, rancid | [1][5] |
| Boiling Point | ~141 °C | [1][3] |
| Melting Point | Approx. -21 °C to -24 °C | [1][3] |
| Flash Point | ~52 °C to 54 °C (closed cup) | [1][6] |
| Density | ~1.072 g/mL at 25 °C | [3] |
| Solubility | Soluble in water | [1][7] |
| Vapor Density | 2.56 (Air = 1) |[1][8] |
Section 2: Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System (GHS). Its hazards are primarily driven by its acidic nature and flammability. Understanding these classifications is the first step in implementing appropriate safety controls.
The compound is designated as a Flammable Liquid (Category 3) , meaning it can ignite under ambient conditions.[1][9] It is also classified as causing Skin Corrosion (Category 1B) and Serious Eye Damage (Category 1) , indicating it can cause irreversible damage upon contact.[1][9] Furthermore, it may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][10]
Table 3: GHS Classification for this compound
| Classification | Pictogram | Signal Word | Hazard (H) Statements | Precautionary (P) Statements (Selected) |
|---|---|---|---|---|
| Flammable Liquid, Cat. 3 | 🔥 | Danger | H226: Flammable liquid and vapour. | P210: Keep away from heat, sparks, open flames. No smoking. |
| Skin Corrosion, Cat. 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/clothing/eye protection/face protection. |
| Serious Eye Damage, Cat. 1 | corrosive | Danger | (Included in H314) | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| STOT SE, Cat. 3 | exclamation_mark | Danger | H335: May cause respiratory irritation. | P261: Avoid breathing vapours/spray. |
Section 3: Toxicological Profile and the Isotope Effect
The detailed toxicological profile for this compound has not been established independently. Therefore, as a conservative and scientifically sound approach, the toxicological data for its non-deuterated analogue, Propionic Acid (CAS: 79-09-4), must be used as the primary reference for assessing health risks.[1][11]
-
Acute Toxicity: The oral LD50 in rats is reported as 2600 mg/kg.[1][12] It may be harmful if swallowed, inhaled, or absorbed through the skin.[1]
-
Routes of Exposure: The primary routes of entry are inhalation, ingestion, and skin/eye contact.[1]
-
Symptoms of Exposure: Inhalation can cause a burning sensation, cough, and shortness of breath.[6] Skin and eye contact will lead to pain, redness, severe burns, and potential blindness.[1][6] Ingestion can cause abdominal pain, vomiting, and shock.[6]
It is crucial for drug development professionals to understand the Kinetic Isotope Effect (KIE) . The substitution of hydrogen with deuterium creates a stronger C-D bond compared to a C-H bond. This can slow down metabolic processes that involve the cleavage of this bond, potentially altering a compound's pharmacokinetic and toxicity profile.[13] While this effect is the basis for developing "deuterium-switched" drugs with improved safety or efficacy, it cannot be assumed for laboratory safety.[13][14] Until specific data is available, all handling procedures must be based on the established hazards of the parent compound.
Section 4: Exposure Control and Personal Protective Equipment (PPE)
A systematic approach to exposure control, known as the Hierarchy of Controls, must be implemented to minimize risk.
-
Engineering Controls: The most critical control measure is to handle this compound within a certified chemical fume hood or with appropriate local exhaust ventilation to prevent inhalation of vapors.[1][15] Emergency eyewash stations and safety showers must be immediately accessible.[8][16]
-
Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all experiments involving this compound. Ensure all personnel are trained on its specific hazards and emergency procedures. Containers must be clearly labeled.
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be selected based on the specific risks.
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | Safety glasses with side-shields or chemical goggles. A face shield is required when handling larger quantities.[1] | Protects against splashes of the corrosive liquid, which can cause severe eye damage. |
| Hand | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). Consult glove manufacturer data. | Prevents skin contact, which causes severe chemical burns.[1] |
| Skin/Body | Impervious clothing, such as a chemically resistant lab coat or apron.[1] | Protects underlying skin from splashes and contamination. |
| Respiratory | Not required if engineering controls (fume hood) are properly used. For situations with inadequate ventilation, a full-face respirator with appropriate cartridges (e.g., type ABEK) is necessary.[1] | Protects against inhalation of irritating and harmful vapors. |
Section 5: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for mitigating the risks associated with this compound.
Experimental Protocol 5.1: Step-by-Step Safe Handling Workflow
-
Preparation: Before handling, confirm the chemical fume hood is operational. Ensure an appropriate spill kit and waste container are readily available. Don all required PPE as specified in Table 4.
-
Aliquotting: Ground/bond the source container and receiving equipment to prevent static discharge, which could ignite flammable vapors.[10][17] Perform all transfers and measurements within the fume hood.
-
Experimental Use: Keep the container tightly closed when not in use.[12] Avoid heating the material near open flames or spark sources.
-
Post-Experiment: After use, securely seal the container. Decontaminate any surfaces that may have come into contact with the acid.
-
PPE Removal: Remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[1]
Protocol 5.2: Storage Requirements
-
Location: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[10][17]
-
Conditions: Keep containers tightly closed to prevent the escape of vapors and protect from moisture.[1][12] Store locked up.
-
Compatibility: Store away from incompatible materials, especially strong oxidizing agents, strong bases, and metals.[6][9][12]
-
Ignition Sources: The storage area must be free of heat, sparks, and open flames.[1][9]
Protocol 5.3: Waste Disposal
-
Classification: this compound and materials contaminated with it must be treated as hazardous waste.[1][15]
-
Segregation: Do not mix with other waste streams unless permitted by your institution's guidelines. Keep in a clearly labeled, sealed, and appropriate hazardous waste container.[11]
-
Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[1][18] Do not pour down the drain.[1]
Section 6: Emergency Procedures
Rapid and correct response during an emergency is critical to minimizing harm.
Protocol 6.1: First-Aid Measures
-
Inhalation: Immediately move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate emergency medical help.[1][12]
-
Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15-20 minutes. Seek immediate medical attention.[1][8]
-
Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get emergency medical help immediately.[1][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison center or physician immediately.[1][12]
Protocol 6.2: Spill Response Workflow
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Control Vapors & Ignition: Ensure adequate ventilation and remove all sources of ignition.[12]
-
Containment: Wearing appropriate PPE, contain the spill by diking with an inert, non-combustible absorbent material like sand, earth, or vermiculite.[12][17]
-
Collection: Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste disposal.[17]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Protocol 6.3: Firefighting Measures
-
Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][6] Do not use a solid water jet, as it may scatter and spread the fire.[10]
-
Specific Hazards: The compound is a flammable liquid.[1] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[9] Hazardous decomposition products, including carbon oxides, are formed under fire conditions.[1]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective chemical-resistant clothing.[1][9]
Section 7: Transportation
This compound is regulated for transport as a hazardous material.
Table 5: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
|---|
| DOT / IMDG / IATA | UN3463 | Propionic Acid | 8 (Corrosive), Subsidiary Risk 3 (Flammable) | II |
Source:[1]
References
-
Regulatory Considerations for Deuterated Products. Salamandra LLC.[Link]
-
Propionic acid - Multichem. Multichem.[Link]
-
Deuterium Final Rule. Nuclear Regulatory Commission.[Link]
-
This compound. Chongqing Chemdad Co., Ltd.[Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH.[Link]
-
Propionic acid Safety Data Sheet. Penta chemicals.[Link]
-
ICSC 0806 - PROPIONIC ACID. International Labour Organization.[Link]
-
Safety Data Sheet: Propionic acid. Carl ROTH.[Link]
-
Control of Deuterium That Is Intended for Use Other Than in a Nuclear Reactor Under the Export Administration Regulations (EAR). Federal Register.[Link]
-
Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications.[Link]
-
Propionic Acid - PubChem. National Center for Biotechnology Information.[Link]
-
Propionic Acid - Safety Data Sheet. ScienceLab.com.[Link]
-
Propionic acid - NIOSH Pocket Guide. Centers for Disease Control and Prevention.[Link]
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 19448-61-4 this compound this compound - CAS Database [chemnet.com]
- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. CDC - NIOSH Pocket Guide to Chemical Hazards - Propionic acid [cdc.gov]
- 5. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. fishersci.ca [fishersci.ca]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. pentachemicals.eu [pentachemicals.eu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. archpdfs.lps.org [archpdfs.lps.org]
- 13. salamandra.net [salamandra.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. fishersci.com [fishersci.com]
- 17. multichemindia.com [multichemindia.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
Topic: Propionic Acid-d6 Stability and Storage
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propionic acid-d6 (CD₃CD₂COOD) is a stable, non-radioactive, isotopically labeled carboxylic acid crucial for a range of applications, including metabolic research, proteomics, and as a standard for mass spectrometry.[1] While chemically stable, its utility is critically dependent on maintaining its isotopic and chemical purity over time. This guide provides a comprehensive overview of the core principles governing the stability of this compound, outlines field-proven storage and handling protocols to mitigate degradation risks, and details methodologies for verifying its purity. The primary threats to its integrity are not chemical decomposition under normal conditions, but rather isotopic dilution via hydrogen-deuterium (H/D) exchange and contamination from improper handling. Adherence to the protocols described herein will ensure the long-term viability and reliability of this important research chemical.
Introduction: The Role of Deuterated Standards
In modern analytical and pharmaceutical sciences, stable isotope-labeled compounds are indispensable tools. Deuteration, the replacement of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), provides a subtle yet powerful modification. This mass shift allows deuterated compounds to be distinguished from their unlabeled counterparts by mass spectrometry (MS) without significantly altering their chemical properties. This compound serves as an ideal internal standard in quantitative MS-based assays, enabling precise measurement of its unlabeled analogue in complex biological matrices. Its use in metabolomics helps trace the metabolic fate of propionate, a key short-chain fatty acid in various physiological and pathological processes.[1][2]
Unlike radiolabeled compounds, which are inherently unstable due to radioactive decay, the stability of deuterated compounds like this compound is governed by chemical principles.[3] However, the presence of deuterium introduces a unique vulnerability: the potential for isotopic dilution through H/D exchange, particularly at the acidic carboxyl position.[4][5] Therefore, understanding and controlling the factors that influence its stability are paramount for generating reproducible and trustworthy scientific data.
Physicochemical Properties and Inherent Stability
This compound is chemically stable under recommended storage conditions.[6][7] Its stability profile is comparable to that of unlabeled propionic acid, with the primary distinction being its increased molecular weight. A summary of its key properties is provided below.
| Property | Value | Source(s) |
| Chemical Formula | CD₃CD₂COOD | [1][6] |
| CAS Number | 19448-61-4 | [7] |
| Molecular Weight | 80.12 g/mol | [1][6] |
| Isotopic Purity | Typically ≥98 atom % D | [6] |
| Appearance | Neat, colorless liquid | [1][8] |
| Boiling Point | ~141 °C | [9] |
| Melting Point | -24 to -23 °C | [9] |
| Density | ~1.072 g/mL at 25 °C | |
| Flash Point | 52 - 54 °C (closed cup) | [7] |
| Storage Class | Flammable Liquid (Class 3) |
The C-D bond is stronger than the C-H bond, which can slightly alter reaction kinetics (the kinetic isotope effect) but generally contributes to the molecule's overall chemical stability. The most labile position on the molecule is the deuterium on the carboxylic acid group (COOD), which is acidic and prone to exchange.
Core Stability Principles & Degradation Pathways
The long-term integrity of this compound hinges on controlling external environmental factors. While stable as a pure substance, its purity can be compromised by chemical reactions and, most importantly, isotopic exchange.
Factors Influencing Stability
-
Moisture: This is the most significant threat. Atmospheric water (H₂O) can readily exchange its protons with the acidic deuterium on the carboxyl group of this compound. This H/D exchange process is a rapid, equilibrium-driven reaction that directly reduces the isotopic enrichment of the compound, compromising its function as a standard.[4]
-
Temperature: this compound is typically stored at room temperature.[1][7] Elevated temperatures increase the risk of fire, as it is a flammable liquid with a flash point of ~54°C.[7] High heat can also accelerate potential degradation reactions. While some suppliers suggest refrigeration, freezing should be avoided unless specified, as this can potentially lead to concentration gradients upon thawing. For opened containers, refrigeration can minimize evaporation and reduce exposure to atmospheric moisture if properly sealed.[10]
-
Light: While not highly photolabile, prolonged exposure to UV light should be avoided as a general best practice for all organic chemicals to prevent potential photochemical degradation.[1]
-
Incompatible Materials: As a carboxylic acid, this compound is incompatible with strong oxidizing agents, reducing agents, and bases.[7][11] Contact with these materials can lead to vigorous and potentially hazardous chemical reactions.
Primary Degradation Pathway: Isotopic Dilution
The most prevalent "degradation" pathway for this compound is not decomposition but the loss of isotopic purity. The diagram below illustrates the H/D exchange mechanism at the acidic carboxyl position, which is the primary point of isotopic dilution.
Caption: H/D exchange between this compound and water.
Recommended Storage & Handling Protocols
A self-validating storage system relies on robust protocols that prevent degradation from the moment of receipt to the point of use.
General Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | Store at room temperature (e.g., 15-25°C).[1][7] | Prevents risks associated with high heat (flammability) and freezing. Stable under these conditions. |
| Atmosphere | Keep container tightly sealed.[12] For frequent use, store under an inert atmosphere (N₂ or Ar). | Minimizes exposure to atmospheric moisture, preventing H/D exchange.[4] |
| Light | Store in an opaque or amber vial, away from direct light.[1] | Protects against potential long-term photochemical degradation. |
| Location | Store in a well-ventilated, flammable liquids cabinet away from incompatible materials.[7] | Ensures safety by segregating from oxidizers/bases and mitigating fire risk. |
| Shelf Life | Re-analyze for chemical and isotopic purity after three years or before use in critical applications.[6] | Verifies integrity after prolonged storage. |
Protocol: Long-Term Storage of Unopened Containers
-
Receipt Inspection: Upon receipt, verify the container seal is intact.
-
Log Entry: Record the date of receipt, lot number, and initial purity from the Certificate of Analysis (CoA) in a chemical inventory system.
-
Location: Place the sealed container in a designated flammable liquids cabinet that is away from direct sunlight and heat sources.
-
Do Not Open: Keep the container sealed until it is needed for preparing a stock solution. The manufacturer's seal provides the best protection against contamination.
Protocol: Handling and Storage of Opened Containers
-
Inert Atmosphere is Key: Before opening for the first time, prepare a dry needle connected to a source of inert gas (Argon or Nitrogen).
-
Equilibration: Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture inside the cold vial.
-
Dispensing: Pierce the septum with the inert gas needle to create a positive pressure. Use a clean, dry syringe to withdraw the required amount. This minimizes the introduction of moist air.
-
Sealing: After dispensing, ensure the vial is tightly sealed. For added protection, wrap the cap and neck of the vial with Parafilm®.
-
Storage: Store the opened container in a desiccator at room temperature or in a refrigerator (2-8°C) to reduce evaporation.[10] The desiccator provides a dry environment, which is critical.
Caption: Workflow for handling opened this compound.
Assessing Stability and Purity
Periodic verification of purity is essential, especially for standards used in regulated environments or after long-term storage.[6]
Key Analytical Techniques
-
¹H-NMR Spectroscopy: This is the primary method to determine isotopic enrichment. By integrating the residual proton signals against a known internal standard, one can quantify the extent of deuteration and detect any H/D exchange.[13]
-
Mass Spectrometry (MS): GC-MS or LC-MS can confirm the molecular weight and fragmentation pattern, verifying the compound's identity and isotopic mass.[13] It is particularly useful for detecting chemical impurities.
-
Gas Chromatography (GC-FID): This technique is excellent for assessing chemical purity by separating this compound from volatile impurities.[13]
Protocol: Purity Verification by ¹H-NMR
-
Sample Preparation: In a clean, dry NMR tube, dissolve a precise amount of this compound in a suitable deuterated solvent that does not have exchangeable protons (e.g., Chloroform-d, Acetone-d6). Add a known quantity of a stable internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient relaxation delay (e.g., D1 = 30 seconds) to ensure accurate signal integration.
-
Data Analysis:
-
Isotopic Purity: Carefully integrate the residual proton signals corresponding to the ethyl (CD₃CD₂-) and carboxyl (-COOD) groups. Compare these integrals to the integral of the internal standard to calculate the atom % D. A significant signal for the -COOH proton indicates H/D exchange.
-
Chemical Purity: Look for any extraneous peaks in the spectrum. Integrate these impurity signals relative to the product or standard signal to quantify their levels.
-
-
Decision: Compare the results to the original CoA and the requirements of the intended application. If isotopic or chemical purity has fallen below acceptable limits, the material should be discarded or repurified if feasible.
Caption: A logical workflow for the periodic purity assessment.
Safety & Handling Summary
This compound shares the same hazards as its unlabeled form. It is a flammable and corrosive liquid.[7]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[4][7]
-
Ventilation: Handle in a certified chemical fume hood to avoid inhaling vapors, which may cause respiratory irritation.[7]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishers (dry chemical, CO₂, or alcohol-resistant foam).[7]
-
Spills: Absorb spills with an inert material (e.g., sand or vermiculite) and dispose of as hazardous waste according to local regulations.[14]
Conclusion
The effective use of this compound in research and development is contingent upon the rigorous maintenance of its chemical and isotopic integrity. While inherently stable, its purity is threatened primarily by isotopic dilution from atmospheric moisture and secondarily by chemical contamination or degradation from improper storage. By implementing the comprehensive protocols outlined in this guide—including storage at room temperature in tightly sealed containers, handling under inert atmosphere, and periodic purity verification—researchers can ensure the long-term stability and reliability of this valuable isotopic standard, thereby safeguarding the accuracy and validity of their experimental results.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. Link
-
This compound. C/D/N Isotopes. Link
-
How To Properly Store Your Radiolabeled Compounds. Moravek. Link
-
Propionic acid (D₆, 98%). Cambridge Isotope Laboratories. Link
-
Safety Data Sheet - this compound. C/D/N Isotopes. Link
-
Propionic Acid - Safety Data Sheet. ScienceLab.com. Link
-
Safety Data Sheet - Propionic Acid. Sigma-Aldrich. Link
-
Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ResearchGate. Link
-
Navigating the Isotopic Landscape: A Technical Guide to the Safe Handling of Deuterated Compounds. Benchchem. Link
-
This compound 98 atom D. Sigma-Aldrich. Link
-
Propionic Acid. Perstorp. Link
-
Secondary Deuterium Isotope Effects on the Acidity of Carboxylic Acids and Phenols. ACS Publications. Link
-
This compound. Clearsynth. Link
-
Managing Storage of Radiolabeled Compounds. National Institutes of Health (NIH). Link
-
Secondary deuterium isotope effects on the acidity of carboxylic acids and phenols. PubMed. Link
-
Safety Data Sheet (SDS) Propionic Acid. Flinn Scientific. Link
-
This compound. ChemNet. Link
-
Propionic acid. Food and Agriculture Organization of the United Nations (FAO). Link
-
Safety Data Sheet: Propionic acid. Carl ROTH. Link
-
Method of Test for Preservatives in Foods- Test of Propionic Acid. Taiwan Food and Drug Administration. Link
-
Propionic acid D6. LGC Standards. Link
-
PROPIONIC ACID. Food and Agriculture Organization of the United Nations (FAO). Link
-
Propanoic Acid: Properties, Production, Applications, and Analysis. Creative Proteomics. Link
-
Flavor Compounds Identification and Reporting. MDPI. Link
-
A highly selective decarboxylative deuteration of carboxylic acids. Royal Society of Chemistry. Link
-
The degradation of propionyl‐CoA. ResearchGate. Link
-
A mild deuterium exchange reaction of free carboxylic acids by photochemical decarboxylation. Royal Society of Chemistry. Link
-
Propionic acid D6. LGC Standards. Link
-
This compound, 98 atom % D. SLS. Link
-
Dynamics of propionic acid degradation in a two-phase anaerobic system. PubMed. Link
-
Propionic acid accumulation and degradation during restart of a full scale anaerobic biowaste digester. ResearchGate. Link
-
Propionic acid – metabolite. biocrates life sciences ag. Link
-
Microbial Propionic Acid Production. MDPI. Link
-
Propionic acid. Wikipedia. Link
-
Propionic acid-2,2-d2 98 atom % D. Sigma-Aldrich. Link
Sources
- 1. isotope.com [isotope.com]
- 2. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 3. moravek.com [moravek.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Flavor Compounds Identification and Reporting [mdpi.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. cdnisotopes.com [cdnisotopes.com]
- 8. Propionic acid - Wikipedia [en.wikipedia.org]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. clearsynth.com [clearsynth.com]
- 11. archpdfs.lps.org [archpdfs.lps.org]
- 12. perstorp.com [perstorp.com]
- 13. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 14. fishersci.ca [fishersci.ca]
Deuterated Propionic Acid in NMR Spectroscopy: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern analytical chemistry, providing unparalleled insights into molecular structure, dynamics, and interactions. The strategic use of deuterated solvents is fundamental to the success of NMR experiments, and among these, deuterated propionic acid offers unique advantages for a range of specialized applications. This in-depth technical guide provides a comprehensive exploration of deuterated propionic acid for NMR spectroscopy. We will delve into the core principles of deuteration in NMR, the specific properties of various deuterated propionic acid isotopologues, and detailed, field-proven protocols for their application in crucial research areas, including metabolomics, protein structure elucidation, and the study of reaction mechanisms. This guide is designed to equip researchers, scientists, and drug development professionals with the expert knowledge and practical methodologies necessary to leverage the full potential of deuterated propionic acid in their NMR-based investigations.
The Indispensable Role of Deuteration in NMR Spectroscopy
At its core, Nuclear Magnetic Resonance (NMR) spectroscopy detects the signals from atomic nuclei possessing a quantum mechanical property known as spin. For the vast majority of organic molecules and biological systems, the proton (¹H) is the most abundant and sensitive nucleus for NMR analysis. However, when a sample is dissolved in a standard proton-containing (protic) solvent, the sheer number of solvent protons generates an overwhelmingly large signal that can obscure the signals from the analyte of interest.[1][2]
This is where deuterated solvents become essential. Deuterium (²H or D) is a stable isotope of hydrogen containing a proton and a neutron in its nucleus.[1][3] This seemingly subtle difference has profound implications for NMR spectroscopy:
-
Frequency Differentiation: Deuterium resonates at a significantly different frequency from protons, effectively removing the solvent signal from the ¹H NMR spectrum and allowing for a clear window to observe the sample's signals.[1][3]
-
Magnetic Field Stability: Modern NMR spectrometers utilize the deuterium signal from the solvent as a "lock" to stabilize the magnetic field strength, ensuring high-resolution spectra and consistent results over the course of an experiment.[4]
-
Reference Calibration: The small, residual protic signals in high-purity deuterated solvents are well-characterized and can serve as predictable chemical shift references.[4]
The replacement of hydrogen with deuterium minimizes the intense solvent peaks, reduces background noise, and ultimately enhances the clarity and precision of the spectral data.[1][2][4]
Deuterated Propionic Acid: Properties and Isotopologues
Propionic acid (CH₃CH₂COOH), a short-chain fatty acid, plays significant roles in various biological and chemical processes.[5] Its deuterated analogues are valuable tools in NMR studies due to their specific chemical properties and the ability to probe different molecular environments. Several deuterated isotopologues of propionic acid are commercially available, each offering unique advantages for specific applications.
| Isotopologue | Linear Formula | Molecular Weight ( g/mol ) | Key Features & Applications |
| Propionic acid-2,2-d₂ | CH₃CD₂CO₂H | 76.09 | Selective deuteration at the α-carbon. Useful for studying reactions involving the α-position and for assigning signals in complex spectra.[6] |
| Propionic acid-d₅ | CD₃CD₂CO₂H | 79.11 | Deuteration of the ethyl group. Often used as an internal standard for the quantification of propionic acid in metabolomics studies by GC- or LC-MS.[7][8][9] |
| Propionic acid-d₆ | CD₃CD₂CO₂D | 80.12 | Fully deuterated propionic acid. Excellent solvent characteristics for NMR and can be used for studying acid-catalyzed reaction mechanisms.[10] |
Data compiled from various chemical supplier specifications.[6][7][8][9][10]
The choice of a specific isotopologue depends on the experimental goals. For instance, if the primary interest is to eliminate all non-exchangeable proton signals from the solvent, propionic acid-d₆ would be the ideal choice. Conversely, if the aim is to use it as an internal standard for mass spectrometry, propionic acid-d₅ is often preferred.[7][9]
Core Applications and Experimental Protocols
Deuterated propionic acid finds utility across a spectrum of advanced NMR applications. This section provides detailed, step-by-step methodologies for its use in key research areas.
Metabolomics: Unraveling Biochemical Pathways
NMR-based metabolomics is a powerful technique for the comprehensive analysis of metabolites in biological samples.[11][12] Deuterated compounds are crucial in these studies, often serving as internal standards for accurate quantification.
Protocol: Sample Preparation for ¹H NMR Metabolomics of Biofluids
-
Sample Collection and Storage: Collect biofluid samples (e.g., urine, plasma) and store them at -80°C to quench metabolic activity.
-
Thawing and Centrifugation: Thaw samples on ice. Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes at 4°C) to pellet proteins and cellular debris.
-
Buffer Preparation: Prepare a phosphate buffer solution in D₂O to maintain a stable pH, which is critical for reproducible chemical shifts. A common buffer consists of NaH₂PO₄ in D₂O, with the pH adjusted as needed.
-
Addition of Internal Standard: To a specific volume of the supernatant (e.g., 540 µL), add a known concentration of an internal standard solution (e.g., 60 µL). For aqueous samples, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (TSP) is a widely used reference compound, with its methyl resonance set to 0.00 ppm.[13][14][15]
-
Transfer to NMR Tube: Carefully transfer the final mixture into a clean, high-quality 5 mm NMR tube to a standard height (typically 4.5 to 5.0 cm).[16][17]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field spectrometer. Standard 1D NOESY-presaturation pulse sequences are often used to suppress the residual water signal.
Causality behind Experimental Choices:
-
The use of a deuterated buffer (D₂O) minimizes the solvent signal.[17]
-
Maintaining a constant pH is crucial because the chemical shifts of many metabolites are pH-dependent.
-
The internal standard (like TSP) allows for absolute quantification of metabolites and provides a stable chemical shift reference.[18]
Protein NMR: Probing Structure and Dynamics
In protein NMR, especially for larger proteins, deuteration of the protein itself is a common strategy to simplify spectra and reduce relaxation-induced line broadening.[19] While not a primary solvent for these studies, deuterated propionic acid can be used in specific contexts, such as studying protein-ligand interactions where propionate is the ligand or a similar analogue.
Workflow: Investigating Protein-Ligand Interactions
Caption: Workflow for studying protein-ligand interactions using NMR titration.
In this workflow, changes in the chemical shifts of the protein's backbone amide protons and nitrogens upon the addition of deuterated propionic acid reveal the binding site and can be used to calculate the binding affinity. The use of deuterated propionic acid ensures that no additional signals are introduced into the ¹H spectrum, which could complicate the analysis.
Reaction Mechanism and Kinetic Studies
Deuterium labeling is a classic technique for elucidating reaction mechanisms. The kinetic isotope effect (KIE), a change in the reaction rate upon isotopic substitution, can provide valuable information about the rate-determining step of a reaction. Deuterated propionic acid can be used as a reactant or a solvent to probe mechanisms involving proton transfer.
Experimental Protocol: Monitoring a Reaction by in situ NMR
-
Reactant Preparation: Prepare solutions of the starting materials. If propionic acid is a reactant, use the desired deuterated isotopologue (e.g., propionic acid-2,2-d₂ to probe a reaction at the α-carbon).
-
NMR Tube as Reaction Vessel: Place one reactant in a clean NMR tube dissolved in a suitable deuterated solvent.
-
Initiation of Reaction: Initiate the reaction by adding the second reactant directly into the NMR tube inside the spectrometer, or pre-mix and quickly insert the tube into the magnet.
-
Time-course Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to the starting materials and products in each spectrum. Plot the concentrations as a function of time to determine the reaction kinetics. The absence or alteration of signals due to deuteration can confirm the position of bond-breaking or bond-forming events.
Advanced Considerations: The Quadrupole Moment of Deuterium
Unlike protons, which have a spin of 1/2, deuterium has a spin of 1.[20] Nuclei with a spin greater than 1/2 possess an electric quadrupole moment, which can interact with local electric field gradients.[21] This interaction, known as quadrupolar coupling, can lead to several effects:
-
Faster Relaxation: The quadrupolar interaction provides an efficient relaxation mechanism, which can lead to broader NMR lines compared to protons. However, for deuterium, the quadrupole moment is relatively small, so this effect is not always severe.[22]
-
Decoupling Effects: This rapid relaxation can effectively decouple deuterium from adjacent nuclei, meaning that scalar (spin-spin) coupling to deuterium is often not observed in ¹H spectra.
-
Residual Quadrupolar Couplings (RQCs): In ordered environments, such as biological membranes or aligned tissues, the quadrupolar interaction may not be fully averaged out, leading to observable splittings in the deuterium NMR spectrum.[20][23] This phenomenon can provide valuable information about molecular orientation and dynamics.[20]
For most solution-state NMR applications involving deuterated propionic acid as a solvent or a freely tumbling molecule, the quadrupolar effects primarily manifest as a slight line broadening and the absence of ¹H-²H coupling.
Conclusion and Future Outlook
Deuterated propionic acid is a versatile and powerful tool in the arsenal of the NMR spectroscopist. Its utility extends from serving as a non-interfering solvent to acting as a sophisticated probe for studying biochemical pathways, molecular interactions, and reaction mechanisms. By understanding the fundamental principles of deuteration, the specific properties of different propionic acid isotopologues, and the nuances of experimental design, researchers can unlock a wealth of information that would be otherwise inaccessible.
As NMR technology continues to advance with higher field strengths and more sensitive probes, the applications for deuterated compounds like propionic acid will undoubtedly expand. Future developments may include its use in hyperpolarization techniques for enhanced signal sensitivity in metabolic imaging and in more complex studies of protein folding and dynamics. The principles and protocols outlined in this guide provide a solid foundation for both current applications and future innovations in the field.
References
-
Why is deuterated solvent used in NMR analysis?. TutorChase. [Link]
-
Analytical Techniques - Deuterium use in ¹H NMR (A-Level Chemistry). Study Mind. [Link]
-
Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]
-
Deuterium NMR. Wikipedia. [Link]
-
Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils. (2016). PubMed Central. [Link]
-
1H NMR Spectrum (1D, D2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
Propionic Acid. PubChem. [Link]
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2006). NIH. [Link]
-
Why do we observe Deuterium coupling despite it having a quadrupole?. (2023). Reddit. [Link]
-
Residual quadrupolar couplings observed in 7 Tesla deuterium MR spectra of skeletal muscle. (2020). PubMed Central. [Link]
-
Quadrupolar coupling. (2011). NMR Wiki. [Link]
-
low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH. Doc Brown's Chemistry. [Link]
-
BMRB entry bmse000179 - Propionic Acid. Biological Magnetic Resonance Bank. [Link]
-
1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0002302). Human Metabolome Database. [Link]
-
NMR Sample Preparation. Bruker. [Link]
-
Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR). (2025). Scholars Middle East Publishers. [Link]
-
Syntheses of deuterated phenylpropionic acid derivatives. (1983). PubMed. [Link]
-
PROPIONIC ACID (D5, 98%). Eurisotop. [Link]
-
NMR Sample Preparation. University of Wisconsin-Madison. [Link]
-
Propionic-d5-acid | CAS 60153-92-6. ResolveMass Laboratories Inc. [Link]
-
SYNTHESIS OF DEUTERIUM LABELLED ACIDS. ElectronicsAndBooks. [Link]
-
PROPIONIC ACID (D6, 98%). Eurisotop. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
Potential of nuclear magnetic resonance metabolomics in the study of prostate cancer. (2022). NIH. [Link]
-
NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering. [Link]
-
How To Prepare And Run An NMR Sample. (2025). ALWSCI. [Link]
-
NMR Sample Preparation. Iowa State University. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). ACS Publications. [Link]
-
How to make an NMR sample. University of Leicester. [Link]
-
Propionic-2,2-d2 Acid | CAS 19136-91-5. ResolveMass Laboratories Inc. [Link]
-
NMR-based metabolomics and fluxomics: developments and future prospects. (2020). Analyst (RSC Publishing). [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000237). Human Metabolome Database. [Link]
-
Deuterated detergents for structural and functional studies of membrane proteins: Properties, chemical synthesis and applications. (2016). PubMed. [Link]
-
Rapid Approach to Determine Propionic and Sorbic Acid Contents in Bread and Bakery Products Using 1 H NMR Spectroscopy. (2021). MDPI. [Link]
-
Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding. (2014). PubMed. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. labinsights.nl [labinsights.nl]
- 3. studymind.co.uk [studymind.co.uk]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Propionic acid-2,2-d2 D 98atom 19136-91-5 [sigmaaldrich.com]
- 7. caymanchem.com [caymanchem.com]
- 8. isotope.com [isotope.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. PROPIONIC ACID | Eurisotop [eurisotop.com]
- 11. Potential of nuclear magnetic resonance metabolomics in the study of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMR-based metabolomics and fluxomics: developments and future prospects - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scs.illinois.edu [scs.illinois.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 17. How to make an NMR sample [chem.ch.huji.ac.il]
- 18. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. Indirect use of deuterium in solution NMR studies of protein structure and hydrogen bonding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 21. Deuterium Solid-State NMR Quadrupolar Order Rotating Frame Relaxation with Applications to Amyloid-β Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 22. reddit.com [reddit.com]
- 23. Residual quadrupolar couplings observed in 7 Tesla deuterium MR spectra of skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
Propionic Acid-d6 in Metabolic Research: A Guide to Tracing Cellular Energetics and Biosynthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Section 1: Fundamentals of Propionic Acid-d6 as a Metabolic Tracer
The Rationale for Stable Isotope Tracing
Metabolic pathways are not static; they are dynamic networks of flux. Stable isotope tracers are non-radioactive, safe-to-use molecules where one or more atoms have been replaced by a heavier isotope (e.g., ²H or D, ¹³C, ¹⁵N).[1] When introduced into a biological system, these labeled compounds are processed by enzymes just like their unlabeled counterparts.[1] By using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, we can track the incorporation of these heavy atoms into downstream metabolites, providing unparalleled insights into the active wiring and rates of metabolic pathways.[2][3][4]
Why Propionic Acid? A Key Metabolic Hub
Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a central node in metabolism. Its significance stems from several key sources:
-
Gut Microbiota: It is a principal product of anaerobic fermentation of dietary fiber by the gut microbiome.[5][6] Absorbed into circulation, it acts as a crucial signaling molecule and energy substrate, linking gut health to systemic physiology.[6][7]
-
Catabolism: It is generated from the breakdown of odd-chain fatty acids, cholesterol, and specific amino acids (valine, isoleucine, threonine, and methionine).[8][9]
Its deuterated form, this compound (where the five hydrogen atoms on the ethyl group and the acidic proton are replaced by deuterium), serves as an ideal tracer to probe several core metabolic processes.
Section 2: Core Applications & Mechanistic Insights
The journey of the deuterium labels from this compound allows for the quantitative dissection of multiple interconnected pathways.
Anaplerosis and the Tricarboxylic Acid (TCA) Cycle
The canonical fate of propionic acid is its conversion to propionyl-CoA, which is then carboxylated to methylmalonyl-CoA and subsequently isomerized to succinyl-CoA.[10][11] Succinyl-CoA is a key intermediate of the TCA cycle. This process of replenishing TCA cycle intermediates is known as anaplerosis.
By administering this compound and measuring the isotopic enrichment in TCA cycle intermediates like succinate, fumarate, and malate, researchers can quantify the contribution of propionate to the maintenance of the cycle's carbon pool.[9][12] This is critical for understanding cellular energy status, particularly in tissues like the heart and liver where propionate metabolism is active.[12][13]
Caption: this compound is converted to Succinyl-CoA for TCA cycle anaplerosis.
Gluconeogenesis
Propionate is a major precursor for gluconeogenesis, the synthesis of glucose from non-carbohydrate sources.[14][15] This is especially significant in ruminants, where it can provide over 50% of hepatic glucose, but it is also a relevant pathway in humans.[14][16] The pathway proceeds from propionate to succinyl-CoA, then to malate, which can exit the mitochondria to be converted to oxaloacetate and finally enter the gluconeogenic pathway.[15][17]
Using this compound allows researchers to trace the deuterium atoms onto the glucose backbone, providing a quantitative measure of propionate's contribution to endogenous glucose production. This is invaluable for studies in diabetes, fasting metabolism, and liver function.[18]
Caption: Tracing the path from this compound to newly synthesized Glucose.
Lipid Metabolism
Propionic acid has a complex relationship with lipid synthesis. While it can be a substrate for the synthesis of odd-chain fatty acids, it has also been shown to be an effective inhibitor of even-chain fatty acid and cholesterol synthesis, particularly when acetate is the primary source of acetyl-CoA.[19][20][21] This inhibitory effect makes propionate a molecule of interest in the context of metabolic syndrome and non-alcoholic fatty liver disease (NAFLD). This compound can be used to simultaneously quantify its minor contribution to odd-chain fatty acid pools while assessing its broader impact on lipid metabolism.
Gut Microbiome-Host Crosstalk
The gut microbiota is a key producer of propionate, which is then absorbed by the host.[22] Dysregulation of the gut microbiome has been linked to numerous metabolic diseases.[23] Administering this compound orally allows researchers to mimic the absorption of microbially-produced propionate and trace its distribution across different tissues (liver, adipose, brain) and its subsequent metabolic fates. This provides a direct method to investigate the physiological consequences of this crucial host-microbiome interaction.[24][25]
Section 3: Experimental Design & Protocols
A successful tracer study relies on robust experimental design and validated analytical methods.
Designing a Stable Isotope Tracing Study
-
Model System: The choice of model (in vivo, ex vivo perfused organ, in vitro cell culture) depends on the research question. In vivo studies provide systemic physiological context, while in vitro models offer greater control over experimental variables.[16]
-
Tracer Administration: this compound can be administered via intravenous infusion for systemic studies, gavage for gut absorption studies, or added directly to cell culture media.[26]
-
Steady-State vs. Dynamic Labeling: For flux analysis, it's often desirable to reach an isotopic steady state, where the enrichment of metabolites is stable over time.[3] This is typically achieved with a primed, continuous infusion. Dynamic labeling, involving timed sample collection after a bolus dose, can reveal the kinetics of metabolic pathways.[27]
-
Sample Collection: Tissues and biofluids (plasma, urine) should be collected at appropriate time points and immediately flash-frozen in liquid nitrogen to quench all metabolic activity.
Protocol: Sample Preparation & Analysis by LC-MS/MS
This protocol provides a general framework for the targeted analysis of propionate and related metabolites from plasma or tissue homogenates.
1. Sample Preparation & Extraction: a. To 50 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., ¹³C-labeled short-chain fatty acids). b. Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex vigorously for 1 minute. c. Centrifuge at 14,000 x g for 20 minutes at 4°C to pellet protein debris.[28] d. Transfer the supernatant to a new tube. For enhanced sensitivity, this extract can be derivatized. A common agent is 3-nitrophenylhydrazine (3-NPH), which adds a readily ionizable moiety.[28][29] e. Dry the supernatant under a stream of nitrogen or in a vacuum concentrator. f. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile:water).
2. LC-MS/MS Analysis: a. Chromatography: Use a column suitable for polar analytes, such as a C18 with an aqueous-compatible end-capping or a HILIC column. b. Mobile Phases: A typical gradient might run from 5% acetonitrile with 0.1% formic acid to 95% acetonitrile with 0.1% formic acid. c. Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use a high-resolution instrument (e.g., Orbitrap or Q-TOF) for accurate mass measurements.[30] d. Data Acquisition: Use a targeted approach, such as Selected Reaction Monitoring (SRM) on a triple quadrupole or Parallel Reaction Monitoring (PRM) on a high-resolution instrument, to monitor the specific mass-to-charge ratios (m/z) of the unlabeled and deuterated metabolites.
Table 1: Expected Mass Shifts for Key Metabolites
| Metabolite | Chemical Formula | Unlabeled Monoisotopic Mass (M-H)⁻ | This compound Derived Isotopologue | Deuterated Monoisotopic Mass (M-H)⁻ |
| Propionic Acid | C₃H₆O₂ | 73.0295 | Propionic Acid-d5 | 78.0609 |
| Succinic Acid | C₄H₆O₄ | 117.0193 | Succinic Acid-d3 | 120.0382 |
| Malic Acid | C₄H₆O₅ | 133.0142 | Malic Acid-d3 | 136.0331 |
| Glucose (from GNG) | C₆H₁₂O₆ | 179.0561 | Glucose-d2 | 181.0686 |
Note: The number of deuterium atoms incorporated into downstream metabolites depends on the specific enzymatic reactions and potential exchange with solvent protons.
Protocol: Analysis by NMR Spectroscopy
NMR spectroscopy is a complementary technique that is particularly powerful for determining the specific position of isotopic labels within a molecule's carbon skeleton, which can be crucial for distinguishing between different metabolic routes.[31][32]
1. Sample Preparation: a. Perform an extraction similar to the LC-MS protocol, but scale up to obtain sufficient material (typically >1 mg of total metabolite extract). b. Lyophilize the final aqueous extract to a dry powder. c. Reconstitute the powder in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification. d. Transfer the solution to an NMR tube.
2. NMR Data Acquisition: a. Acquire one-dimensional (1D) ¹H NMR spectra to identify and quantify major metabolites.[33] Specific metabolites related to propionate metabolism, such as 3-hydroxypropionate and methylcitrate, can be detected in urine from patients with propionic acidemia.[31][33] b. For detailed structural elucidation and positional analysis of labels, acquire two-dimensional (2D) NMR experiments, such as ¹H-¹³C HSQC or COSY. c. The presence and splitting patterns of signals in ¹³C NMR spectra can directly reveal which carbon atoms have incorporated the label from a ¹³C-labeled propionate tracer, though this is not the primary application for this compound. For deuterium tracing, changes in ¹H and ¹³C spectra can be observed but are often more complex to interpret than MS data.
Section 4: Applications in Drug Development & Disease Modeling
Propionic Acidemia and Inborn Errors of Metabolism
Propionic acidemia (PA) is a rare genetic disorder caused by a deficiency in the enzyme propionyl-CoA carboxylase.[34] This leads to a toxic accumulation of propionic acid and related metabolites.[8] this compound and ¹³C-propionate tracers are invaluable tools in this field:
-
Diagnostic Probes: The rate of oxidation of a ¹³C-propionate tracer to ¹³CO₂ in exhaled breath is a direct functional assay of the pathway's integrity and can be used to assess disease severity.[35][36]
-
Evaluating Therapeutics: Tracers can be used in clinical trials to determine if a novel therapy (e.g., small molecule activators, gene therapy) successfully restores metabolic flux through the deficient pathway.[37][38] This provides a quantitative biomarker of drug efficacy.[35]
Metabolic Syndrome, NAFLD, and Diabetes
As a key microbial metabolite linked to satiety, insulin sensitivity, and hepatic lipid metabolism, propionate is a molecule of intense interest for metabolic diseases.[5][6][39] this compound tracing studies can help elucidate:
-
The quantitative contribution of gut-derived propionate to whole-body energy expenditure.
-
The mechanisms by which propionate modulates hepatic gluconeogenesis and lipogenesis in the context of insulin resistance.[18]
-
The potential of therapeutic interventions that target the gut microbiome to alter propionate production and its downstream metabolic effects.
Caption: Role of propionic acid tracers in the drug development pipeline.
Section 5: Conclusion & Future Directions
This compound is more than just a research tool; it is a key that unlocks a dynamic and quantitative understanding of core metabolic pathways. Its application spans from fundamental biochemistry in cell culture to translational studies in human disease. As analytical technologies continue to improve in sensitivity and resolution, the ability to trace the fate of this compound will provide even deeper insights into the complex interplay between diet, the microbiome, and host metabolism, paving the way for novel diagnostic and therapeutic strategies for a range of metabolic disorders.
References
-
Zhang, Y., Zhou, J., Li, F., et al. (2022). The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes. Genes, 13(10), 1888. [Link]
-
Wikipedia contributors. (2024). Gluconeogenesis. Wikipedia, The Free Encyclopedia. [Link]
-
Demigné, C., Morand, C., Levrat, M. A., Besson, C., & Rémésy, C. (1995). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. British Journal of Nutrition, 74(2), 209-219. [Link]
-
Chapman, K. A., Gropman, A., MacLeod, E., et al. (1997). Stable isotope studies in propionic and methylmalonic acidaemia. European Journal of Pediatrics, 156(Suppl 1), S67-S69. [Link]
-
Demigné, C., Morand, C., Levrat, M. A., Besson, C., & Rémésy, C. (1995). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. British Journal of Nutrition, 74(2), 209–219. [Link]
-
Semantic Scholar. (n.d.). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. [Link]
-
Dr. G Bhanu Prakash. (2022). Gluconeogenesis from lactate, glycerol, propionyl coA and glucogenic amino acids and Regulation. YouTube. [Link]
-
Wilkinson, D. J., Brook, M. S., Smith, K., & Atherton, P. J. (2017). Stable isotope tracers and exercise physiology: past, present and future. The Journal of Physiology, 595(9), 2873–2882. [Link]
-
ResearchGate. (n.d.). TCA cycle and Propionic acidemia. [Link]
-
Young, J. W. (1977). Gluconeogenesis in cattle: significance and methodology. Journal of Dairy Science, 60(1), 1-15. [Link]
-
Phor-Tan, T., He, M., Lee, Y., et al. (2021). Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species. Journal of Biological Chemistry, 297(4), 101157. [Link]
-
Tserng, K. Y., & Jin, S. J. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of Biological Chemistry, 290(34), 21027-21037. [Link]
-
Blair, J. B., Cook, D. E., & Lardy, H. A. (1972). The effect of propionate on the metabolism of pyruvate and lactate in the perfused rat liver. Biochemical Journal, 127(3), 617-629. [Link]
-
ResearchGate. (n.d.). TCA cycle and Propionate Pathway. [Link]
-
Fan, T. W., Lorkiewicz, P. K., & Lane, A. N. (2016). Metabolomics and isotope tracing. Current Opinion in Biotechnology, 39, 133-142. [Link]
-
Fan, T. W., Lorkiewicz, P., & Lane, A. N. (2013). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. In Metabolomics. Humana Press. [Link]
-
Murphy, M. P., Nehra, V., & Liesa, M. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. American Journal of Physiology-Heart and Circulatory Physiology, 315(4), H1006-H1021. [Link]
-
Sunny, N. E., & Parks, E. J. (2016). Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling. American Journal of Physiology-Endocrinology and Metabolism, 310(5), E323-E331. [Link]
-
ResearchGate. (n.d.). The pathways for the de novo synthesis of propionyl-CoA. [Link]
-
Marsaux, C. F., Leal, G. F., Laverde-Gomez, J. A., et al. (2022). Altered gut microbiome diversity and function in patients with propionic acidemia. Molecular Genetics and Metabolism, 137(3), 308-322. [Link]
-
Munger, J. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. In Methods in Molecular Biology. Humana Press. [Link]
-
Murphy, M. P., Nehra, V., & Liesa, M. (2018). Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. Scholars@Duke. [Link]
-
St. Rose, T., Ryman, K. A., & El-Kafrawy, S. A. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers in Microbiomes, 3, 1451735. [Link]
-
St. Rose, T., Ryman, K. A., & El-Kafrawy, S. A. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers in Microbiomes, 3, 1451735. [Link]
-
ResearchGate. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. [Link]
-
Biocrates Life Sciences AG. (2025). Propionic acid – metabolite. [Link]
-
Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]
-
Constantinou, M. A., & Papakonstantinou, E. (2024). NMR Spectroscopy in Diagnosis and Monitoring of Methylmalonic and Propionic Acidemias. International Journal of Molecular Sciences, 25(9), 4758. [Link]
-
Horswill, A. R., & Escalante-Semerena, J. C. (2001). Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli. Journal of Bacteriology, 183(22), 6589-6595. [Link]
-
Negatu, D. A., Gengenbacher, M., & Dartois, V. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 570779. [Link]
-
Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. An-Najah Staff. [Link]
-
Munger, J. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology, 1978, 269-283. [Link]
-
Gray, N. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. [Link]
-
Shrestha, R., & Sridharan, S. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 12(11), 1058. [Link]
-
Faubert, B., & DeBerardinis, R. J. (2020). Stable Isotope Tracing Experiments Using LC-MS. In Methods in Molecular Biology. Humana Press. [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0186293). [Link]
-
Chatterton, S., YM, A., & Holmes, E. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Metabolomics, 17(8), 71. [Link]
-
Longo, N., Sass, J. O., Jurecka, A., & Vockley, J. (2022). Biomarkers for drug development in propionic and methylmalonic acidemias. Journal of Inherited Metabolic Disease, 45(2), 132-142. [Link]
-
Longo, N., Sass, J. O., Jurecka, A., & Vockley, J. (2022). Biomarkers for Drug Development in Propionic and Methylmalonic Acidemias. ResearchGate. [Link]
-
St. Jude Children's Research Hospital. (2021). Research reveals new treatment strategy for propionic acidemia. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. [Link]
-
ClinicalTrials.gov. (2014). The Effects of the Food Preservative Propionic Acid in Post-prandial Metabolism. [Link]
-
Gray, N. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Lirias. [Link]
-
Inoue, Y., Ohse, M., & Imai, K. (1991). 1H-NMR studies of urine in propionic acidemia and methylmalonic acidemia. Acta Paediatrica Japonica, 33(2), 139-145. [Link]
-
Heidenreich, R., & Kölker, S. (2000). Magnetic resonance spectroscopy (MRS) in five patients with treated propionic acidemia. American Journal of Medical Genetics, 93(2), 115-120. [Link]
-
Longo, N., Sass, J. O., Jurecka, A., & Vockley, J. (2022). Biomarkers for Drug Development in Propionic and Methylmalonic Acidemias. Journal of Inherited Metabolic Disease, 45(2), 132-142. [Link]
-
ResearchGate. (n.d.). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. [Link]
Sources
- 1. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. staff.najah.edu [staff.najah.edu]
- 7. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 8. Stable isotope studies in propionic and methylmalonic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct anabolic metabolism of three-carbon propionate to a six-carbon metabolite occurs in vivo across tissues and species - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Scholars@Duke publication: Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. [scholars.duke.edu]
- 14. The molecular mechanism of propionate-regulating gluconeogenesis in bovine hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gluconeogenesis - Wikipedia [en.wikipedia.org]
- 16. Gluconeogenesis in cattle: significance and methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 19. Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cambridge.org [cambridge.org]
- 21. [PDF] Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes | Semantic Scholar [semanticscholar.org]
- 22. Altered gut microbiome diversity and function in patients with propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome [frontiersin.org]
- 24. [PDF] Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome | Semantic Scholar [semanticscholar.org]
- 25. researchgate.net [researchgate.net]
- 26. Advances in Stable Isotope Tracer Methodology Part 1: Hepatic metabolism via isotopomer analysis and post-prandial lipolysis modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Stable Isotope Tracing Experiments Using LC-MS | Springer Nature Experiments [experiments.springernature.com]
- 28. protocols.io [protocols.io]
- 29. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. lirias.kuleuven.be [lirias.kuleuven.be]
- 31. mdpi.com [mdpi.com]
- 32. Carbon-13 Nuclear Magnetic Resonance Study of Metabolism of Propionate by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 33. 1H-NMR studies of urine in propionic acidemia and methylmalonic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Magnetic resonance spectroscopy (MRS) in five patients with treated propionic acidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Biomarkers for drug development in propionic and methylmalonic acidemias - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Biomarkers for drug development in propionic and methylmalonic acidemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. Research reveals new treatment strategy for propionic acidemia - St. Jude Children’s Research Hospital [stjude.org]
- 39. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Propionic Acid-d6 in Gut Microbiome Studies
<-3a--22_in-depth_220_technical_220_guide_220_on_220_the_220_core.html>
Introduction: The Significance of Short-Chain Fatty Acids and the Rise of Stable Isotope Probing
The gut microbiome, a complex ecosystem residing within the gastrointestinal tract, plays a pivotal role in host health and disease.[1] A key aspect of its influence lies in the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate, through the fermentation of dietary fibers.[2] Propionate, in particular, has garnered significant attention for its diverse roles in immune modulation, energy metabolism, and gut-brain communication.[3] It acts as a signaling molecule through G protein-coupled receptors and can influence host physiology both locally in the gut and systemically.[4][5]
Understanding the production, absorption, and metabolic fate of propionate is crucial for elucidating its precise mechanisms of action. However, the dynamic nature of the gut environment presents considerable challenges to traditional measurement techniques.[6] Stable isotope probing (SIP) has emerged as a powerful strategy to overcome these limitations by allowing researchers to trace the metabolic activity of specific compounds in complex biological systems.[7] This guide focuses on the application of propionic acid-d6, a deuterated (heavy) isotope-labeled form of propionate, as a tool to unravel the intricate dynamics of propionate metabolism within the gut microbiome. The use of stable isotopes like deuterium (²H) allows for the tracking of molecules without the safety concerns and logistical complexities associated with radioactive isotopes.[7][8]
PART 1: The "Why": Causality Behind Experimental Choices with this compound
The selection of this compound as a tracer is a deliberate choice rooted in the principles of mass spectrometry and metabolic pathway analysis. The six deuterium atoms replace the six hydrogen atoms in the propionate molecule, resulting in a predictable mass shift that is readily detectable by mass spectrometry. This allows for the clear differentiation of exogenously administered d6-propionate from the endogenous, unlabeled (d0) propionate produced by the gut microbiota.
Why Deuterium?
-
Significant Mass Shift: The +6 Dalton mass increase provides a clear and unambiguous signal, minimizing the risk of spectral overlap with other metabolites.
-
Low Natural Abundance: The natural abundance of deuterium is very low, ensuring that the detected d6-labeled compounds are almost exclusively derived from the administered tracer.
-
Metabolic Stability: The carbon-deuterium bond is generally stable under physiological conditions, preventing significant isotope exchange that could confound results.[9]
By introducing a known quantity of this compound into an in vitro gut model or an in vivo system, researchers can trace its journey. This enables the quantification of key metabolic parameters that are otherwise difficult to measure, such as:
-
Absorption rates: Determining how quickly propionate is taken up by host cells.
-
Metabolic conversion: Identifying and quantifying downstream metabolites derived from propionate.
-
Microbial cross-feeding: Tracking the transfer of propionate between different microbial species.
This approach provides a dynamic snapshot of metabolic fluxes, offering deeper insights than static measurements of SCFA concentrations alone.[10]
PART 2: Experimental Design & Protocols: A Self-Validating System
A robust experimental design using this compound incorporates multiple checks and balances to ensure the integrity of the data. The following sections outline detailed protocols for both in vitro and in vivo studies, emphasizing the self-validating nature of these workflows.
In Vitro Batch Fermentation Model
This protocol is designed to assess the utilization of this compound by a complex microbial community, such as that found in fecal samples.
Objective: To quantify the uptake and metabolic conversion of this compound by a gut microbial community in a controlled environment.
Step-by-Step Methodology:
-
Fecal Slurry Preparation:
-
Collect fresh fecal samples and immediately transfer them to an anaerobic chamber.
-
Homogenize the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine-HCl). The ratio of feces to buffer should be standardized (e.g., 1:10 w/v).
-
Filter the slurry through sterile gauze to remove large particulate matter.
-
-
Incubation Setup:
-
In the anaerobic chamber, dispense the fecal slurry into sterile culture tubes.
-
Spike the experimental tubes with a known concentration of this compound. Include control tubes without the d6 tracer.
-
Incubate the tubes at 37°C for a defined period (e.g., 24-48 hours). Time-course experiments with multiple sampling points are highly recommended.
-
-
Sample Collection and Quenching:
-
At each time point, remove an aliquot of the fermentation broth.
-
Immediately quench metabolic activity by adding a cold solvent (e.g., methanol or acetonitrile) and placing the sample on dry ice. This step is critical to prevent further metabolic changes.
-
-
Sample Processing for SCFA Analysis:
-
Centrifuge the quenched samples to pellet microbial cells and debris.
-
Collect the supernatant for SCFA analysis.
-
Acidify the supernatant (e.g., with HCl) to protonate the SCFAs, making them more amenable to extraction and analysis.[11]
-
Perform a liquid-liquid extraction (e.g., with diethyl ether) or a solid-phase extraction to isolate and concentrate the SCFAs.[12][13]
-
Workflow for In Vitro this compound Tracing
Caption: Workflow for in vitro stable isotope probing with this compound.
In Vivo Animal Model Study
This protocol outlines the administration of this compound to a mouse model to study its absorption and systemic metabolic fate.
Objective: To trace the absorption of this compound from the gut into the systemic circulation and its incorporation into downstream metabolic pathways.
Step-by-Step Methodology:
-
Animal Acclimation and Diet:
-
Acclimate mice to the experimental conditions and a standardized diet for at least one week.
-
House mice in metabolic cages if urine and feces need to be collected separately.
-
-
This compound Administration:
-
Administer a precise dose of this compound via oral gavage or intra-cecal injection. The choice of administration route depends on the specific research question.[7]
-
Include a control group receiving a vehicle solution without the tracer.
-
-
Timed Sample Collection:
-
Collect blood samples at various time points post-administration (e.g., 15, 30, 60, 120 minutes) via tail vein or cardiac puncture at the study endpoint.
-
Collect tissue samples (e.g., liver, colon, brain) and luminal contents (e.g., cecal contents, feces) at the end of the experiment.
-
Immediately flash-freeze all samples in liquid nitrogen to halt metabolic activity.
-
-
Sample Processing:
-
For blood, centrifuge to separate plasma or serum.
-
For tissues, homogenize in an appropriate buffer.
-
Perform protein precipitation (e.g., with cold methanol or acetonitrile) to remove macromolecules.
-
Process luminal contents similarly to the in vitro samples for SCFA analysis.
-
Workflow for In Vivo this compound Tracing
Caption: Workflow for in vivo metabolic tracing using this compound.
PART 3: Analytical Workflows - Mass Spectrometry
The accurate detection and quantification of this compound and its metabolites rely heavily on mass spectrometry (MS), often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).[14][15]
Sample Derivatization: A Necessary Step
Direct analysis of SCFAs by GC-MS or LC-MS can be challenging due to their high volatility and poor ionization efficiency.[15] Derivatization is a chemical modification step that improves their analytical properties.[16]
Common Derivatization Strategies:
| Derivatization Agent | Technique | Advantages |
| N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | Creates stable derivatives, good for quantification.[17] |
| Isobutyl Chloroformate | GC-MS | Can be performed in aqueous solutions, suitable for automation.[18] |
| 3-Nitrophenylhydrazine (3-NPH) | LC-MS/MS | Enhances ionization efficiency for LC-MS analysis.[19] |
| Aniline (with EDC) | LC-MS/MS | Provides good chromatographic separation and sensitivity.[20] |
GC-MS and LC-MS/MS Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and robust method for SCFA analysis.[12] Derivatized SCFAs are separated based on their boiling points and then ionized and detected by the mass spectrometer.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is increasingly popular as it often requires less sample preparation.[21] It offers high sensitivity and specificity, especially when using methods like Selected Reaction Monitoring (SRM), where specific precursor-product ion transitions are monitored for both the d0 and d6 forms of propionate.
Data Acquisition and Analysis
The mass spectrometer will be set to detect the mass-to-charge ratios (m/z) corresponding to both the unlabeled (d0) and the deuterium-labeled (d6) propionate. By comparing the peak areas of these two forms, the ratio of labeled to unlabeled propionate can be accurately determined. This ratio is then used to calculate metabolic rates and pathway fluxes.
Example Data Presentation:
| Time Point (min) | Plasma Propionate-d0 (µM) | Plasma Propionate-d6 (µM) | % Labeled Propionate |
| 0 | 8.5 | 0.0 | 0.0% |
| 15 | 9.2 | 25.3 | 73.3% |
| 30 | 10.1 | 18.7 | 64.9% |
| 60 | 9.8 | 9.4 | 49.0% |
| 120 | 8.9 | 3.1 | 25.8% |
This data allows for the calculation of pharmacokinetic parameters such as the rate of appearance and disappearance of propionate in the plasma.
PART 4: Tracing Propionate's Metabolic Fate
Propionate absorbed from the gut can enter several key metabolic pathways. Using stable isotopes allows for the direct tracing of the d6-label into downstream metabolites.
Propionate Signaling and Metabolism
Caption: Metabolic fate and signaling pathways of propionic acid.
By monitoring for the appearance of deuterated intermediates (e.g., succinyl-CoA-d4), researchers can quantify the flux of propionate through pathways like the TCA cycle and gluconeogenesis.[22] This provides direct evidence of how gut-derived propionate contributes to host energy metabolism.
Conclusion: A Powerful Tool for Functional Microbiome Research
The use of this compound in conjunction with modern mass spectrometry techniques offers an unparalleled window into the functional activity of the gut microbiome.[23] This stable isotope probing approach moves beyond simply cataloging microbial species to elucidating their metabolic contributions to host physiology. By carefully designing experiments and employing robust analytical methods, researchers can gain critical insights into the mechanisms by which SCFAs like propionate influence health and disease, paving the way for novel therapeutic strategies targeting the gut microbiome.
References
-
Berry, D., & Loy, A. (2018). Stable-Isotope Probing of Human and Animal Microbiome Function. Trends in Microbiology, 26(12), 999-1007. [Link]
-
Brestenský, M., Nitrayová, S., & Patráš, P. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology, 13, 1183296. [Link]
-
Canfora, E. E., Jocken, J. W., & Blaak, E. E. (2015). Short-chain fatty acids in control of body weight and insulin sensitivity. Nature Reviews Endocrinology, 11(10), 577-591. [Link]
-
Dungait, J. A. J., Ghee, C., & Stott, A. W. (2012). Stable Isotope Probing of Microbiome Function. In The Human Microbiome (pp. 233-257). Wiley-Blackwell. [Link]
-
Jehmlich, N., von Bergen, M., & Schmidt, F. (2016). Protein-SIP (Stable Isotope Probing) in Functional Metaproteomics. Methods in Enzymology, 574, 3-17. [Link]
-
Le, T. T., Lee, S. J., & Kim, Y. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4933. [Link]
-
Li, M., Wang, B., Zhang, M., Rantalainen, M., Wang, S., Zhou, H., ... & Jia, W. (2019). Symbiotic gut microbes modulate human metabolic phenotypes. Proceedings of the National Academy of Sciences, 116(48), 23946-23951. [Link]
-
Reichardt, N., Duncan, S. H., Young, P., Belenguer, A., McWilliam Leitch, C., Scott, K. P., ... & Flint, H. J. (2014). Phylogenetic distribution of three pathways for propionate production within the human gut microbiota. The ISME journal, 8(6), 1323–1335. [Link]
-
Richardson, A. J., McKain, N., & Wallace, R. J. (2013). Ammonia production by human faecal bacteria, and the enumeration, isolation and characterization of bacteria capable of growth on peptides and amino acids. BMC microbiology, 13, 1-10. [Link]
-
Serrano-Contreras, J. I., Anleu, C., Meléndez-García, L. A., Valdés-Lozano, D., & García, H. S. (2020). Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study. Nutrients, 12(1), 215. [Link]
-
Tang, Y., Chen, Y., Li, B., Chen, Y., & Li, L. (2019). Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers. Analytical and bioanalytical chemistry, 411(22), 5779-5788. [Link]
-
Bihan, D. G. L., Rydzak, T., Wyss, M., Pittman, K., McCoy, K. D., & Lewis, I. A. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 17(4), e0267093. [Link]
-
den Besten, G., van Eunen, K., Groen, A. K., Venema, K., Reijngoud, D. J., & Bakker, B. M. (2013). The role of short-chain fatty acids in the interplay between diet, gut microbiota, and host energy metabolism. Journal of lipid research, 54(9), 2325–2340. [Link]
-
Al-Lahham, S. H., Peppelenbosch, M. P., Roelofsen, H., Vonk, R. J., & Venema, K. (2010). Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1801(11), 1175-1183. [Link]
-
Agilent Technologies. (2017). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Application Note. [Link]
-
Jasbi, P., Wang, D., Cheng, S. L., Fei, Q., Cui, J. Y., & Liu, L. (2019). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current protocols in toxicology, 80(1), e86. [Link]
-
Loy, A., & Berry, D. (2018). Stable-isotope probing of human and animal microbiome function. Trends in Microbiology, 26(12), 999-1007. [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. (2024). International Journal of Molecular Sciences, 25(16), 8969. [Link]
-
Sakata, T. (2019). Pitfalls in short-chain fatty acid research: A methodological review. Animal Science Journal, 90(10), 1235-1243. [Link]
-
Neumann, C., & Plog, A. (2021). Analysis of short-chain fatty acids in human feces: A scoping review. Journal of Chromatography B, 1182, 122933. [Link]
-
Biocrates Life Sciences AG. (2025). Propionic acid – metabolite. [Link]
-
Brestenský, M., Nitrayová, S., & Patráš, P. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Oncology, 13. [Link]
-
American Heart Association Journals. (2025). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]
-
Wang, Y., Zhou, W., Wang, L., Wu, S., & Liu, Z. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Metabolites, 12(9), 868. [Link]
-
Marsaux, C. F. M., Leij-Halfwerk, S., van der Beek, C. M., Mulder, F., MacDonald, A., van Karnebeek, C. D. M., ... & van den Heuvel, J. K. (2022). Altered gut microbiome diversity and function in patients with propionic acidemia. Molecular genetics and metabolism, 137(3), 308-322. [Link]
-
Al-Ghalith, G. A., Shield, D., Sink, S., Kheda, S., & Knights, D. (2021). Gut microbiota promoting propionic acid production accompanies diet-induced intentional weight loss in cats. PeerJ, 9, e11551. [Link]
-
Stoddard, G. J., Stinson, C. N., & El-Ansary, A. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. Frontiers in Microbiomes, 3, 1451735. [Link]
-
He, M., Zhang, Y., Yang, C., Wang, J., Zhang, Y., Liu, Y., ... & Tian, R. (2022). Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation. Nature communications, 13(1), 1-15. [Link]
-
Zhang, X., Li, Y., Liu, X., Zhang, Y., Wang, Y., Li, Y., ... & Li, Y. (2024). Gut microbiota dysbiosis and decreased levels of acetic and propionic acid participate in glucocorticoid-induced glycolipid metabolism disorder. mBio, 15(1), e02517-23. [Link]
-
Schiliro, M., & Firek, B. A. (2021). Propionate Fermentative Genes of the Gut Microbiome Decrease in Inflammatory Bowel Disease. Microorganisms, 9(5), 1083. [Link]
-
Lee, H., Lee, Y., Kim, J., & Lee, S. (2023). Acidipropionibacterium acidipropionici, a propionate-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice. Frontiers in Microbiology, 14, 1145177. [Link]
-
Cait, A., Cardenas, E., Dimitriu, P. A., Amenyogbe, N., Dai, D., Kollmann, T. R., & Mohn, W. W. (2019). Elevated Gut Microbiome-Derived Propionate Levels Are Associated With Reduced Sterile Lung Inflammation and Bacterial Immunity in Mice. Frontiers in immunology, 10, 260. [Link]
-
He, M., Zhang, Y., Yang, C., Wang, J., Zhang, Y., Liu, Y., ... & Tian, R. (2020). Direct anabolic three carbon metabolism via propionate to a six carbon metabolite occurs in human heart and in vivo across mouse tissues. bioRxiv. [Link]
-
Nature. (2026). Key advances in gut microbiome research during 2025. Nature Portfolio. [Link]
-
Stoddard, G. J., Stinson, C. N., & El-Ansary, A. (2024). Impact of propionic acid-rich diets on microbial composition of the murine gut microbiome. ResearchGate. [Link]
-
Negatu, D. A., Liu, J. J., & Zimmerman, M. (2020). Indole Propionic Acid, an Unusual Antibiotic Produced by the Gut Microbiota, With Anti-inflammatory and Antioxidant Properties. Frontiers in Microbiology, 11, 1893. [Link]
-
Pintado, M., Fernandes, R., & Pinheiro, A. (2021). Individualized Dietary Supplements Enriched with Microbial Propionic Acid for Athletes and the Elderly with Benefits on Gut Microbiota. Foods, 10(1), 162. [Link]
-
Liu, X., & Zhang, X. (2022). Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment. Metabolites, 12(10), 918. [Link]
-
Steinhauser, M. L., Lechene, C. P., & Chen, J. H. (2017). Quantitative imaging of deuterated metabolic tracers in biological tissues with nanoscale secondary ion mass spectrometry. Journal of visualized experiments: JoVE, (126), e55941. [Link]
-
Kim, Y. S., Hwang, J. W., & Jeong, J. H. (2018). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of the Korean Society for Applied Biological Chemistry, 61(4), 469-472. [Link]
-
Han, J., Lin, K., Sequeira, C., & Borchers, C. H. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(24), 6213-6224. [Link]
Sources
- 1. Stable-Isotope Probing of Human and Animal Microbiome Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 5. Acidipropionibacterium acidipropionici, a propionate-producing bacterium, contributes to GPR41 signaling and metabolic regulation in high-fat diet-induced obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pitfalls in short‐chain fatty acid research: A methodological review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable-Isotope Probing of Human and Animal Microbiome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Digital resource [dam-oclc.bac-lac.gc.ca]
- 10. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.invitek.com [blog.invitek.com]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 15. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. agilent.com [agilent.com]
- 19. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 21. mdpi.com [mdpi.com]
- 22. Disrupted propionate metabolism evokes transcriptional changes in the heart by increasing histone acetylation and propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Use of Stable Isotopes To Measure the Metabolic Activity of the Human Intestinal Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Propionic acid-d6 as an internal standard for GC/MS
An Application Note and Protocol for the Quantitative Analysis of Propionic Acid in Biological Matrices using Propionic Acid-d6 as an Internal Standard by GC/MS
Authored by: A Senior Application Scientist
Introduction: The Imperative for Accurate Propionic Acid Quantification
Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a pivotal metabolite in various biological systems. Primarily produced by microbial fermentation of dietary fibers in the gut, it plays a crucial role in host energy metabolism, immune regulation, and gut-brain signaling.[1][2][3] Dysregulation of propionic acid levels has been implicated in metabolic disorders like propionic acidemia and is an area of intense investigation in microbiome research related to inflammatory bowel disease and even neurological conditions.[1]
However, the quantitative analysis of propionic acid and other SCFAs in complex biological matrices (e.g., plasma, serum, fecal matter) is notoriously challenging. Their high volatility, hydrophilicity, and presence in complex sample matrices make them difficult analytical targets.[2][4][5] Gas Chromatography-Mass Spectrometry (GC/MS) has emerged as a preferred method for SCFA analysis due to its high sensitivity and specificity.[1][2]
To overcome analytical variability arising from sample preparation and instrument fluctuations, the use of an internal standard (IS) is indispensable.[6][7] An ideal internal standard mimics the chemical and physical properties of the analyte as closely as possible. For this reason, a stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard.[8][9] It behaves nearly identically to the endogenous, unlabeled propionic acid during extraction, derivatization, and chromatographic separation, thus providing superior correction for potential analyte loss and matrix effects.[10][11] This application note provides a detailed, field-proven protocol for the robust quantification of propionic acid using this compound as an internal standard with GC/MS.
Principle of the Method: Isotope Dilution Mass Spectrometry
This method is based on the principle of stable isotope dilution mass spectrometry. A known concentration of this compound (the internal standard) is spiked into every sample, calibrator, and quality control sample at the very beginning of the sample preparation process.[6] Because the deuterated standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies, derivatization yield variations, and injection volume discrepancies.
The GC separates the derivatized propionic acid from other matrix components, and the MS detector monitors specific ions for both the analyte and the internal standard. Quantification is not based on the absolute peak area of the analyte, but on the ratio of the peak area of the native propionic acid to the peak area of the this compound internal standard.[6] This ratio is directly proportional to the concentration of the analyte and effectively cancels out most sources of analytical error, ensuring high accuracy and precision.
Caption: Overall workflow for propionic acid quantification.
Materials and Reagents
-
Standards: Propionic acid (≥99.5%), this compound (98 atom % D)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Methyl tert-butyl ether (MTBE, HPLC grade), Iso-octane (HPLC grade)
-
Reagents: Hydrochloric acid (HCl, concentrated), Sodium hydroxide (NaOH), Diisopropylethylamine (DIPEA), Pentafluorobenzyl bromide (PFBBr)
-
Gases: Helium (99.999% purity) for GC carrier gas
-
Labware: 1.5 mL polypropylene microcentrifuge tubes, 2 mL amber glass GC vials with PTFE-lined septa, volumetric flasks, precision micropipettes.
Instrumentation
-
Gas Chromatograph (GC): Equipped with a split/splitless injector and autosampler.
-
Mass Spectrometer (MS): Single quadrupole or tandem quadrupole mass spectrometer capable of electron ionization (EI).
-
Equipment: Vortex mixer, microcentrifuge, nitrogen evaporator or vacuum centrifuge (SpeedVac).
Detailed Experimental Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh ~10 mg of propionic acid and dissolve in 10 mL of methanol in a volumetric flask. This is the Analyte Stock.
-
Accurately weigh ~10 mg of this compound and dissolve in 10 mL of methanol. This is the Internal Standard (IS) Stock. Store stocks at -20°C.
-
-
Internal Standard Working Solution (10 µg/mL):
-
Dilute the IS Stock 1:100 with methanol. This solution will be used to spike all samples.
-
-
Calibration Standards:
-
Perform serial dilutions of the Analyte Stock with methanol to prepare a series of working solutions.
-
To create the calibration curve points (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL), mix appropriate volumes of the analyte working solutions, the IS working solution (to achieve a constant 10 µg/mL concentration), and a surrogate matrix (e.g., water or charcoal-stripped plasma).
-
Protocol 2: Sample Preparation (from Human Plasma)
-
Aliquoting: Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS Working Solution to each tube.
-
Acidification: Add 10 µL of 1.0 M HCl to each tube to protonate the propionic acid, making it less polar for efficient extraction.[4] Vortex for 30 seconds.
-
Extraction:
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a clean 1.5 mL tube, avoiding the protein pellet and aqueous layer.
-
Repeat Extraction (Optional but Recommended): Add another 500 µL of MTBE to the original sample tube, vortex, centrifuge, and combine the second organic layer with the first. This improves recovery.
Protocol 3: Derivatization with Pentafluorobenzyl Bromide (PFBBr)
Causality: Derivatization is crucial for improving the chromatographic properties of volatile acids, reducing peak tailing, and enhancing sensitivity.[13][14] PFBBr is an excellent reagent for this purpose.
-
Evaporation: Evaporate the combined MTBE extracts to dryness under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitution & Reaction:
-
Add 50 µL of a solution containing 1% PFBBr and 1% DIPEA in acetonitrile to each dry residue. The DIPEA acts as a catalyst.
-
Vortex briefly and incubate at 60°C for 30 minutes.[13]
-
-
Final Preparation:
-
After incubation, evaporate the derivatization solution to dryness under nitrogen.
-
Reconstitute the final residue in 100 µL of iso-octane.
-
Transfer the solution to a 2 mL amber GC vial for analysis.
-
GC/MS Instrumental Parameters
The following table provides a validated starting point for the GC/MS parameters. These may require optimization based on your specific instrumentation.
| Parameter | Recommended Setting | Rationale |
| GC System | ||
| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading the column. |
| Injector Type | Splitless | Maximizes analyte transfer to the column for trace-level analysis.[2] |
| Injector Temperature | 250 °C | Ensures rapid and complete vaporization of the derivatized analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert gas providing good chromatographic efficiency. |
| Column | DB-225ms or similar mid-polarity column (30m x 0.25mm x 0.25µm) | Provides good separation for fatty acid derivatives.[13] |
| Oven Program | 60°C (hold 1 min), ramp at 15°C/min to 220°C (hold 2 min) | A typical temperature program to resolve the analyte from solvent and other matrix components. |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for creating reproducible mass spectra. |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion formation and transfer. |
| Transfer Line Temp. | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for the analyte and IS.[13] |
| SIM Ions | ||
| Propionic Acid-PFB | m/z 181 (Quantifier), m/z 73 (Qualifier) | The m/z 181 ion corresponds to the pentafluorobenzyl moiety [C7H2F5]+, a stable and abundant fragment. |
| This compound-PFB | m/z 181 (Quantifier), m/z 79 (Qualifier) | The deuterated analyte also fragments to m/z 181. The qualifier ion m/z 79 corresponds to the deuterated propionyl group. |
Data Analysis and Quantification
-
Integration: Integrate the peak areas for the quantifier ions of both the native propionic acid and the this compound internal standard.
-
Response Ratio Calculation: For each calibrator, QC, and sample, calculate the Response Ratio (RR):
-
RR = (Peak Area of Propionic Acid) / (Peak Area of this compound)
-
-
Calibration Curve: Plot the RR (y-axis) versus the known concentration of the calibration standards (x-axis). Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value ≥ 0.995 is considered acceptable.[2]
-
Sample Quantification: Use the regression equation to calculate the concentration of propionic acid in the unknown samples based on their measured RR.
Example Data Presentation
| Sample Type | Analyte Area | IS Area | Response Ratio (Analyte/IS) | Calculated Conc. (µg/mL) |
| Cal Standard 1 | 15,250 | 301,500 | 0.0506 | 1.0 (Nominal) |
| Cal Standard 5 | 380,100 | 305,200 | 1.245 | 25.0 (Nominal) |
| QC Low | 37,800 | 303,100 | 0.1247 | 2.51 |
| Unknown 1 | 112,500 | 298,900 | 0.3764 | 7.58 |
Method Validation: Ensuring Trustworthiness
A robust analytical method must be validated to ensure its performance is reliable.[15] Key parameters to assess according to regulatory guidelines include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by the R² of the calibration curve.
-
Accuracy: The closeness of the measured value to the true value. Determined by analyzing QCs at different concentrations and calculating the percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Measured as the relative standard deviation (%RSD) of replicate QC measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified with acceptable accuracy and precision, respectively.[2]
-
Specificity & Matrix Effects: Assessed by analyzing blank matrix samples to ensure no interferences are present at the retention time of the analyte and IS.[2]
Caption: Logic of quantification using an internal standard.
References
-
Unkefer, C. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. International Journal of Environmental Research and Public Health. [Link]
-
PubMed. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed. [Link]
-
Shimadzu. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. [Link]
-
Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Crawford Scientific. [Link]
-
Goudiakas, A., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. MDPI. [Link]
-
Alzweiri, M., et al. (2015). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. [Link]
-
Zhang, Z., et al. (2016). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. MethodsX. [Link]
-
Pan, M., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. [Link]
-
Malachova, K., et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. International Journal of Analytical Chemistry. [Link]
-
Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Chromatography Forum. [Link]
-
Le, S. (2010). Quantification of short-chain fatty acids in cecal material by gas chromatography-mass spectrometry. Digital Commons @ EMU. [Link]
-
Kim, M., et al. (2021). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites. [Link]
-
Restek. Propanoic acid. Restek. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized). HMDB. [Link]
-
Journal of Chromatography B. (2021). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. ScienceDirect. [Link]
-
Shimadzu. (2019). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. [Link]
-
Shimadzu. (2017). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Shimadzu Corporation. [Link]
-
Jones, A. W., et al. (2000). Validation of a Manual Headspace Gas Chromatography Method for Determining Volatile Compounds in Biological Fluids. Journal of Analytical Toxicology. [Link]
-
Black, C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Murdoch Research Portal. [Link]
-
Shimadzu. (2023). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Shimadzu Corporation. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
NIST. Propanoic acid. NIST WebBook. [Link]
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. mdpi.com [mdpi.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 13. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. commons.emich.edu [commons.emich.edu]
- 15. alfa-chemistry.com [alfa-chemistry.com]
Authored by: A Senior Application Scientist
An In-Depth Technical Guide to the Application of Propionic Acid-d6 in Quantitative LC-MS Analysis
Introduction: The Challenge and Imperative of Quantifying Propionic Acid
Propionic acid, a key short-chain fatty acid (SCFA), is a vital metabolite produced by the gut microbiota through the fermentation of dietary fiber.[1] Its physiological significance is vast, with roles in regulating host metabolism, immune function, and cellular signaling. Consequently, the accurate quantification of propionic acid in various biological matrices—such as plasma, serum, and fecal matter—is critical for research in fields ranging from metabolic disorders and inflammatory diseases to drug development.[1][2][3]
However, the quantitative analysis of propionic acid presents significant analytical challenges. Its high polarity, low molecular weight, and volatility make it difficult to achieve good retention on standard reversed-phase liquid chromatography (LC) columns and can lead to poor ionization efficiency in mass spectrometry (MS).[3][4] To overcome these hurdles and ensure the highest degree of accuracy and precision, the gold standard analytical approach is Isotope Dilution Mass Spectrometry (IDMS).[5][6] This technique relies on a stable isotope-labeled internal standard (SIL-IS) that mimics the behavior of the analyte throughout the analytical process.
This application note provides a comprehensive guide to the use of This compound (CD₃CD₂CO₂D) as a SIL-IS for the robust and reliable quantification of propionic acid by LC-MS. We will delve into the core principles of IDMS, provide detailed, field-proven protocols for sample preparation and analysis, and discuss the causality behind key experimental choices.
Core Principle: The Unparalleled Advantage of this compound
The fundamental premise of IDMS is to add a known quantity of a SIL-IS to every sample and calibration standard at the very beginning of the workflow.[5] Because the SIL-IS is chemically and physically almost identical to the native analyte, it acts as a perfect surrogate, experiencing the same variations during every step of the process.[6][7]
Why this compound is the Ideal Internal Standard:
-
Near-Identical Physicochemical Properties: The substitution of six hydrogen atoms with deuterium results in a molecule that is chemically identical to propionic acid. This ensures that it co-elutes precisely with the unlabeled analyte during chromatography and exhibits the same behavior during extraction, derivatization, and ionization.[6][8]
-
Correction for Matrix Effects: Complex biological samples contain numerous components that can interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since this compound is affected by these matrix effects in the exact same manner as the native propionic acid, the ratio of their signals remains constant, ensuring accurate quantification.[5][9]
-
Compensation for Sample Loss: Any loss of analyte during the multi-step sample preparation process (e.g., protein precipitation, liquid-liquid extraction, derivatization) will be mirrored by a proportional loss of the internal standard. The use of the analyte/internal standard peak area ratio for quantification effectively cancels out these losses.[5][9]
-
Clear Mass Differentiation: The mass difference of +6 Da between this compound and native propionic acid allows for their unambiguous differentiation by the mass spectrometer without any risk of isotopic crosstalk.[7][8]
Physicochemical Properties of Propionic Acid and its Deuterated Analog
The table below summarizes the key properties of propionic acid and its d6-labeled internal standard.
| Property | Propionic Acid | This compound | Source(s) |
| Molecular Formula | C₃H₆O₂ | C₃D₆O₂ (CD₃CD₂CO₂D) | [10][11] |
| Molecular Weight | 74.08 g/mol | 80.12 g/mol | [10][12] |
| CAS Number | 79-09-4 | 19448-61-4 | [11] |
| Appearance | Colorless, oily liquid | Colorless liquid | [10][12] |
| Boiling Point | 141 °C | 141 °C | [10] |
| Isotopic Purity | N/A | ≥98 atom % D |
Quantitative LC-MS/MS Workflow: From Sample to Result
The following diagram illustrates the complete analytical workflow for the quantification of propionic acid using this compound.
Detailed Experimental Protocols
The protocols described herein are optimized for the analysis of propionic acid in human serum. They can be adapted for other biological matrices with appropriate validation.
Protocol 1: Sample Preparation, Extraction, and Derivatization
Derivatization is a critical step for improving the chromatographic behavior and ionization efficiency of small, polar molecules like propionic acid.[4] We utilize 3-nitrophenylhydrazine (3-NPH), which reacts with the carboxylic acid group to form a stable hydrazone, making the molecule more amenable to reversed-phase chromatography and enhancing its response in negative mode ESI-MS.[4][13][14]
Materials:
-
Human serum samples, stored at -80°C
-
This compound (IS) stock solution (e.g., 100 µg/mL in Acetonitrile)
-
Acetonitrile (ACN), LC-MS grade
-
3-nitrophenylhydrazine hydrochloride (3-NPH·HCl) solution (200 mM in 50:50 ACN:Water)
-
N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) solution (120 mM in 50:50 ACN:Water)
-
Formic acid, 0.1% in Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Thawing: Thaw frozen serum samples on ice. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, combine 100 µL of serum with 10 µL of the this compound internal standard stock solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the tube. Vortex vigorously for 1 minute to precipitate proteins.[15]
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new 1.5 mL tube, avoiding the protein pellet.
-
Derivatization:
-
Quenching and Dilution: After incubation, quench the reaction by adding 200 µL of 0.1% formic acid in water.[13] Vortex to mix.
-
Final Centrifugation: Centrifuge the final derivatized sample at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Sample Transfer: Transfer the clear supernatant to an LC-MS vial for analysis.
Protocol 2: Preparation of Calibration Standards
-
Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled propionic acid in water.
-
Serial Dilutions: Perform serial dilutions of the stock solution to create a series of calibration standards ranging from approximately 0.5 ng/mL to 1000 ng/mL.[13]
-
IS Spiking and Derivatization: Treat 50 µL of each calibration standard exactly as described in Protocol 1, steps 6-9 , ensuring that each standard (and the blank) is spiked with the same amount of this compound as the unknown samples.
Protocol 3: LC-MS/MS Method Parameters
The following parameters are a robust starting point for a standard HPLC system coupled to a triple quadrupole mass spectrometer.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1.0 min (10% B), 1.0-5.0 min (10-90% B), 5.0-6.0 min (90% B), 6.1-8.0 min (10% B) |
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
| Compound (3-NPH Derivative) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propionic Acid | 208.1 | 137.0 | 15 |
| This compound (IS) | 214.1 | 137.0 | 15 |
Note: The precursor ion corresponds to the [M-H]⁻ of the 3-NPH derivative. The primary product ion at m/z 137.0 corresponds to the 3-nitrophenyl group fragment, which is common to all 3-NPH derivatives and provides excellent specificity.
Data Analysis and Quantification
The core of the IDMS method lies in the data processing, which corrects for analytical variability.
-
Peak Integration: Integrate the chromatographic peaks for the propionic acid and this compound MRM transitions in all samples and standards.
-
Ratio Calculation: For each injection, calculate the peak area ratio: (Peak Area of Propionic Acid) / (Peak Area of this compound).
-
Calibration Curve Generation: Plot the peak area ratio of the calibration standards (y-axis) against their corresponding known concentrations (x-axis). Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²), which should be >0.99 for a valid assay.[1]
-
Quantification of Unknowns: Use the calculated peak area ratio from the unknown samples and the regression equation from the calibration curve to determine the concentration of propionic acid in the original samples.
Conclusion
The use of this compound as a stable isotope-labeled internal standard is indispensable for the accurate, precise, and robust quantification of propionic acid in complex biological matrices by LC-MS. By co-eluting with the analyte and mirroring its behavior throughout the analytical workflow, it effectively compensates for sample loss, extraction inefficiency, and matrix-induced ionization variability. The detailed protocols and methods provided in this guide serve as a validated foundation for researchers, scientists, and drug development professionals to confidently measure this critical metabolite, ensuring data of the highest integrity for their studies.
References
-
ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Ejike, C. E. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]
-
AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
Annunziata, F., Pinna, C., & Dall'Alpi, P. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Nutrition. Retrieved from [Link]
-
protocols.io. (2023, December 14). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
-
protocols.io. (2023, August 16). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Retrieved from [Link]
-
Shimadzu. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Saha, S., Day-Walsh, P., Shehata, E., & Kroon, P. A. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Molecules, 26(21), 6444. Retrieved from [Link]
-
Agilent Technologies. (2016, November 29). Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi-Plex Column. Retrieved from [Link]
-
Al-Masri, S., & Ali-Shtayeh, M. S. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 26(16), 4945. Retrieved from [Link]
-
Starovoit, M. R., Jadeja, S., & Kupčík, R., et al. (2025, November 28). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Retrieved from [Link]
-
Johnson, D. W. (2007). Enhancement of the LC/MS analysis of fatty acids through derivatization and stable isotope coding. Journal of Chromatography B, 855(1), 135-144. Retrieved from [Link]
-
Saha, S., Day-Walsh, P., & Shehata, E., et al. (2025, October 15). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. ResearchGate. Retrieved from [Link]
-
PLOS. (2022, April 20). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Retrieved from [Link]
-
Le, T. T., Tan, Y. M., & Chen, W., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(21), 5305-5316. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]
-
SIELC Technologies. (2018, May 16). Propionic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propionic Acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Propionic Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 9. texilajournal.com [texilajournal.com]
- 10. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 11. Propanoic acid [webbook.nist.gov]
- 12. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 14. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for Propionic Acid-d6 in Cell Culture
Introduction: Unveiling Cellular Metabolism with a Deuterated Tracer
Propionic acid, a three-carbon short-chain fatty acid (SCFA), is a key metabolic intermediate derived from the catabolism of odd-chain fatty acids and certain amino acids.[1][2] Its metabolic fate is intricately linked to central carbon metabolism, primarily through its conversion to propionyl-CoA and subsequent entry into the tricarboxylic acid (TCA) cycle as succinyl-CoA.[1][2][3][4] Understanding the flux through this pathway is critical for researchers in numerous fields, including cancer metabolism, inborn errors of metabolism, and immunology.
Propionic acid-d6 (hexadeuterated propionic acid) is a stable, non-radioactive isotopic tracer that serves as a powerful tool for elucidating the metabolic pathways of its unlabeled counterpart. By replacing hydrogen atoms with deuterium, the mass of the molecule is increased, allowing for its distinction from endogenous propionic acid using mass spectrometry (MS).[5][6] This enables precise tracking of the uptake and metabolic conversion of exogenous propionic acid, providing a dynamic view of cellular metabolism that is not attainable with static measurements. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in cell culture-based metabolic studies.
I. Experimental Design Considerations
Before initiating any experiment, a clear understanding of the biological question is paramount. This compound can be used to investigate several aspects of cellular metabolism:
-
Relative contribution of exogenous propionate to the TCA cycle: By measuring the incorporation of deuterium into TCA cycle intermediates, one can quantify the reliance of cells on this external carbon source.
-
Dysregulation of fatty acid oxidation: In various disease models, the metabolism of fatty acids can be altered. This compound can be used to probe the activity of pathways involved in odd-chain fatty acid breakdown.
-
Screening for drug effects on metabolism: The impact of therapeutic compounds on propionate metabolism can be assessed by monitoring changes in the labeling patterns of downstream metabolites.
A crucial initial step is to determine the optimal, non-toxic working concentration of propionic acid for the specific cell line being investigated. High concentrations of propionic acid can have cytotoxic effects, including cell cycle arrest and induction of apoptosis.[7][8]
II. Pre-experimental Protocol: Determining Optimal this compound Concentration
It is essential to establish a concentration range of propionic acid that is metabolically active but not cytotoxic to the cells under investigation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable colorimetric method to assess cell viability.[9][10]
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate, aiming for 70-80% confluency at the end of the assay.
-
Compound Preparation: Prepare a serial dilution of unlabeled propionic acid in cell culture medium. A suggested starting range is 0.1 mM to 50 mM.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the propionic acid-containing medium. Include untreated control wells.
-
Incubation: Incubate the plate for a duration that reflects the planned tracer experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[9][11]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Select the highest concentration that does not significantly reduce cell viability for your tracer experiments.
| Parameter | Recommendation |
| Cell Seeding Density | Cell line-dependent (e.g., 1 x 10⁴ cells/well)[12] |
| Propionic Acid Concentration Range | 0.1 mM - 50 mM (initial screen) |
| Incubation Time | 24 - 72 hours |
| MTT Reagent Concentration | 0.5 mg/mL final concentration[9] |
| Solubilization Agent | DMSO or SDS solution |
| Absorbance Wavelength | 570 nm (reference ~630 nm)[10] |
III. Protocol for this compound Labeling in Cell Culture
This protocol outlines the steps for introducing this compound to your cell culture system.
A. Reagent Preparation
1. This compound Stock Solution (e.g., 1 M):
-
This compound is typically supplied as a neat oil.[13] Due to its corrosive and flammable nature, handle it in a chemical fume hood.[5][6]
-
To prepare a 1 M stock solution, carefully add the appropriate volume of this compound to sterile, nuclease-free water or a buffered solution like PBS. For example, to make 1 mL of a 1 M stock, add the calculated microliters of this compound (density: ~1.072 g/mL, MW: 80.12 g/mol ) to the diluent.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C for short-term use or at -20°C for long-term storage.
2. Labeled Cell Culture Medium:
-
Prepare your standard cell culture medium. For tracer studies, it is often beneficial to use a custom medium formulation or dialyzed fetal bovine serum (FBS) to have better control over the concentrations of unlabeled metabolites.[15]
-
On the day of the experiment, dilute the this compound stock solution into the fresh cell culture medium to achieve the desired final working concentration (determined from the MTT assay).
B. Cell Culture and Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
Medium Exchange: Aspirate the existing medium and wash the cells once with pre-warmed sterile PBS.
-
Labeling: Add the prepared this compound-containing medium to the cells.
-
Incubation: Incubate the cells for the desired period. The optimal labeling time will vary depending on the cell type and the metabolic pathway of interest and may require a time-course experiment to determine.
IV. Sample Preparation for Metabolomic Analysis
The following protocol details the extraction of metabolites for subsequent analysis by mass spectrometry. Rapid quenching of metabolism is critical to prevent changes in metabolite levels during sample preparation.[5]
Protocol: Metabolite Extraction
-
Quenching: Place the culture dish on dry ice or a cold block to rapidly halt metabolic activity.
-
Medium Removal: Quickly aspirate the medium.
-
Cell Washing: Wash the cell monolayer with ice-cold PBS to remove any remaining labeled medium.
-
Metabolite Extraction: Add a sufficient volume of ice-cold extraction solvent to the cells. A common and effective solvent is 80% methanol.[16] For a 6-well plate, 1 mL per well is typically sufficient.
-
Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cellular debris and proteins.[6]
-
Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new tube.
-
Drying: Evaporate the solvent using a vacuum centrifuge or a stream of nitrogen.
-
Storage: Store the dried metabolite extracts at -80°C until analysis.
V. Analytical Methodology: Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the two most common techniques for analyzing deuterated metabolites.
-
GC-MS: This method often requires derivatization of the analytes to increase their volatility. It provides excellent chromatographic separation and is well-suited for the analysis of organic acids.[17]
-
LC-MS: This technique can often analyze metabolites without derivatization and is highly sensitive. Reversed-phase chromatography is commonly used for the separation of short-chain fatty acids.[18]
The specific instrument parameters will need to be optimized for the metabolites of interest. The key is to monitor for the mass shift corresponding to the incorporation of deuterium atoms from this compound into downstream metabolites.
VI. Data Interpretation and Visualization
The primary output of a stable isotope tracing experiment is the mass isotopologue distribution (MID) of metabolites. This refers to the relative abundance of each isotopologue (a molecule with a specific number of heavy isotopes).
Propionic Acid Metabolism and Expected Labeled Products
Propionic acid is first converted to Propionyl-CoA. This three-carbon unit then enters the TCA cycle via a series of enzymatic reactions, ultimately forming the four-carbon molecule succinyl-CoA. This conversion involves the addition of a carbon atom from bicarbonate, a reaction catalyzed by propionyl-CoA carboxylase.[1][2] Therefore, succinate derived from this compound will be heavier than unlabeled succinate.
Below is a simplified diagram of the metabolic fate of this compound.
The experimental workflow can be visualized as follows:
VII. Conclusion
This compound is a valuable tool for dissecting the complexities of cellular metabolism. By following the detailed protocols and considering the experimental design principles outlined in these application notes, researchers can confidently and accurately trace the metabolic fate of propionic acid in their cell culture models. This will ultimately lead to a deeper understanding of the metabolic adaptations that occur in health and disease.
References
-
Propionyl-CoA - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Propanoate Metabolism | Pathway - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. (2024, October 20). YouTube. Retrieved January 14, 2026, from [Link]
-
Propionyl-CoA. (n.d.). Bionity. Retrieved January 14, 2026, from [Link]
- McCullagh Group Protocol: Cell metabolomics sample submission. (2020, January). Department of Chemistry, University of Oxford.
-
Propionic Acid Pathway. (n.d.). USMLE Strike. Retrieved January 14, 2026, from [Link]
-
Propionic acid fermentation pathway. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Metabolic pathway of propionate. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The degradation of propionyl-CoA. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Horak, J., et al. (2014).
-
Preparation of cell samples for metabolomics. (n.d.). Mass Spectrometry Research Facility, University of Massachusetts Medical School. Retrieved January 14, 2026, from [Link]
- Yilmaz, A., et al. (2018). Comparison of Cell Lysis Techniques via Q-TOF LC/MS.
- De Vadder, F., et al. (2016). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PloS one, 11(10), e0165077.
-
File:Propionate pathway.svg. (2022, September 8). Wikimedia Commons. Retrieved January 14, 2026, from [Link]
- Bobba, S., et al. (2014). Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome. Journal of visualized experiments : JoVE, (91), 51831.
- Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. (n.d.). Agilent.
- Metabolomics Core -BCM. (n.d.). Baylor College of Medicine.
-
Metabolic pathway of propionic acid. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Salem, F., et al. (2016). Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample. Plant methods, 12, 57.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved January 14, 2026, from [Link]
- Kim, J., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Molecules (Basel, Switzerland), 24(17), 3105.
- Cell Viability Assays. (2013, May 1). In Assay Guidance Manual.
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, October 14). ResearchGate. Retrieved January 14, 2026, from [Link]
- Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital.
- A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. (2022, February 11). Metabolites, 12(2), 163.
-
MTT (Assay protocol). (2023, February 27). Protocols.io. Retrieved January 14, 2026, from [Link]
- PROPIONIC ACID. (1998).
-
Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Jiang, H., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of lipid research, 56(5), 1003–1013.
- HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023). Frontiers in Nutrition, 10, 1198533.
- Stable Isotope Tracing Experiments Using LC-MS. (n.d.). SpringerLink.
-
Complex Cells Metabolism Measurement by Stable Isotope Tracing. (2022, September 28). JoVE. Retrieved January 14, 2026, from [Link]
- Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. (2018). Methods in molecular biology (Clifton, N.J.), 1738, 19–33.
-
Propionic acid | CH3CH2COOH. (n.d.). PubChem. National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Preparation of propionic acid. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]
- Propionic Acid: Method of Production, Current State and Perspectives. (2013). Journal of microbiology and biotechnology, 23(10), 1349–1360.
-
Determination of the Concentration of Propionic Acid in an Aqueous Solution by POD-GP Model and Spectroscopy. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
- Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (2014, November 27). Sigma-Aldrich.
- Propanoic Acid: Properties, Production, Applications, and Analysis. (n.d.).
- Propionic Acid Fermentation—Study of Substrates, Strains, and Antimicrobial Properties. (2021). Molecules (Basel, Switzerland), 26(16), 4951.
Sources
- 1. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 2. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 3. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Protocol: a fast, comprehensive and reproducible one-step extraction method for the rapid preparation of polar and semi-polar metabolites, lipids, proteins, starch and cell wall polymers from a single sample - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. caymanchem.com [caymanchem.com]
- 14. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Propionic acid-d6 for tracing fatty acid metabolism
An Application Guide for Tracing Fatty Acid Metabolism with Propionic Acid-d6
Authored by: A Senior Application Scientist
Introduction: Unveiling Metabolic Pathways with Stable Isotopes
Stable isotope tracing has become an indispensable tool in metabolic research, allowing scientists to follow the journey of molecules through complex biochemical networks. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental systems, from cell cultures to in vivo models. By introducing a substrate enriched with a heavy isotope, such as deuterium (²H or D), we can track its incorporation into downstream metabolites using mass spectrometry (MS). This provides a dynamic view of metabolic flux, revealing the rates and contributions of various pathways under specific physiological or pathological conditions.[][2][3]
This compound (hexadeuterated propionic acid) is a powerful tracer for investigating specific avenues of fatty acid and central carbon metabolism. Propionic acid, a three-carbon short-chain fatty acid, is a key metabolic intermediate. It is primarily derived from the breakdown of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine).[4][5] Once it enters the cell, it is converted to propionyl-CoA, which stands at a critical metabolic crossroads. Propionyl-CoA can be:
-
Anaplerotically converted to Succinyl-CoA: This pathway replenishes intermediates of the tricarboxylic acid (TCA) cycle, a vital process for cellular energy and biosynthesis.[6][7][8]
-
Used as a Primer for Odd-Chain Fatty Acid (OCFA) Synthesis: Propionyl-CoA can initiate the synthesis of fatty acids with an odd number of carbon atoms (e.g., C15:0, C17:0), a stark contrast to the typical priming with acetyl-CoA which produces even-chain fatty acids.[4]
By using this compound, researchers can precisely quantify the contribution of propionate to these pathways, offering critical insights into fatty acid synthesis, mitochondrial function, and the metabolic reprogramming that occurs in diseases like cancer and inherited metabolic disorders.[9][10]
Biochemical Principle: The Metabolic Fate of Propionic Acid
The utility of this compound as a tracer is grounded in its well-defined metabolic pathway within the mitochondria. The journey from exogenous propionic acid to its incorporation into larger biomolecules involves a series of enzymatic steps.
-
Activation to Propionyl-CoA: Propionic acid enters the mitochondrial matrix where it is activated by an acyl-CoA synthetase to form propionyl-CoA. This step requires ATP.
-
Carboxylation to Methylmalonyl-CoA: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to yield D-methylmalonyl-CoA.[11][12]
-
Isomerization to Succinyl-CoA: D-methylmalonyl-CoA is first converted to its stereoisomer, L-methylmalonyl-CoA, by methylmalonyl-CoA epimerase. Subsequently, the vitamin B12-dependent enzyme methylmalonyl-CoA mutase catalyzes the rearrangement of L-methylmalonyl-CoA into succinyl-CoA.[6][7][8]
-
Entry into Cellular Metabolism: Succinyl-CoA enters the TCA cycle, contributing to the pool of cycle intermediates. Alternatively, propionyl-CoA can be exported to the cytoplasm to serve as the starting block for the synthesis of OCFAs.
The deuterium atoms on this compound are stable and remain on the carbon backbone throughout this process. This allows for the unambiguous detection of propionate-derived carbons in downstream metabolites like succinate, malate, and, most importantly, the omega-end of odd-chain fatty acids.
Caption: Metabolic pathway of this compound incorporation.
Experimental Design and Considerations
A robust experimental design is crucial for obtaining meaningful and reproducible data. The following factors should be carefully considered before initiating a tracing study.
1. Model System Selection:
-
Cell Culture (In Vitro): Offers a highly controlled environment to study cell-autonomous metabolism. Adherent or suspension cell lines can be used. This is ideal for mechanistic studies and screening.
-
Animal Models (In Vivo): Provides systemic context, accounting for inter-organ metabolic cross-talk. This is essential for understanding physiological or disease-relevant metabolism. The tracer can be administered via oral gavage, intraperitoneal injection, or through a modified diet.
2. Tracer Concentration and Labeling Duration:
-
Concentration: The concentration of this compound should be high enough to ensure detectable enrichment in downstream metabolites but low enough to avoid perturbing the natural metabolic state. A dose-response experiment is highly recommended. For cell culture, typical starting concentrations range from 100 µM to 1 mM.[13][14]
-
Duration: The labeling time depends on the turnover rate of the metabolite of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is critical to determine when isotopic steady-state is reached. For fatty acids, which have a relatively slow turnover, labeling times of 12-48 hours are common.[15]
3. Controls:
-
Unlabeled Control: Cells or animals grown under identical conditions but with unlabeled propionic acid (or vehicle) are essential to establish the baseline natural abundance of isotopes.
-
Vehicle Control: A control group that receives only the vehicle (e.g., saline, PBS) used to dissolve the this compound.
Table 1: Experimental Design Summary
| Parameter | Cell Culture (In Vitro) | Animal Models (In Vivo) | Rationale |
|---|---|---|---|
| Model | Cancer cell lines, primary cells, iPSCs | Mice, rats | Controlled environment vs. systemic physiology. |
| Tracer Dose | 100 µM - 1 mM in media | 50 - 250 mg/kg body weight | Must be optimized to ensure labeling without toxicity. |
| Duration | 2 - 48 hours | 6 hours - several days | Depends on the turnover rate of the target metabolite pool. |
| Controls | Unlabeled propionic acid, vehicle | Vehicle (e.g., saline) | Essential for baseline correction and identifying artifacts. |
Protocols
The overall workflow involves labeling the biological system, extracting the lipids, preparing them for analysis, and finally, detecting the labeled species using mass spectrometry.
Caption: General experimental workflow for tracing studies.
Protocol 1: In Vitro Labeling of Adherent Cells
This protocol is a general guideline and should be optimized for your specific cell line.
-
Cell Seeding: Plate cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in ~80-90% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours.
-
Prepare Labeling Medium: Prepare the complete growth medium for your cells. Create a sterile, high-concentration stock of this compound in PBS or water. Spike the tracer into the medium to achieve the desired final concentration (e.g., 500 µM). Also prepare a control medium with unlabeled propionic acid.
-
Labeling: Aspirate the old medium from the cells. Wash once with sterile PBS. Add the prepared labeling medium (or control medium) to the respective wells.
-
Incubation: Return the plates to the incubator for the desired labeling period (e.g., 24 hours).
-
Harvesting:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining tracer.
-
Add an appropriate volume of ice-cold 80% methanol (or another quenching solution) to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube. Store at -80°C until lipid extraction.
-
Protocol 2: Total Lipid Extraction (Folch Method)
This method is used to extract total lipids from the harvested cell pellets or homogenized tissues.
-
Homogenization: Add the cell suspension (from Protocol 1) or a known weight of homogenized tissue to a glass tube.
-
Solvent Addition: Add 20 parts of a 2:1 (v/v) chloroform:methanol mixture for every 1 part of sample volume. For a 100 µL cell suspension, add 2 mL of chloroform:methanol.
-
Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis.
-
Phase Separation: Add 0.2 parts of 0.9% NaCl solution (e.g., 400 µL for a 2 mL solvent mixture). Vortex again for 30 seconds.
-
Centrifugation: Centrifuge the sample at a low speed (e.g., 2000 x g) for 10 minutes to separate the phases.[16]
-
Lipid Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower organic (chloroform) layer containing the lipids. Carefully aspirate the bottom organic layer using a glass Pasteur pipette and transfer it to a new clean glass tube.
-
Drying: Evaporate the solvent under a gentle stream of nitrogen gas or using a speed-vac. The resulting lipid film can be stored at -80°C.
Protocol 3: Fatty Acid Derivatization to FAMEs for GC-MS
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the carboxyl group of fatty acids must be derivatized to make them volatile. Conversion to fatty acid methyl esters (FAMEs) is the most common method.[17][18][19]
-
Resuspend Lipids: Resuspend the dried lipid film (from Protocol 2) in 1 mL of Toluene.
-
Methylation: Add 2 mL of 1% sulfuric acid in methanol.
-
Incubation: Cap the tubes tightly and incubate at 50°C for at least 2 hours (or overnight).
-
Extraction of FAMEs:
-
Allow the tubes to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of deionized water.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
-
Collection: The FAMEs are now in the upper hexane layer. Carefully transfer the top hexane layer to a new glass vial suitable for GC-MS analysis.
-
Final Step: Evaporate the hexane under a nitrogen stream and resuspend the FAMEs in a small, precise volume (e.g., 50-100 µL) of hexane for injection into the GC-MS.
Mass Spectrometry and Data Analysis
Both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze deuterated fatty acids.
-
GC-MS: Offers excellent chromatographic separation of FAMEs and is a gold standard for fatty acid analysis.[17][20] Analysis is typically performed in selected ion monitoring (SIM) mode to enhance sensitivity.
-
LC-MS: Can often analyze fatty acids without derivatization, saving time. It is particularly useful for analyzing a broader range of lipids.[21][22][23]
Data Interpretation:
The key to a tracer experiment is to identify the mass isotopologues of the target metabolite. This compound has a molecular weight that is 6 Daltons (Da) higher than its unlabeled counterpart. However, one deuterium is on the carboxyl group, which is lost during activation to propionyl-CoA. Therefore, the propionyl-CoA moiety carries 5 deuterium atoms (d5).
When propionyl-CoA-d5 is used to prime the synthesis of an odd-chain fatty acid, the resulting fatty acid will have a mass that is 5 Da higher than its natural counterpart. For example, you would monitor the ion for unlabeled palmitate (C16:0) and its labeled isotopologue (M+5).
Table 2: Expected Mass Shifts for Key Metabolites
| Metabolite | Unlabeled Mass (M) | Labeled Isotopologue | Mass Shift | Notes |
|---|---|---|---|---|
| Propionyl-CoA | M | M+5 | +5 Da | One deuterium is lost during CoA ligation. |
| Succinyl-CoA | M | M+4 | +4 Da | One deuterium is lost during carboxylation. |
| Pentadecanoic Acid (C15:0) | M | M+5 | +5 Da | Primed by Propionyl-CoA-d5, elongated with unlabeled Acetyl-CoA. |
| Heptadecanoic Acid (C17:0) | M | M+5 | +5 Da | Primed by Propionyl-CoA-d5, elongated with unlabeled Acetyl-CoA. |
Calculating Isotopic Enrichment:
The fractional enrichment (or mole percent enrichment, MPE) is calculated by measuring the peak areas of the labeled (M+n) and unlabeled (M0) isotopologues of a given fatty acid, after correcting for the natural abundance of isotopes.
Formula: MPE (%) = [ Σ (Area of Labeled Isotopologues) / (Area of Unlabeled + Σ Area of Labeled Isotopologues) ] * 100
This calculation reveals the percentage of the fatty acid pool that was newly synthesized from the this compound tracer during the labeling period.
References
Sources
- 2. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 5. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 7. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. medlink.com [medlink.com]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. researchgate.net [researchgate.net]
- 13. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. lipidmaps.org [lipidmaps.org]
- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 19. shimadzu.com [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. Rapid measurement of deuterium-labeled long-chain fatty acids in plasma by HPLC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 24. Measurement of the metabolic interconversion of deuterium-labeled fatty acids by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 32. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. journals.physiology.org [journals.physiology.org]
- 35. researchgate.net [researchgate.net]
- 36. mdpi.com [mdpi.com]
- 37. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 38. Research Portal [researchdiscovery.drexel.edu]
- 39. Probing in Vivo Metabolism by Stable Isotope Labeling of Storage Lipids and Proteins in Developing Brassica napus Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Accumulation and disposal of tricarboxylic acid cycle intermediates during propionate oxidation in the isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 41. researchgate.net [researchgate.net]
- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 43. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - TW [thermofisher.com]
- 44. youtube.com [youtube.com]
- 45. atcc.org [atcc.org]
Application Note: Robust Sample Preparation Strategies for the Quantification of Propionic Acid-d6
Abstract
The quantification of short-chain fatty acids (SCFAs), such as propionic acid, is fundamental to research in gut microbiome, metabolic diseases, and drug development. Propionic acid-d6 (or its close isotopologs like d5) serves as an essential stable isotope-labeled internal standard (SIL-IS) for achieving analytical accuracy and precision in mass spectrometry-based methods. The inherent volatility and hydrophilicity of propionic acid, however, present significant challenges during sample preparation. This application note provides a comprehensive guide with detailed protocols for the extraction and preparation of samples for this compound analysis from various biological matrices. We delve into the causality behind critical experimental steps, comparing methodologies like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), along with derivatization strategies for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) platforms.
Introduction: The Analytical Imperative for Propionic Acid
Propionic acid is a three-carbon SCFA produced predominantly through the bacterial fermentation of dietary fibers in the colon.[1] It plays a vital role in host physiology, acting as an energy source for colonocytes and a signaling molecule that influences metabolic and inflammatory pathways.[2][3] Given its association with conditions like irritable bowel syndrome (IBS), obesity, and diabetes, the accurate measurement of propionic acid in biological samples is of paramount importance.[2][4]
Mass spectrometry is the gold standard for this analysis, but its accuracy is contingent on overcoming pre-analytical variability. This is where this compound (CAS 60153-92-6, using d5 as a common proxy) becomes indispensable.[5] As a SIL-IS, it is chemically identical to the endogenous analyte but mass-shifted due to the deuterium labels.[5][6] When added at the beginning of the sample preparation workflow, it co-elutes with the analyte and experiences similar extraction inefficiencies, matrix effects, and ionization suppression.[6] This allows for reliable correction, ensuring that the final calculated concentration accurately reflects the true endogenous level. This guide provides researchers with the foundational knowledge and practical protocols to achieve robust and reproducible quantification.
Core Principles of SCFA Sample Preparation
Successful SCFA analysis hinges on a clear understanding of their physicochemical properties and how to manipulate them.
The Critical Role of pH Adjustment
Propionic acid has a pKa of approximately 4.87. In biological matrices at physiological pH (~7.4), it exists predominantly in its deprotonated, anionic form (propionate). This ionic state is highly water-soluble and notoriously difficult to extract into common organic solvents.
Causality: To render the molecule amenable to extraction, the sample matrix must be acidified to a pH at least 2 units below the pKa (i.e., pH < 3). At this pH, the equilibrium shifts overwhelmingly towards the protonated, non-ionized carboxylic acid form (CH₃CH₂COOH). This neutral molecule is significantly less polar and exhibits much higher solubility in organic solvents, which is the foundational principle for both LLE and SPE.[7] A study on SCFA analysis in mouse feces highlighted that optimal extraction efficiency was achieved at pH 2.0.[7]
The Non-Negotiable Internal Standard
The volatility of SCFAs means that analyte loss can occur at multiple stages, including sample thawing, extraction, and solvent evaporation.[1] Furthermore, complex biological matrices like plasma and feces are rife with interfering compounds that can suppress or enhance the analyte signal during mass spectrometry analysis.
Trustworthiness: The addition of this compound at the very first step of the sample preparation process is the most effective way to build a self-validating system.[2] It accounts for procedural losses and matrix-induced variations, ensuring that the final analyte-to-internal-standard ratio remains constant and accurate.[8][9]
Sample Preparation Protocols: A Matrix-Driven Approach
The choice of sample preparation technique is dictated by the complexity of the biological matrix and the intended analytical platform.
Method 1: Protein Precipitation (PPT) for Plasma and Serum
Principle: PPT is a rapid and straightforward method for removing the bulk of proteins from biological fluids.[10] It involves adding a water-miscible organic solvent, which disrupts the hydration shell around proteins, causing them to denature and precipitate out of solution.[10]
Application: Ideal for high-throughput analysis of plasma or serum samples intended for LC-MS/MS, where matrix effects are less severe than in GC-MS.
Experimental Protocol: Protein Precipitation
-
Aliquot 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution. Vortex briefly.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid ensures the propionic acid remains protonated.
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Incubate at -20°C for 20 minutes to maximize protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis, avoiding the pelleted protein.
-
The sample is now ready for direct injection (if using LC-MS/MS with derivatization) or can be evaporated and reconstituted for other analyses.
Figure 1: Workflow for Protein Precipitation (PPT).
Method 2: Liquid-Liquid Extraction (LLE)
Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic phase (the extraction solvent). After acidification, the now-neutral propionic acid preferentially partitions into the organic solvent, leaving behind polar, water-soluble interferences.[3]
Application: A robust method for cleaning up a variety of aqueous samples, including urine, cell culture media, and fecal homogenate supernatants. It is often a prerequisite for GC-MS analysis.
Experimental Protocol: Liquid-Liquid Extraction
-
To 200 µL of aqueous sample, add 10 µL of this compound internal standard.
-
Acidify the sample to pH ~2 by adding 20 µL of 5M HCl. Verify pH with a narrow-range pH strip.
-
Add 800 µL of a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate).[11][12]
-
Vortex vigorously for 2 minutes to ensure thorough mixing and partitioning.
-
Centrifuge at 3,000 x g for 5 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean glass tube. Avoid aspirating any of the aqueous layer or the interface.
-
Repeat the extraction (steps 3-6) on the remaining aqueous layer with a fresh aliquot of solvent and combine the organic extracts to maximize recovery.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable solvent for derivatization or direct analysis.
Figure 2: Workflow for Liquid-Liquid Extraction (LLE).
Method 3: Solid-Phase Extraction (SPE)
Principle: SPE is a chromatographic technique used for sample clean-up and concentration.[13] For SCFAs, an anion-exchange SPE sorbent can be used. The acidified sample is loaded, and the neutral propionic acid is retained. After washing away interferences, the analyte is eluted with a suitable solvent.
Application: Excellent for complex and dirty matrices like fecal homogenates or environmental samples, providing a cleaner extract than LLE.[14]
Experimental Protocol: Solid-Phase Extraction
-
Prepare a fecal homogenate (e.g., 100 mg feces in 1 mL of acidified water, pH ~2). Centrifuge to pellet solids.
-
To 500 µL of the fecal supernatant, add 10 µL of this compound internal standard.
-
Condition SPE Cartridge: Pass 1 mL of methanol followed by 1 mL of acidified water (pH ~2) through a suitable SPE cartridge (e.g., Bond Elut Plexa).[14] Do not let the sorbent bed go dry.
-
Load Sample: Slowly load the 500 µL sample onto the cartridge.
-
Wash: Pass 1 mL of acidified water through the cartridge to wash away polar interferences.
-
Elute: Elute the propionic acid and its internal standard with 1 mL of an appropriate organic solvent (e.g., acetone or methanol).[14]
-
The eluate can now be evaporated and prepared for derivatization and analysis.
Derivatization: A Necessary Step for Enhanced Detection
Derivatization is a chemical modification process that is often essential for robust SCFA analysis, particularly for GC-MS.[15]
Derivatization for GC-MS Analysis
Rationale: SCFAs in their native form are polar and have poor peak shape and thermal stability in a GC system. Derivatization converts them into more volatile and less polar esters or silyl esters, dramatically improving chromatographic performance.[2][15]
Protocol Example: Silylation with MTBSTFA
-
Ensure the sample extract from LLE or SPE is completely dry. Any residual water will quench the derivatization reagent.
-
To the dried extract, add 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Seal the vial tightly and heat at 60°C for 30 minutes.[16]
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
Derivatization for LC-MS/MS Analysis
Rationale: While some methods analyze underivatized SCFAs, their small size and polarity lead to poor retention on standard reversed-phase columns.[17] Derivatization with a reagent like 3-nitrophenylhydrazine (3-NPH) attaches a larger, hydrophobic moiety, which improves chromatographic retention and ionization efficiency in the mass spectrometer.[18][19]
Protocol Example: 3-NPH Derivatization
-
To the sample supernatant from PPT (or a reconstituted LLE/SPE extract), add the derivatization reagents.
-
A typical reaction mixture includes the sample, 3-NPH, and a condensing agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in a buffered solution.[20]
-
Incubate the reaction at a controlled temperature (e.g., 40°C) for 30-60 minutes.
-
Quench the reaction if necessary and inject the sample into the LC-MS/MS system.
Method Comparison and Data Summary
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Protein removal via solvent denaturation[10] | Partitioning between immiscible liquids[3] | Chromatographic separation and clean-up[13] |
| Primary Application | Plasma, Serum[3] | Urine, Fecal Supernatant, Aqueous Media[11] | Complex/Dirty Matrices (e.g., Feces)[14] |
| Throughput | High (96-well plate compatible) | Moderate | Low to Moderate |
| Selectivity/Clean-up | Low to Moderate | Moderate to High | High |
| Pros | Fast, simple, cost-effective | Good recovery, effective clean-up | Excellent clean-up, analyte concentration |
| Cons | Potential for matrix effects, analyte loss | More labor-intensive, requires solvent evaporation | Higher cost, requires method development |
| Typical Downstream | LC-MS/MS[3] | GC-MS, LC-MS/MS | GC-MS, LC-MS/MS |
Conclusion
The successful analysis of this compound, and by extension endogenous propionic acid, is critically dependent on a well-designed and meticulously executed sample preparation strategy. The choice of method—be it protein precipitation, liquid-liquid extraction, or solid-phase extraction—must be tailored to the specific biological matrix and the chosen analytical platform. Key to any protocol is the early and consistent addition of the deuterated internal standard and strict control of sample pH to ensure the analyte is in its extractable, protonated form. For GC-MS analysis, derivatization is not optional but a requirement for achieving the necessary volatility and chromatographic performance. By understanding the chemical principles behind each step, researchers can develop robust, reliable, and validated methods to accurately quantify this vital microbial metabolite.
References
-
Li, X., et al. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. MDPI. Retrieved from [Link]
-
Park, J. E., et al. (2023). Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Hulaj, M., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers in Chemistry. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Propionic-d5-acid | CAS 60153-92-6. Retrieved from [Link]
-
Canfora, E. E., et al. (2015). A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers. ResearchGate. Retrieved from [Link]
-
Molina-Santiago, C., et al. (2024). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences. Retrieved from [Link]
-
Microbiome Insights. (n.d.). Short Chain Fatty Acid Analysis. Retrieved from [Link]
-
Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Retrieved from [Link]
-
Yin, J., et al. (2021). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]
-
Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PubMed Central. Retrieved from [Link]
-
Pan, J., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites. Retrieved from [Link]
-
Hulaj, M., et al. (2023). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Frontiers Media S.A. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Nishikawa, Y., et al. (2000). [Use of Dialysis and Liquid-Liquid Extraction for the Determination of Propionic Acid by Gas Chromatography]. Shokuhin Eiseigaku Zasshi. Retrieved from [Link]
-
Agilent Technologies, Inc. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Short Chain Fatty Acids. Retrieved from [Link]
-
Northeastern University College of Engineering. (n.d.). Propionic Acid Liquid-Liquid Extraction. Retrieved from [Link]
-
Spincotech. (n.d.). Short Chain Fatty Acids. Retrieved from [Link]
-
Agilent Technologies, Inc. (2018). GC/MS Detection of Short Chain Fatty Acids from Mammalian Feces Using Automated Sample Preparation in Aqueous Solution. Retrieved from [Link]
Sources
- 1. microbiomeinsights.com [microbiomeinsights.com]
- 2. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 3. Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review [frontiersin.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Analytical factors for eight short-chain fatty acid analyses in mouse feces through headspace solid-phase microextraction–triple quadrupole gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. [Use of Dialysis and Liquid-Liquid Extraction for the Determination of Propionic Acid by Gas Chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propionic Acid Liquid-Liquid Extraction | Events | Oregon State University [events.engineering.oregonstate.edu]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 16. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 17. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
- 18. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Short Chain Fatty Acids - Spincotech [spincotech.com]
- 20. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of Propionic Acid-d6 for Robust Quantification by Gas Chromatography-Mass Spectrometry
Introduction: The Analytical Imperative for Derivatization
Propionic acid, a key short-chain fatty acid (SCFA), is a pivotal metabolite in various biological processes, and its accurate quantification is crucial in fields ranging from microbiome research to the diagnosis of metabolic disorders.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a premier technique for the analysis of volatile and semi-volatile compounds.[2] However, the intrinsic properties of short-chain fatty acids like propionic acid—namely their high polarity and low volatility—preclude direct and sensitive analysis by GC-MS.[3][4][5][6] To overcome these analytical hurdles, a derivatization step is essential. This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and ensuring the high sensitivity required for robust quantification.[3]
This application note provides a comprehensive guide to the derivatization of propionic acid-d6 (the deuterated analog of propionic acid) for GC-MS analysis. This compound is the ideal stable isotope-labeled internal standard (SIL-IS) for the quantification of endogenous propionic acid.[7][8] A SIL-IS is chemically identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[7] By adding a known amount of this compound at the beginning of the sample preparation, it co-elutes with the native propionic acid and experiences the same extraction inefficiencies and matrix effects, enabling highly accurate and precise quantification.[9][10]
We will delve into the rationale behind derivatization, explore common derivatization strategies, and provide detailed, field-proven protocols for two highly effective methods: silylation and pentafluorobenzyl esterification .
The Role of this compound as an Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry.[10] this compound serves this purpose admirably for several key reasons:
-
Chemical and Physical Equivalence: It behaves almost identically to native propionic acid during sample extraction, derivatization, and chromatography. This ensures that any sample loss or variation affects both the analyte and the internal standard equally.[9]
-
Mass Differentiation: The six deuterium atoms provide a significant mass shift (6 Da) from the unlabeled analyte, preventing spectral overlap while minimizing isotopic effects that could alter retention time.[9]
-
Co-elution: Ideally, the SIL-IS should co-elute with the analyte to compensate for matrix effects during ionization accurately.[9]
By calculating the ratio of the analyte peak area to the internal standard peak area, variations introduced during sample workup and analysis can be effectively normalized, leading to superior accuracy and precision.[7]
Derivatization Strategies: A Comparative Overview
The primary goal of derivatization for propionic acid is to convert its polar carboxylic acid group into a less polar, more volatile functional group. The two most common and effective approaches are silylation and esterification.
| Derivatization Method | Reagent Examples | Derivative Formed | Key Advantages | Considerations |
| Silylation | MSTFA, BSTFA, MTBSTFA | Trimethylsilyl (TMS) or tert-Butyldimethylsilyl (t-BDMS) ester | Rapid reactions, highly volatile derivatives, clean byproducts.[11][12] | Reagents are moisture-sensitive, requiring anhydrous conditions.[13][14] |
| Esterification | PFBBr, Isobutyl chloroformate | Pentafluorobenzyl (PFB) ester, Isobutyl ester | Forms highly electron-capturing derivatives for enhanced sensitivity with ECD or NCI-MS.[15][16] Stable derivatives.[17] | Can require more stringent reaction conditions (e.g., heating, catalyst).[16][18] |
For this application note, we will focus on silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and esterification using Pentafluorobenzyl bromide (PFBBr) , as these represent robust and widely applicable choices.
Experimental Protocols
Silylation using MSTFA
Silylation involves replacing the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group.[14] MSTFA is a powerful silylating agent that produces a volatile TMS ester of propionic acid, with byproducts that are also highly volatile and typically elute with the solvent front, ensuring a clean chromatogram.[11][19]
Diagram of Silylation Workflow
Caption: Workflow for MSTFA silylation of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of your sample (e.g., plasma, fecal extract supernatant), add a known amount of this compound solution to achieve a final concentration within the expected range of the endogenous analyte.
-
Perform an appropriate extraction procedure (e.g., protein precipitation followed by liquid-liquid extraction with a solvent like methyl tert-butyl ether) to isolate the SCFAs.[13][20]
-
Transfer the organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is completely dry as MSTFA is moisture-sensitive.[13]
-
-
Derivatization:
-
To the dried residue, add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of anhydrous pyridine.[3] Pyridine acts as a catalyst and aids in dissolving the analyte.
-
Tightly cap the vial immediately and vortex for 30 seconds to ensure complete dissolution.
-
Incubate the vial in a heating block or oven at 60°C for 30 minutes.[3] For some complex matrices, extending the incubation time or increasing the temperature to 80°C may improve derivatization efficiency.[21]
-
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
A typical injection volume is 1 µL.
-
Esterification using PFBBr
Pentafluorobenzyl bromide (PFBBr) reacts with carboxylic acids to form PFB esters.[15][16] These derivatives are highly electronegative due to the fluorine atoms, making them exceptionally sensitive for detection by GC-MS, particularly when using an electron capture detector (ECD) or negative chemical ionization (NCI).[15][16]
Diagram of PFBBr Esterification Workflow
Caption: Workflow for PFBBr esterification of this compound.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 200 µL of an aqueous sample or standard, add a known amount of this compound internal standard.
-
-
Derivatization:
-
In a GC vial, add 400 µL of a 100 mM PFBBr solution in acetone.[22]
-
Add a small amount of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), to catalyze the reaction.[23]
-
Tightly cap the vial and vortex thoroughly.
-
Incubate the mixture at 60-70°C for 1 hour.[22] The reaction optimization may be necessary depending on the sample matrix.[18]
-
-
Extraction and Analysis:
-
After cooling to room temperature, add 1 mL of hexane to the vial.
-
Vortex vigorously for 5 minutes to extract the PFB-ester derivative into the hexane layer.
-
Centrifuge briefly (e.g., 300 x g for 1 minute) to separate the phases.[22]
-
Carefully transfer approximately 200 µL of the upper hexane layer to a clean GC vial insert.[22]
-
The sample is now ready for injection into the GC-MS.
-
GC-MS Parameters and Data Interpretation
While optimal GC-MS conditions are instrument-dependent, the following provides a validated starting point.
| Parameter | Typical Setting | Rationale |
| GC Column | Mid-polarity column (e.g., DB-FFAP, SH-WAX) | Provides good separation and peak shape for fatty acid derivatives.[2] |
| Injection Mode | Splitless or Split | Splitless for trace analysis; Split for higher concentrations to avoid column overload. |
| Injector Temp. | 240-250°C | Ensures rapid volatilization of the derivatives.[24] |
| Oven Program | Start at 55-80°C, ramp at 8-40°C/min to 240°C | A temperature ramp is crucial for separating SCFAs from other matrix components.[8][24] |
| MS Ion Source | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | EI is standard. NCI is highly sensitive for PFB derivatives.[22] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly enhances sensitivity and selectivity by monitoring only specific ions for the analyte and internal standard.[8] |
Data Interpretation: Quantification is achieved by constructing a calibration curve using standards with known concentrations of propionic acid and a fixed concentration of this compound. The peak area ratio of the analyte to the internal standard is plotted against the analyte concentration. The concentration of propionic acid in unknown samples is then determined from this calibration curve.
Conclusion and Trustworthiness
The derivatization of this compound is a critical step for its reliable use as an internal standard in the GC-MS quantification of propionic acid. Both silylation with MSTFA and esterification with PFBBr are robust, validated methods that significantly enhance the volatility and chromatographic performance of the analyte. The choice between them often depends on the required sensitivity and the available instrumentation, with PFBBr offering superior sensitivity under NCI-MS conditions.
By following the detailed protocols and understanding the chemical principles outlined in this application note, researchers can establish a self-validating system for the accurate and precise measurement of propionic acid in complex biological matrices, ensuring high-quality, reproducible data for their scientific investigations.
References
- Vertex AI Search. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use.
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis.
- PubMed. (2022). Optimization and validation of direct gas chromatography-mass spectrometry method for simultaneous quantification of ten short-chain fatty acids in rat feces. J Chromatogr A, 1669:462958. doi: 10.1016/j.chroma.2022.462958
-
LCGC. (2017). The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. Retrieved from [Link]
- Hindawi. (2021). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Methods in Chemistry, 2021, 8889053.
- PubMed Central. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 525. doi: 10.3390/metabo12060525
- ResearchGate. (2021). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I.
- Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Anatomy & Physiology: Current Research, 1(1).
- PubMed. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry. Metabolites, 12(6), 525. doi: 10.3390/metabo12060525
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]
- PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 153. doi: 10.3390/metabo12020153
- PubMed. (2020). Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry. Environ Pollut, 266(Pt 3):115043. doi: 10.1016/j.envpol.2020.115043
- ResearchGate. (2022).
-
LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Retrieved from [Link]
- MDPI. (2020). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. Molecules, 25(21), 5035.
-
Regis Technologies. (n.d.). MtBSTFA. Retrieved from [Link]
- ResearchGate. (2021).
- PubMed. (2018). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. J Chromatogr B Analyt Technol Biomed Life Sci, 1092, 439-447.
-
Restek. (n.d.). Silylation Derivatization Reagent, BSTFA (N,O-bis[Trimethylsilyl]Trifluoroacetamide), 10x1 g Vials, 10-pk. Retrieved from [Link]
- PubMed Central. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. J Vis Exp, (173), 10.3791/62577.
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
- PubMed Central. (2014).
-
NIST. (n.d.). Propanoic acid. In NIST Chemistry WebBook. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Agilent. (n.d.). GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Retrieved from [Link]
-
Shimadzu. (n.d.). Application News: Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
- ResearchGate. (2006). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide as derivatization reagents for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography-mass spectrometry.
-
Bibel lab update. (2022). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]
- ResearchGate. (2019). (PDF)
- Journal of Chemical Health Risks. (2023). A comparative study on formation of propionates by esterification of propionic acid with different alcohols. J Chem Health Risks, 13(4).
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
- The Pharma Innovation. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts.
- Royal Society of Chemistry. (2015). Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry. Analytical Methods, 7, 7064-7074.
Sources
- 1. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 2. Optimization and validation of direct gas chromatography-mass spectrometry method for simultaneous quantification of ten short-chain fatty acids in rat feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
- 13. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. restek.com [restek.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. gcms.cz [gcms.cz]
- 18. Simultaneous determination of seven perfluoroalkyl carboxylic acids in water samples by 2,3,4,5,6-pentafluorobenzyl bromide derivatization and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 20. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 22. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. lipidmaps.org [lipidmaps.org]
- 24. shimadzu.com [shimadzu.com]
Application Note: High-Throughput Quantification of Short-Chain Fatty Acids in Complex Biological Matrices Using Propionic Acid-d6 and GC-MS
Introduction: The Central Role of Short-Chain Fatty Acids in Host-Microbiome Interactions
Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are volatile fatty acids produced by the anaerobic fermentation of indigestible carbohydrates by the gut microbiota.[1][2] These metabolites are not merely waste products; they are critical signaling molecules that mediate the intricate crosstalk between the gut microbiome and host physiology. SCFAs influence a vast array of biological processes, including immune system development, glucose homeostasis, and inflammation.[3][4][5] Consequently, the accurate quantification of SCFAs in various biological matrices is indispensable for understanding their (patho)physiological roles and for the development of novel therapeutics targeting the gut microbiome.[1][2]
The inherent volatility and hydrophilicity of SCFAs, coupled with their presence in complex biological samples, present significant analytical challenges.[1][6] Gas chromatography-mass spectrometry (GC-MS) has emerged as a robust and widely adopted technique for SCFA analysis due to its high sensitivity and specificity.[1][7][8] To overcome the challenges of sample matrix effects and variability in extraction efficiency, the use of a stable isotope-labeled internal standard is paramount. This application note provides a comprehensive guide to the quantification of SCFAs in plasma and fecal samples using propionic acid-d6 as an internal standard, employing a validated GC-MS methodology.
Principle of the Method: Stable Isotope Dilution Mass Spectrometry
This protocol is based on the principle of stable isotope dilution mass spectrometry (IDMS).[][10][11] A known amount of a stable isotope-labeled analogue of the analyte, in this case, this compound, is added to the sample at the beginning of the workflow.[][10][11] This "spike" is chemically identical to the endogenous propionic acid but has a different mass due to the presence of deuterium atoms.[11]
The core principle of IDMS is that the isotopically labeled internal standard behaves identically to the endogenous analyte throughout the entire sample preparation and analysis process, including extraction, derivatization (if applicable), and injection.[][10][11] Therefore, any sample loss or variation will affect both the analyte and the internal standard proportionally. By measuring the ratio of the signal from the endogenous analyte to the signal from the known amount of the internal standard, an accurate and precise quantification can be achieved, effectively correcting for matrix effects and procedural inconsistencies.[][10][12][13]
Figure 1: A generalized workflow for SCFA quantification using stable isotope dilution with this compound.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98 atom % D | Sigma-Aldrich |
| Acetic acid | Analytical Standard | Sigma-Aldrich |
| Propionic acid | Analytical Standard | Sigma-Aldrich |
| Butyric acid | Analytical Standard | Sigma-Aldrich |
| Isobutyric acid | Analytical Standard | Sigma-Aldrich |
| Valeric acid | Analytical Standard | Sigma-Aldrich |
| Isovaleric acid | Analytical Standard | Sigma-Aldrich |
| Hexanoic acid | Analytical Standard | Sigma-Aldrich |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Derivatization Grade | Sigma-Aldrich |
| Pyridine | Anhydrous | Sigma-Aldrich |
| Diethyl ether | HPLC Grade | Fisher Scientific |
| Hydrochloric acid (HCl) | Concentrated, ACS Grade | Fisher Scientific |
| Sodium hydroxide (NaOH) | ACS Grade | Fisher Scientific |
| Water | LC-MS Grade | Fisher Scientific |
| Acetonitrile | HPLC Grade | Fisher Scientific |
Protocol 1: Fecal Sample Preparation and SCFA Extraction
This protocol is adapted from established methods for fecal SCFA analysis.[7]
-
Sample Homogenization:
-
Weigh approximately 50-100 mg of frozen fecal material into a 2 mL screw-cap tube containing ceramic beads.
-
Add 1 mL of sterile, ice-cold water.
-
Homogenize the sample using a bead beater for 2-3 cycles of 45 seconds at a frequency of 30 Hz. Place the samples on ice between cycles to prevent analyte degradation.
-
-
Internal Standard Spiking:
-
To the homogenate, add a precise volume of the this compound internal standard stock solution to achieve a final concentration within the linear range of the calibration curve (e.g., 50 µM). The exact concentration should be optimized based on the expected endogenous SCFA levels.
-
-
Acidification and Extraction:
-
Acidify the sample by adding 50 µL of concentrated HCl to bring the pH to approximately 2-3.[14] This step is crucial as it protonates the SCFAs, making them more soluble in organic solvents.
-
Add 1 mL of diethyl ether to the tube.
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction of the SCFAs into the organic phase.
-
-
Phase Separation:
-
Centrifuge the samples at 13,000 x g for 10 minutes at 4°C. This will result in a clear separation of the aqueous and organic layers.
-
-
Supernatant Collection:
-
Carefully transfer the upper organic layer (diethyl ether containing the SCFAs) to a new clean glass vial. Take care not to disturb the aqueous layer or the protein pellet at the interface.
-
-
Derivatization (Optional but Recommended for GC-MS):
-
While some methods advocate for direct injection of acidified extracts, derivatization significantly improves the chromatographic properties and sensitivity of SCFAs for GC-MS analysis.[3][6][8]
-
Evaporate the diethyl ether under a gentle stream of nitrogen.
-
To the dried residue, add 50 µL of MTBSTFA and 50 µL of pyridine.
-
Incubate the mixture at 60°C for 30 minutes. The MTBSTFA will react with the carboxylic acid group of the SCFAs to form their more volatile and thermally stable tert-butyldimethylsilyl (TBDMS) esters.
-
-
Final Preparation for Injection:
-
After incubation, the sample is ready for GC-MS analysis. Transfer the derivatized sample to a GC vial with an insert.
-
Protocol 2: Plasma/Serum Sample Preparation and SCFA Extraction
This protocol is a modification of methods developed for SCFA analysis in blood products.[1]
-
Sample Thawing and Internal Standard Spiking:
-
Thaw frozen plasma or serum samples on ice.
-
In a 1.5 mL microcentrifuge tube, combine 100 µL of plasma/serum with a precise volume of the this compound internal standard stock solution (e.g., to a final concentration of 50 µM).
-
-
Protein Precipitation and SCFA Extraction:
-
Add 400 µL of ice-cold acetonitrile to the sample. Acetonitrile serves the dual purpose of precipitating proteins and extracting SCFAs.
-
Vortex for 1 minute to ensure complete protein precipitation.
-
Incubate the samples on ice for 20 minutes.
-
-
Centrifugation:
-
Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a new clean glass vial.
-
-
Derivatization:
-
Follow the same derivatization procedure as outlined in Protocol 1, step 6.
-
-
Final Preparation for Injection:
-
Follow the same final preparation step as outlined in Protocol 1, step 7.
-
Figure 2: Detailed sample preparation workflows for fecal and plasma/serum samples.
GC-MS Instrumentation and Method Parameters
The following parameters are a starting point and should be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Column | DB-FFAP (30 m x 0.25 mm x 0.25 µm) or equivalent polar column |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 1 min, ramp to 150°C at 10°C/min, then to 240°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 250°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
Selected Ion Monitoring (SIM) Ions:
| Analyte (TBDMS-ester) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Acetic Acid | 117 | 75, 132 |
| Propionic Acid | 131 | 75, 146 |
| This compound (IS) | 137 | 81, 152 |
| Isobutyric Acid | 145 | 75, 160 |
| Butyric Acid | 145 | 75, 160 |
| Isovaleric Acid | 159 | 75, 174 |
| Valeric Acid | 159 | 75, 174 |
| Hexanoic Acid | 173 | 75, 188 |
Calibration and Quantification
-
Preparation of Calibration Standards:
-
Prepare a stock solution containing all SCFA standards.
-
Create a series of calibration standards by serial dilution of the stock solution, covering the expected physiological concentration range of SCFAs in your samples.
-
Spike each calibration standard with the same concentration of this compound as used for the unknown samples.
-
Derivatize the calibration standards using the same procedure as the samples.
-
-
Calibration Curve Construction:
-
Analyze the derivatized calibration standards by GC-MS.
-
For each SCFA, calculate the peak area ratio of the analyte to the internal standard (this compound).
-
Plot the peak area ratio against the concentration of the SCFA to generate a linear calibration curve. A linear regression with a weighting factor of 1/x is recommended. The R² value should be >0.99 for a valid calibration.[1]
-
-
Quantification of Unknown Samples:
-
Analyze the prepared and derivatized unknown samples by GC-MS.
-
Calculate the peak area ratio of each SCFA to the this compound internal standard.
-
Determine the concentration of each SCFA in the unknown samples by interpolating their peak area ratios from the corresponding calibration curve.
-
Method Validation
A rigorous method validation is crucial to ensure the reliability of the obtained results. The validation should be performed in accordance with regulatory guidelines such as those from the FDA.[15][16][17][18] Key validation parameters include:
| Validation Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | R² > 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of variation (CV) ≤15% (≤20% at LLOQ) |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of ≥3 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ≥10; accuracy and precision criteria met |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | Should be assessed to ensure it does not compromise the accuracy and precision of the method.[1] |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage) |
Conclusion
The use of this compound as an internal standard in a stable isotope dilution GC-MS method provides a robust, accurate, and precise platform for the quantification of short-chain fatty acids in complex biological matrices such as feces and plasma. The detailed protocols and validation guidelines presented in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies of the gut microbiome and its impact on health and disease.
References
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis - Protocols.io. (2023-12-14). Available at: [Link]
-
How to Analyze SCFAs from Feces for Multi-Omic Research - Inviblog. (2025-06-17). Available at: [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC - PubMed Central. (2022-02-11). Available at: [Link]
-
GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution - Agilent. Available at: [Link]
-
Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS. Available at: [Link]
-
A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing). (2020-02-10). Available at: [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids - Shimadzu. Available at: [Link]
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - ResearchGate. (2025-10-14). Available at: [Link]
-
FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy. (2014-02-27). Available at: [Link]
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - MDPI. Available at: [Link]
-
Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed. Available at: [Link]
-
Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - NIH. (2023-01-11). Available at: [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PubMed Central. (2024-08-20). Available at: [Link]
-
An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - RSC Publishing. Available at: [Link]
-
FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" - ASCPT. (2018-05-30). Available at: [Link]
-
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024-06-12). Available at: [Link]
-
Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC - PubMed Central. (2021-10-26). Available at: [Link]
-
Method Validation Guidelines | BioPharm International. Available at: [Link]
-
Principles of mass spectrometry | Isotope Geochemistry Class Notes - Fiveable. Available at: [Link]
-
Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa - MDPI. (2024-09-16). Available at: [Link]
-
Bioanalytical Method Validation - Guidance for Industry | FDA. (2018-05-24). Available at: [Link]
-
Guideline on Isotope Dilution Mass Spectrometry - OSTI.GOV. (2017-05-22). Available at: [Link]
-
STABLE ISOTOPE DILUTION ASSAY MASS SPECTROMETRY IN FLAVOUR RESEARCH: INTERNAL STANDARD AND CALIBRATION ISSUES - Imre Blank's. Available at: [Link]
-
What Is Isotope Dilution Mass Spectrometry? - Chemistry For Everyone - YouTube. (2025-07-11). Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - Frontiers. Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2025-08-06). Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023-03-03). Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids secreted by probiotic strains. (2022-10-06). Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. (2023-03-03). Available at: [Link]
-
An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - MDPI. (1989-12-06). Available at: [Link]
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - MDPI. Available at: [Link]
-
Standard SCFA and SA as internal standard showing three profiles of... - ResearchGate. Available at: [Link]
-
Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - NIH. (2021-08-11). Available at: [Link]
Sources
- 1. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. agilent.com [agilent.com]
- 7. blog.invitek.com [blog.invitek.com]
- 8. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. osti.gov [osti.gov]
- 11. youtube.com [youtube.com]
- 12. fiveable.me [fiveable.me]
- 13. imreblank.ch [imreblank.ch]
- 14. Analysis of Fecal Short-Chain Fatty Acids (SCFAs) in Healthy Children during the First Two Years of Life: An Observational Prospective Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FDA publishes new Guidance on Validation of Analytical Methods - ECA Academy [gmp-compliance.org]
- 16. FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation" [ascpt.org]
- 17. fda.gov [fda.gov]
- 18. fda.gov [fda.gov]
Application Notes and Protocols: Elucidating Propionic Acidemia Pathophysiology with Propionic Acid-d6
Introduction: The Challenge of Propionic Acidemia
Propionic acidemia (PA) is a rare, autosomal recessive inborn error of metabolism that, if not diagnosed and managed promptly, can lead to devastating consequences.[1][2] This disorder stems from the deficient activity of the mitochondrial enzyme propionyl-CoA carboxylase (PCC), a critical component in the catabolism of several essential amino acids (valine, isoleucine, methionine, and threonine), odd-chain fatty acids, and cholesterol.[2][3] The dysfunction of PCC, caused by mutations in the PCCA or PCCB genes, leads to the accumulation of propionyl-CoA and its subsequent conversion into toxic metabolites, including propionic acid, methylcitrate, and 3-hydroxypropionate.[4][5] The clinical manifestations of propionic acidemia are severe and can include metabolic acidosis, hyperammonemia, lethargy, seizures, and long-term complications such as intellectual disability, cardiomyopathy, and chronic kidney disease.[1][6]
Current diagnostic methods for propionic acidemia primarily rely on newborn screening that detects elevated levels of propionylcarnitine (C3) in dried blood spots, followed by confirmatory testing of organic acids in the urine and molecular genetic analysis.[3] While these methods are effective for diagnosis, a deeper understanding of the underlying pathophysiology and the dynamic metabolic fluxes in response to therapeutic interventions is crucial for developing novel treatments. This is where stable isotope tracing studies, utilizing compounds like propionic acid-d6, offer a powerful investigative tool.
The Rationale for Using this compound in Propionic Acidemia Research
Stable isotope-labeled compounds are invaluable tools in metabolic research, allowing for the precise tracing of metabolic pathways without the safety concerns associated with radioactive isotopes.[7] this compound (hexadeuterated propionic acid) is a non-radioactive, stable isotope-labeled form of propionic acid where all six hydrogen atoms have been replaced with deuterium. This heavy labeling provides a distinct mass shift that is readily detectable by mass spectrometry, enabling researchers to differentiate the tracer from the endogenous, unlabeled propionate pool.
The core principle behind using this compound in PA research is to perform metabolic flux analysis.[8] By introducing a known amount of this tracer into an in vitro or in vivo model system, scientists can track the metabolic fate of propionate and quantify the activity of various metabolic pathways. This approach can help to:
-
Quantify residual PCC enzyme activity: In patient-derived cells, the rate of conversion of this compound to downstream metabolites can provide a functional measure of residual PCC activity.
-
Elucidate alternative metabolic pathways: When the primary catabolic pathway is blocked, cells may utilize alternative or "shunt" pathways to metabolize the accumulating propionyl-CoA. Tracing with this compound can help identify and quantify the flux through these pathways.[9]
-
Evaluate the efficacy of therapeutic interventions: Researchers can assess the impact of potential therapies, such as small molecule correctors, gene therapies, or dietary interventions, on propionate metabolism by measuring changes in the flux of this compound through various pathways.
-
Understand the pathomechanisms of cellular dysfunction: By tracing the incorporation of the deuterium label into various cellular components, such as amino acids and lipids, researchers can gain insights into how the accumulation of propionate and its derivatives disrupts cellular homeostasis.[10]
This application note provides detailed protocols for the use of this compound in cell culture models of propionic acidemia, from initial cell culture and labeling to sample preparation and analysis by mass spectrometry.
Metabolic Pathway of Propionate
The catabolism of propionyl-CoA is a key metabolic hub. The following diagram illustrates the central role of propionyl-CoA carboxylase (PCC) and the consequences of its deficiency.
Caption: Metabolic fate of propionyl-CoA and the impact of PCC deficiency.
Experimental Protocols
PART 1: In Vitro Model - Patient-Derived Fibroblast Culture
This protocol describes the culture of fibroblasts obtained from skin biopsies of individuals with propionic acidemia.
Materials:
-
Patient-derived fibroblasts (cryopreserved)
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks (T-25 or T-75)
-
6-well or 12-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Thawing Fibroblasts:
-
Rapidly thaw the cryovial of fibroblasts in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 5 mL of complete culture medium.
-
Transfer the cell suspension to a T-25 cell culture flask.
-
-
Cell Culture Maintenance:
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the culture medium every 2-3 days.
-
When the cells reach 80-90% confluency, subculture them.
-
-
Subculturing:
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add 1-2 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension (typically a 1:3 to 1:5 split ratio) to a new flask containing fresh complete culture medium.
-
PART 2: Stable Isotope Labeling with this compound
This protocol details the procedure for labeling cultured fibroblasts with this compound to trace its metabolic fate.
Materials:
-
This compound (commercially available from suppliers like Sigma-Aldrich or Clearsynth[11])
-
DMEM without propionate (custom formulation or prepared from powder)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Patient-derived fibroblasts cultured in 6-well plates
-
Sterile water or 0.1 M NaOH for dissolving this compound
Procedure:
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 100 mM in sterile water, adjust pH to 7.4 with NaOH if necessary).
-
Prepare the labeling medium by supplementing propionate-free DMEM with dFBS and the desired final concentration of this compound (a typical starting concentration is 100-500 µM).
-
-
Labeling Experiment:
-
Seed the patient-derived fibroblasts in 6-well plates and grow them to ~80% confluency.
-
Aspirate the standard culture medium.
-
Wash the cells twice with pre-warmed PBS.
-
Add 2 mL of the pre-warmed labeling medium containing this compound to each well.
-
Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours) at 37°C and 5% CO2.
-
-
Experimental Workflow Visualization:
Caption: Workflow for stable isotope labeling of cultured fibroblasts.
PART 3: Sample Preparation for Mass Spectrometry
This section provides protocols for extracting metabolites from both the cell culture medium and the cell pellets for subsequent analysis.
A. Metabolite Extraction from Cell Culture Medium
Materials:
-
Collected cell culture medium from the labeling experiment
-
Cold methanol
-
Centrifuge
Procedure:
-
Transfer 1 mL of the cell culture medium to a microcentrifuge tube.
-
Add 4 mL of cold methanol (-20°C).
-
Vortex briefly and incubate at -20°C for 20 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
B. Metabolite Extraction from Cell Pellets
Materials:
-
Cell pellets from the labeling experiment
-
Cold 80% methanol
-
Cell scraper
-
Centrifuge
Procedure:
-
After removing the labeling medium, place the culture plate on ice.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well.
-
Scrape the cells from the plate and transfer the cell suspension to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the extract under a stream of nitrogen or using a vacuum concentrator.
-
The dried extract can be stored at -80°C until analysis.
PART 4: Mass Spectrometry Analysis
The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the target metabolites. GC-MS is well-suited for the analysis of volatile organic acids after derivatization, while LC-MS is ideal for analyzing non-volatile and polar compounds like acylcarnitines.[12][13]
A. GC-MS Analysis of Organic Acids
Derivatization (example using BSTFA with 1% TMCS):
-
Reconstitute the dried metabolite extract in 50 µL of pyridine.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate at 60°C for 30 minutes.
-
The sample is now ready for GC-MS analysis.
GC-MS Parameters (example):
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar |
| Injector Temperature | 250°C |
| Oven Program | Start at 60°C, hold for 1 min, ramp to 325°C at 10°C/min, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Scan Range | m/z 50-600 |
B. LC-MS/MS Analysis of Acylcarnitines
Sample Preparation:
-
Reconstitute the dried metabolite extract in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
LC-MS/MS Parameters (example):
| Parameter | Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | Triple quadrupole (e.g., Agilent 6470) or Q-TOF |
| Ion Source | Electrospray Ionization (ESI), positive mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted analysis |
MRM Transitions for Propionylcarnitine:
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Unlabeled (C3) | 85.1 | 15 |
| Labeled (C3-d5) | 90.1 | 15 |
Data Analysis
The analysis of stable isotope tracing data involves several steps to determine the extent of label incorporation and to calculate metabolic fluxes.
1. Peak Integration and Isotopologue Distribution:
-
Use instrument-specific software (e.g., Agilent MassHunter) or open-source tools like XCMS to integrate the peak areas of the different isotopologues (M+0, M+1, M+2, etc.) for each metabolite of interest.
2. Correction for Natural Isotope Abundance:
-
It is crucial to correct for the natural abundance of heavy isotopes (e.g., ¹³C) in the unlabeled metabolites. This can be done using algorithms available in software packages like IsoCor or by using established correction matrices.
3. Calculation of Fractional Enrichment:
-
Fractional enrichment (FE) represents the percentage of a metabolite pool that is labeled. It is calculated as: FE = (Sum of labeled isotopologue peak areas) / (Sum of all isotopologue peak areas) * 100%
4. Metabolic Flux Analysis (MFA):
-
For a more quantitative analysis of pathway activities, the fractional enrichment data can be used as input for MFA software. These programs use metabolic network models to estimate the rates (fluxes) of intracellular reactions.
-
Software Options:
-
INCA (Isotopomer Network Compartmental Analysis): A MATLAB-based toolbox for MFA.
-
Metran: A comprehensive software suite for metabolic network analysis.
-
OpenMebius: An open-source platform for metabolic flux analysis.
-
Custom Pattern Extract (CPExtract): A tool for searching user-defined isotopolog patterns in LC-HRMS data.[1]
-
IsoPairFinder: A tool for pathway discovery using stable isotope tracing.[14]
-
Data Presentation:
The results of stable isotope tracing experiments are often presented in tables summarizing the fractional enrichment of key metabolites over time.
Table 1: Example Data - Fractional Enrichment of Propionylcarnitine (C3) in PA Fibroblasts
| Time (hours) | Fractional Enrichment (%) of C3-d5 |
| 0 | 0 |
| 2 | 15.2 ± 1.8 |
| 6 | 35.7 ± 3.2 |
| 12 | 58.9 ± 4.5 |
| 24 | 75.4 ± 5.1 |
Data are presented as mean ± standard deviation (n=3).
Conclusion and Future Perspectives
The use of this compound in conjunction with advanced mass spectrometry techniques provides a powerful platform for investigating the pathophysiology of propionic acidemia. These methods enable researchers to move beyond static measurements of metabolite concentrations and to gain a dynamic understanding of metabolic fluxes. The protocols outlined in this application note offer a starting point for researchers aiming to utilize this approach to unravel the complexities of this devastating disease, with the ultimate goal of developing more effective therapeutic strategies. Future studies could involve the application of these techniques to more complex in vitro models, such as 3D organoids or induced pluripotent stem cell-derived hepatocytes and cardiomyocytes, to better recapitulate the multi-organ nature of propionic acidemia.
References
-
Measurement of stable isotopic enrichment and concentration of long-chain fatty acyl-carnitines in tissue by HPLC-MS. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
CPExtract, a Software Tool for the Automated Tracer-Based Pathway Specific Screening of Secondary Metabolites in LC-HRMS Data | Analytical Chemistry. (2022, February 15). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease. (2022, November 4). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. (2019, January 12). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Rapid and sensitive method for prenatal diagnosis of propionic acidemia using stable isotope dilution gas chromatography-mass spectrometry and urease pretreatment. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Biochemical and anaplerotic applications of in vitro models of propionic acidemia and methylmalonic acidemia using patient-derived primary hepatocytes. (2020, May 11). PubMed. Retrieved January 14, 2026, from [Link]
-
Analysis of stable isotope assisted metabolomics data acquired by high resolution mass spectrometry. (n.d.). Analytical Methods (RSC Publishing). Retrieved January 14, 2026, from [Link]
-
Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry | Analytical Chemistry. (2019, January 12). ACS Publications. Retrieved January 14, 2026, from [Link]
-
An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
IsoPairFinder: A tool for biochemical pathway discovery using stable isotope tracing metabolomics. (2025, August 22). bioRxiv. Retrieved January 14, 2026, from [Link]
-
(PDF) An LC-MS/MS method to quantify acylcarnitine species including isomeric. (2025, August 8). ResearchGate. Retrieved January 14, 2026, from [Link]
-
In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. (2020, August 4). PubMed. Retrieved January 14, 2026, from [Link]
-
Acute effects of the food preservative propionic acid on glucose metabolism in humans. (2021, July 26). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Lipid Profiles of Normal and Affected Human Skin Fibroblasts Incubated With [1-14C]propionate. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Isotope Calculation Gadgets: A Series of Software for Isotope-Tracing Experiments in Garuda Platform. (2022, July 14). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Looking for online-based freely available Isotope tracing software for metabolite and lipid analysis?. (2018, October 12). ResearchGate. Retrieved January 14, 2026, from [Link]
-
This compound, 98 atom % D | 490644-5G | SIGMA-ALDRICH | SLS. (n.d.). SLS. Retrieved January 14, 2026, from [Link]
-
Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S]. (n.d.). Drexel University. Retrieved January 14, 2026, from [Link]
-
Stable isotope studies in propionic and methylmalonic acidaemia. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Metabolic flux analysis with isotope tracing using deuterium-labelled... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Pathophysiological mechanisms of complications associated with propionic acidemia. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine. (2018, October 1). PubMed. Retrieved January 14, 2026, from [Link]
-
A targeted metabolomic protocol for short-chain fatty acids and branched-chain amino acids. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
7 Propionic Acid Manufacturers in 2025. (n.d.). Metoree. Retrieved January 14, 2026, from [Link]
-
Severity modeling of propionic acidemia using clinical and laboratory biomarkers. (2021, May 18). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. (n.d.). Retrieved January 14, 2026, from [Link]
-
Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Correction of the metabolic defect in propionic acidemia fibroblasts by microinjection of a full-length cDNA or RNA transcript encoding the propionyl-CoA carboxylase beta subunit. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. (2025, August 9). Retrieved January 14, 2026, from [Link]
-
Metabolomics and isotope tracing. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily. (2024, February 13). eScholarship.org. Retrieved January 14, 2026, from [Link]
-
Development of a metabolomics-based data analysis approach for identifying drug metabolites based on high-resolution mass spectrometry. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics. (2021, January 26). PubMed. Retrieved January 14, 2026, from [Link]
-
Propionic Acidemia: Update on the Paramount Study by Moderna. (2022, September 12). YouTube. Retrieved January 14, 2026, from [Link]
-
Propionic Acidemia - Acute Illness Protocol. (n.d.). Retrieved January 14, 2026, from [Link]
-
Propionic Acidemia: Overview, Etiology and Pathophysiology, Epidemiology. (2024, September 23). Retrieved January 14, 2026, from [Link]
-
A novel small molecule approach for the treatment of propionic and methylmalonic acidemias. (2021, March 10). Retrieved January 14, 2026, from [Link]
-
Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. cocukmetabolizma.com [cocukmetabolizma.com]
- 4. oaanews.org [oaanews.org]
- 5. Proposed guidelines for the diagnosis and management of methylmalonic and propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylmalonic and propionic acidemias: lipid profiles of normal and affected human skin fibroblasts incubated with [1-14C]propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. clearsynth.com [clearsynth.com]
- 12. Exploring the Use of Gas Chromatography Coupled to Chemical Ionization Mass Spectrometry (GC-CI-MS) for Stable Isotope Labeling in Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biorxiv.org [biorxiv.org]
Tracing the Metabolic Fate of a Key Gut Microbiota Metabolite: Protocols for Propionic Acid-d6 Administration in Animal Studies
An Application Guide for Researchers
Abstract
Propionic acid, a short-chain fatty acid (SCFA) produced by the gut microbiota through the fermentation of dietary fiber, is a critical signaling molecule and energy substrate that influences host physiology, from gut health to neurobiology.[1][2][3] Understanding its metabolic journey—absorption, distribution, and utilization in various tissues—is paramount for elucidating its role in health and disease. The use of stable isotope-labeled propionic acid, specifically deuterium-labeled propionic acid-d6 (PA-d6), offers a powerful and precise method for tracing its metabolic fate in vivo without the complications of radioactive tracers.[4] This guide provides a comprehensive overview and detailed protocols for the administration of PA-d6 in animal studies, aimed at researchers in metabolism, neuroscience, and drug development. We cover the rationale for using stable isotope tracers, considerations for experimental design, and step-by-step protocols for oral gavage administration, sample collection, and bioanalytical preparation.
Scientific Background: The "Why" of the Experiment
The Significance of Propionic Acid
Propionic acid (propionate) is one of the three most abundant SCFAs in the colon, alongside acetate and butyrate.[3] It serves as an energy source for the host, particularly in the liver where it acts as a substrate for gluconeogenesis.[5] Beyond its caloric value, propionate functions as a crucial signaling molecule. It modulates immune responses, influences appetite-regulating gut hormones, and impacts lipid and cholesterol metabolism.[3][6][7] Critically, propionate can cross the blood-brain barrier, directly influencing the central nervous system (CNS).[8] Dysregulation of propionate levels has been implicated in various pathological conditions, including metabolic disorders like obesity and diabetes, and neurological conditions such as autism spectrum disorders (ASD).[1][2][9] Animal models, often involving direct administration of propionic acid, are used to study these links.[10][11][12]
Rationale for Using this compound as a Tracer
To accurately study the pharmacokinetics and metabolic pathways of exogenously administered or gut-absorbed propionate, it must be distinguishable from the endogenous pool already present in the animal. This is achieved through Stable Isotope-Resolved Metabolomics (SIRM).[13][14]
-
Deuterium (²H) as a Label: this compound (CH₃CD₂CD₂COOH) replaces six hydrogen atoms with deuterium. Deuterium is a stable, non-radioactive isotope of hydrogen.
-
Mass Shift: This substitution increases the molecular weight of the molecule by six Daltons. This mass difference is easily detectable by mass spectrometry (MS), allowing researchers to differentiate the administered PA-d6 from the animal's natural, unlabeled propionate.[15][16]
-
Tracing Metabolic Conversion: By tracking the appearance of the deuterium label in downstream metabolites (e.g., succinyl-CoA, methylmalonyl-CoA, glucose), researchers can map the metabolic pathways and quantify the flux of propionate through them.[17][18] This approach is invaluable for understanding how propionate metabolism is altered in disease models, such as in propionic acidemia, a genetic disorder characterized by the inability to metabolize propionate.[1][19][20]
Experimental Design Considerations
The success of any tracer study hinges on a robust experimental design. The choices made regarding the animal model, administration route, and dosage directly impact the quality and interpretability of the data.
Animal Model Selection
The choice of animal model depends on the research question.
-
Wild-Type Rodents: Standard strains like C57BL/6 mice or Wistar rats are suitable for fundamental pharmacokinetic and metabolic pathway analysis.
-
Disease Models:
-
Propionic Acidemia (PA) Models: Hypomorphic mouse models like the Pcca⁻/⁻(A138T) mouse, which exhibits characteristics of human PA, are essential for studying the pathophysiology of the disease and testing therapies.[19][20]
-
Autism Spectrum Disorder (ASD) Models: Rodents treated with propionic acid to induce ASD-like behaviors can be used to study the neurobiological effects of elevated propionate.[10][11][21]
-
Metabolic Disease Models: Genetically obese models (e.g., Lepob/ob) or diet-induced obesity models can be used to investigate how propionate metabolism is altered in states of insulin resistance.[14]
-
Route of Administration
The administration route should be chosen to best mimic the biological context of interest.
| Route | Rationale & Application | Advantages | Disadvantages |
| Oral Gavage (PO) | Mimics absorption of gut-produced or dietary propionate.[14][22] Ideal for studying gut-liver-brain axis. | Physiologically relevant, non-surgical. | Potential for stress, risk of aspiration or esophageal injury if performed incorrectly.[23] Slower absorption and first-pass metabolism in the liver.[24] |
| Intraperitoneal (IP) | Bypasses the gut for rapid systemic distribution. Used to model systemic exposure and its effects on behavior and metabolism.[21][25][26] | Rapid absorption, easier than IV. | Not physiologically representative of gut absorption. Potential for injection into organs.[27] |
| Intravenous (IV) | Direct entry into circulation, bypassing absorption barriers. Best for precise pharmacokinetic (PK) studies.[24] | 100% bioavailability, precise dose control. | Requires technical skill (e.g., tail vein injection), can be stressful for the animal.[27] |
| Intracerebroventricular (ICV) | Direct administration into the brain's ventricles. Used specifically to study the central effects of propionate, bypassing the blood-brain barrier.[10][12] | Directly targets the CNS, allowing for investigation of neurological mechanisms. | Highly invasive, requires stereotactic surgery. |
Dosage and Vehicle Selection
-
Dosage: The dose should be sufficient to achieve detectable isotopic enrichment in target tissues without causing overt toxicity or supraphysiological effects (unless that is the goal, as in some ASD models[11][21]).
-
Tracer Studies: A common starting point for tracer studies is a dose that minimally perturbs the endogenous pool size. For mice, doses in the range of 100-500 mg/kg are often used.
-
Behavioral Studies: Higher doses (e.g., 250-500 mg/kg) are sometimes used to induce behavioral changes.[21]
-
-
Vehicle: The vehicle must be non-toxic and capable of solubilizing the this compound. Since propionic acid is an oily liquid, it needs to be neutralized to a physiological pH (~7.4) to prevent irritation and tissue damage upon injection.
-
Recommended Vehicle: Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl). The this compound should be neutralized with sodium hydroxide (NaOH) to a final pH of 7.2-7.4 before final volume adjustment.
-
Detailed Protocols & Methodologies
Protocol 1: Preparation of this compound Dosing Solution (for Oral Gavage)
This protocol describes the preparation of a 100 mg/mL dosing solution, neutralized to physiological pH.
Materials:
-
This compound (heavy water-d6)
-
Sterile 1M Sodium Hydroxide (NaOH) solution
-
Sterile 0.9% Saline or PBS
-
Sterile conical tubes (15 mL or 50 mL)
-
Calibrated pH meter or pH strips
-
Pipettes and sterile tips
Procedure:
-
Calculate Required Volumes: Determine the total volume of dosing solution needed based on the number of animals and the target dose (e.g., 250 mg/kg) and administration volume (e.g., 5 mL/kg).
-
Aliquot this compound: In a sterile conical tube, carefully pipette the required amount of this compound.
-
Neutralization: Slowly add 1M NaOH dropwise while gently vortexing. Monitor the pH closely. The goal is to reach a stable pH of 7.2-7.4. This step is crucial to prevent esophageal and gastric irritation.
-
Final Volume Adjustment: Once the desired pH is reached, add sterile saline or PBS to achieve the final target concentration (e.g., 100 mg/mL).
-
Sterilization (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Store the prepared solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage.
Diagram: Experimental Workflow
The following diagram outlines the complete experimental process from animal preparation to data analysis.
Caption: Experimental workflow for in vivo PA-d6 administration.
Protocol 2: Administration via Oral Gavage in Mice
This procedure should only be performed by personnel trained in animal handling and gavage techniques to minimize animal stress and prevent injury.[23][28]
Materials:
-
Prepared PA-d6 dosing solution
-
Appropriately sized gavage needle (for a 20-30g mouse, a 20-gauge, 1.5-inch flexible or curved needle with a bulbous tip is recommended).[28]
-
Syringe (1 mL)
-
Animal scale
Procedure:
-
Weigh the Animal: Record the mouse's body weight to calculate the precise volume of the dosing solution to administer.
-
Prepare the Dose: Draw the calculated volume into the syringe attached to the gavage needle. Ensure there are no air bubbles.
-
Restrain the Mouse: Gently but firmly restrain the mouse by scruffing the neck and back skin to immobilize the head. The body should be supported. The goal is to align the head and esophagus in a straight line.[23][28]
-
Insert the Gavage Needle: Introduce the needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The animal will often swallow, facilitating passage. The needle should advance smoothly without resistance. If resistance is felt, stop immediately and retract. Forcing the needle can cause perforation of the esophagus or trachea.[23]
-
Deliver the Dose: Once the needle is properly positioned in the stomach (pre-measure the needle length against the mouse from the mouth to the last rib to avoid stomach perforation[28]), depress the syringe plunger smoothly to deliver the solution.
-
Withdraw the Needle: Gently remove the needle along the same path of insertion.
-
Monitor the Animal: Return the mouse to its cage and monitor for at least 5-10 minutes for any signs of distress, such as labored breathing, which could indicate accidental administration into the lungs.[28]
Table: Recommended Administration Volumes for Mice [24][27]
| Route | Maximum Volume (mL/kg) | Recommended Volume (mL/kg) | Needle Gauge (Typical) |
| Oral (Gavage) | 10 | 5-10 | 18-20g |
| Intraperitoneal (IP) | 10 | 10 | 25-27g |
| Intravenous (IV) | 5 | 2-4 | 27-30g |
| Subcutaneous (SC) | 10 | 5-10 | 25-27g |
Protocol 3: Sample Collection and Processing
The timing of sample collection is critical for capturing the dynamics of PA-d6 metabolism. A time-course study is highly recommended.[14][29]
Materials:
-
Anesthesia (e.g., isoflurane, pentobarbital)
-
Surgical tools for dissection
-
Blood collection tubes (e.g., with EDTA or heparin)
-
Pre-labeled cryovials
-
Liquid nitrogen and dry ice
Procedure:
-
Establish Time Points: Select time points based on expected absorption and metabolism kinetics (e.g., 15, 30, 60, 120, 240 minutes post-administration).[14]
-
Anesthetize the Animal: At the designated time point, deeply anesthetize the animal.
-
Collect Blood: Collect blood via cardiac puncture into an appropriate anticoagulant tube. Keep the tube on ice.
-
Perfuse (Optional): To remove blood from tissues, you may perform a transcardial perfusion with ice-cold PBS. This is critical for brain and liver tissue analysis.
-
Dissect Tissues: Rapidly dissect tissues of interest (e.g., liver, brain, cecal contents, adipose tissue).
-
Flash Freeze: Immediately flash freeze the tissues and blood plasma (obtained after centrifugation) in liquid nitrogen. This step is vital to quench all metabolic activity and preserve the metabolic state.
-
Storage: Store all samples at -80°C until metabolite extraction.
Protocol 4: Bioanalytical Analysis using LC-MS/MS
The analysis of PA-d6 and its labeled metabolites requires a sensitive mass spectrometer. Derivatization is often required to improve chromatographic retention and sensitivity of small molecules like SCFAs.[15][16][30][31]
-
Metabolite Extraction: Homogenize frozen tissue samples in a cold solvent mixture (e.g., 80% methanol). Centrifuge to pellet proteins and other macromolecules. Collect the supernatant containing the polar metabolites.
-
Derivatization: React the extracted SCFAs with a derivatizing agent such as 3-nitrophenylhydrazine (3-NPH) to form a more readily analyzable product.[30][31]
-
LC-MS/MS Analysis: Analyze the derivatized samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Monitor for the specific mass transitions of unlabeled propionate, PA-d6, and their expected downstream metabolites.[32]
-
-
Data Analysis: Integrate the peak areas for each labeled and unlabeled metabolite. Calculate the isotopic enrichment (the percentage of the metabolite pool that is labeled) to determine the contribution of the administered PA-d6 to that pool.
Diagram: Metabolic Fate of Propionyl-CoA
This diagram shows the primary entry point of propionate (as propionyl-CoA) into central carbon metabolism.
Caption: Entry of propionate into the Tricarboxylic Acid (TCA) cycle.
Conclusion
The administration of this compound is a robust and insightful technique for delineating the metabolic flux of this key gut microbial metabolite in vivo. By combining careful experimental design, precise administration protocols, and sensitive bioanalytical methods, researchers can gain a deeper understanding of how propionate influences host physiology in both healthy and diseased states. The protocols and considerations outlined in this guide provide a foundation for conducting successful and reproducible stable isotope tracer studies, ultimately advancing our knowledge of the intricate interplay between the gut microbiome and host metabolism.
References
-
Title: Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids Source: PubMed URL: [Link]
-
Title: Neurobiological effects of intraventricular propionic acid in rats: Possible role of short chain fatty acids on the pathogenesis and characteristics of autism spectrum disorders Source: Behavioural Brain Research URL: [Link]
-
Title: Generation of a Hypomorphic Model of Propionic Acidemia Amenable to Gene Therapy Testing Source: Molecular Therapy URL: [Link]
-
Title: Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform Source: ACS Publications URL: [Link]
-
Title: Elevated propionate and its association with neurological dysfunctions in propionic acidemia Source: Frontiers in Neuroscience URL: [Link]
-
Title: Propionyl-CoA Carboxylase Beta (PCCB) Alleles in Propionic Acidemia (PA) mouse models Source: NIH Office of Technology Transfer URL: [Link]
-
Title: Study reveals mechanism by which propionic acid induces brain disorders Source: News-Medical.net URL: [Link]
-
Title: Adeno-Associated Virus Serotype 8 Gene Transfer Rescues a Neonatal Lethal Murine Model of Propionic Acidemia Source: Human Gene Therapy URL: [Link]
-
Title: Propionic acid affects the synaptic architecture of rat hippocampus and prefrontal cortex Source: Micron URL: [Link]
-
Title: Propionic acidemia in mice: Liver acyl-CoA levels and clinical course Source: Molecular Genetics and Metabolism URL: [Link]
-
Title: Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers Source: PubMed Central URL: [Link]
-
Title: Metabolic perturbations mediated by propionyl-CoA accumulation in organs of mouse model of propionic acidemia Source: Scholars@Duke URL: [Link]
-
Title: Propionic acid promotes neurite recovery in damaged multiple sclerosis neurons Source: Brain Communications URL: [Link]
-
Title: Pathophysiological and neurobehavioral characteristics of a propionic acid-mediated autism-like rat model Source: PubMed Central URL: [Link]
-
Title: HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains Source: Frontiers in Nutrition URL: [Link]
-
Title: Gut Microbiota and Short Chain Fatty Acids: Implications in Glucose Homeostasis Source: MDPI URL: [Link]
-
Title: The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle Source: ResearchGate URL: [Link]
-
Title: Psychobiotics improve propionic acid-induced neuroinflammation in juvenile rats, rodent model of autism Source: PubMed Central URL: [Link]
-
Title: Propionic Acid Animal Model of Autism Source: Monash University URL: [Link]
-
Title: Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics Source: PubMed Central URL: [Link]
-
Title: Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics Source: Semantic Scholar URL: [Link]
-
Title: The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle Source: PubMed URL: [Link]
-
Title: Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics Source: ResearchGate URL: [Link]
-
Title: Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets[S] Source: Drexel University URL: [Link]
-
Title: METABOLISM OF PROPIONIC ACID IN ANIMAL TISSUES. XI. FURTHER STUDIES ON CRYSTALLINE PROPIONYL COENZYME A CARBOXYLASE Source: Journal of Biological Chemistry URL: [Link]
-
Title: Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms Source: PubMed URL: [Link]
-
Title: Propionic acid as a precursor in the biosynthesis of animal fatty acids Source: Journal of Lipid Research URL: [Link]
-
Title: Propionic acid – metabolite Source: biocrates life sciences gmbh URL: [Link]
-
Title: Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis Source: Protocols.io URL: [Link]
-
Title: Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine Source: Journal of Biological Chemistry URL: [Link]
-
Title: Standard Operating Procedures for Oral Gavage in Mice and Rats Source: WSU IACUC URL: [Link]
-
Title: Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry Source: NIH URL: [Link]
-
Title: Short chain fatty acids in human gut and metabolic health Source: PubMed URL: [Link]
-
Title: Short Chain Fatty Acids Metabolism Source: Metabolon URL: [Link]
-
Title: Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider Source: PubMed Central URL: [Link]
-
Title: The health benefits of dietary short-chain fatty acids in metabolic diseases Source: PubMed URL: [Link]
-
Title: Fatty Acid Mass Spectrometry Protocol Source: LIPID MAPS URL: [Link]
-
Title: Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis Source: Lirias URL: [Link]
-
Title: Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets Source: PubMed URL: [Link]
-
Title: Propionic Acid, Induced in Gut by an Inulin Diet, Suppresses Inflammation and Ameliorates Liver Ischemia and Reperfusion Injury in Mice Source: PubMed URL: [Link]
-
Title: Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo Source: PubMed Central URL: [Link]
-
Title: Accumulation and disposal of tricarboxylic acid cycle intermediates during propionate oxidation in the isolated perfused rat heart Source: PubMed URL: [Link]
-
Title: Deuterium Metabolic Imaging – Back to the Future Source: PubMed Central URL: [Link]
-
Title: Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications Source: MDPI URL: [Link]
Sources
- 1. Frontiers | Elevated propionate and its association with neurological dysfunctions in propionic acidemia [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. metabolon.com [metabolon.com]
- 4. Deuterium Metabolic Imaging – Back to the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Short-Chain Fatty Acids and Human Health: From Metabolic Pathways to Current Therapeutic Implications [mdpi.com]
- 8. Psychobiotics improve propionic acid-induced neuroinflammation in juvenile rats, rodent model of autism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Propionic acid – metabolite – biocrates life sciences gmbh [biocrates.com]
- 10. kpearg.com [kpearg.com]
- 11. Pathophysiological and neurobehavioral characteristics of a propionic acid-mediated autism-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.monash.edu [research.monash.edu]
- 13. Untargeted stable-isotope probing of the gut microbiota metabolome using 13C-labeled dietary fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stable isotope labeling combined with liquid chromatography-tandem mass spectrometry for comprehensive analysis of short-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Propionate-induced changes in cardiac metabolism, notably CoA trapping, are not altered by l-carnitine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Generation of a Hypomorphic Model of Propionic Acidemia Amenable to Gene Therapy Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Propionic acidemia in mice: Liver acyl-CoA levels and clinical course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The enteric metabolite, propionic acid, impairs social behavior and increases anxiety in a rodent ASD model: Examining sex differences and the influence of the estrous cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [PDF] Oral Gavage Delivery of Stable Isotope Tracer for In Vivo Metabolomics | Semantic Scholar [semanticscholar.org]
- 23. iacuc.wsu.edu [iacuc.wsu.edu]
- 24. cea.unizar.es [cea.unizar.es]
- 25. Propionic acid affects the synaptic architecture of rat hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Propionic Acid, Induced in Gut by an Inulin Diet, Suppresses Inflammation and Ameliorates Liver Ischemia and Reperfusion Injury in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. researchgate.net [researchgate.net]
- 30. protocols.io [protocols.io]
- 31. lirias.kuleuven.be [lirias.kuleuven.be]
- 32. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Propionic Acid-d6 as an Internal Standard
Welcome to the Technical Support Center for optimizing the use of Propionic acid-d6 as an internal standard (IS) in quantitative analysis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging mass spectrometry-based techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, we will delve into the critical aspects of method development, validation, and troubleshooting, providing you with the expertise to ensure data integrity and accuracy in your bioanalytical assays.
Stable isotope-labeled internal standards, such as this compound, are considered the "gold standard" in bioanalysis.[1] Their primary advantage lies in their ability to mimic the analyte of interest throughout sample preparation and analysis, thus compensating for variability.[1][2] However, achieving optimal performance requires a nuanced understanding of their application. This guide will address common challenges and provide actionable solutions grounded in scientific principles and regulatory expectations.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled internal standard like this compound preferred over a structural analog?
A1: this compound is a deuterated form of propionic acid, meaning some hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This makes it nearly chemically and physically identical to the endogenous propionic acid.[1] This near-identical nature ensures that it co-elutes with the analyte during chromatography and experiences the same ionization effects in the mass spectrometer.[1] This is crucial for mitigating the "matrix effect," where other components in a biological sample can suppress or enhance the analyte's signal, leading to inaccurate results.[1][3][4] A structural analog, while similar, may have different chromatographic retention times and ionization efficiencies, making it less effective at compensating for these variations.[5][6]
Q2: What is the ideal concentration for my this compound internal standard?
A2: There is no single "ideal" concentration, as it is application-dependent. However, a general best practice is to add the internal standard at a concentration that is similar to the expected concentration of the analyte in the samples.[7] For calibration curves, the IS concentration should be consistent across all standards, quality controls (QCs), and unknown samples.[2][8] The goal is to achieve a robust and reproducible analyte/IS peak area ratio across the entire calibration range. A very high IS concentration might lead to ion suppression of the analyte, while a very low concentration could result in poor signal-to-noise and increased variability. It is recommended to test a few concentrations during method development to determine the optimal level for your specific assay.
Q3: When should I add the this compound to my samples?
A3: The internal standard should be added as early as possible in the sample preparation workflow.[7][9] This ensures that it can account for any analyte loss or variability during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction.[10] Adding a fixed amount of IS to every sample, including calibrators and QCs, before any processing begins is a fundamental principle for accurate quantification.[8][9]
Q4: Can the deuterium atoms on this compound exchange back to hydrogen?
A4: While deuterium labels on stable positions (like those on a carbon backbone) are generally stable, back-exchange can be a concern, particularly for deuteriums on heteroatoms (O, N, S) or acidic protons.[11] this compound (CD₃CD₂COOD) has deuterium at stable aliphatic positions and one on the acidic carboxyl group. The carboxyl deuterium is readily exchangeable. To ensure stability, it is crucial to control the pH and storage conditions of your stock and working solutions.[11] Storing solutions in aprotic solvents and at low temperatures can help minimize back-exchange.[11]
Troubleshooting Guide
This section addresses specific issues that you may encounter during your experiments with this compound.
Issue 1: High Variability in Internal Standard Response
Question: My this compound peak area is inconsistent across my analytical run, even in my calibration standards and QCs. What's going on?
Answer: High variability in the IS response can undermine the reliability of your entire assay.[12] This issue can stem from several sources, which should be investigated systematically.
Potential Causes & Step-by-Step Solutions:
-
Inconsistent Pipetting:
-
Explanation: Inaccurate or imprecise addition of the IS solution to your samples is a common source of error.
-
Solution:
-
Verify the calibration and performance of your pipettes.
-
Use a consistent pipetting technique for all samples.
-
Prepare a larger volume of the IS working solution to minimize variability from multiple preparations.
-
-
-
Sample Preparation Issues:
-
Explanation: Incomplete mixing of the IS with the sample matrix or inconsistent extraction recovery can lead to variability.
-
Solution:
-
Ensure thorough vortexing or mixing after adding the IS.
-
Optimize your extraction procedure to ensure consistent recovery for both the analyte and the IS.
-
-
-
Autosampler/Injector Problems:
-
Explanation: Inconsistent injection volumes or issues with the autosampler can introduce variability.[11]
-
Solution:
-
Perform an autosampler precision test.
-
Check for air bubbles in the syringe and sample vials.
-
Ensure the injection needle is properly seated and not clogged.
-
-
-
Matrix Effects:
-
Explanation: Even with a deuterated standard, severe and variable matrix effects can cause fluctuations in the IS signal.[3][5]
-
Solution:
-
Evaluate matrix effects by comparing the IS response in neat solution versus post-extraction spiked matrix samples.[3]
-
Improve sample cleanup to remove interfering matrix components.
-
Adjust chromatographic conditions to separate the analyte and IS from co-eluting matrix components.
-
-
Troubleshooting Workflow for Inconsistent IS Response
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. researchgate.net [researchgate.net]
- 4. eijppr.com [eijppr.com]
- 5. myadlm.org [myadlm.org]
- 6. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 8. FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis - ECA Academy [gmp-compliance.org]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Propionic Acid-d6 Analysis by GC-MS: A Technical Support Guide
Welcome to the technical support center for the analysis of propionic acid-d6 by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues, with a specific focus on the prevalent problem of peak tailing. As Senior Application Scientists, we have compiled this resource based on field-proven insights and established scientific principles to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions regarding this compound analysis.
Q1: Why is my this compound peak tailing in my gas chromatogram?
Peak tailing for this compound, a carboxylic acid, is a common issue in gas chromatography.[1][2][3] It is primarily caused by the high polarity and active nature of the carboxyl group. The main reasons include:
-
Analyte-System Interactions: The acidic proton of the carboxyl group can form strong hydrogen bonds with active sites, such as free silanol groups (-Si-OH), present on the surfaces of the injector liner and the column.[1][4] These secondary interactions delay the elution of a portion of the analyte molecules, leading to an asymmetrical peak shape.[1][2]
-
Column Issues: The stationary phase of the column can be damaged by repeated injections of acidic compounds or exposure to oxygen at high temperatures.[1] Contamination from the sample matrix can also create new active sites.[1][5] Using a column with a polarity that is not suitable for acidic analytes is another common cause.[1]
-
Improper GC System Setup: Issues such as a poorly cut column, incorrect column installation depth in the injector, or "cold spots" in the flow path can cause peak distortion.[1][3][6] Dead volumes in the system, for example from poorly fitted connections, can also contribute to tailing.[1][2]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[1][2]
Q2: What is derivatization and why is it recommended for this compound analysis?
Derivatization is the process of chemically modifying an analyte to change its physicochemical properties for analysis. For carboxylic acids like this compound, it is a crucial step to improve their volatility and thermal stability while reducing their polarity.[1] This is achieved by replacing the active hydrogen atom in the carboxyl group with another chemical moiety, such as a silyl group.[1][7] The main benefits of derivatization for this compound are significantly improved peak symmetry and enhanced detection by transforming it into a less polar, more thermally stable, and more volatile compound.[1][7]
Q3: What type of GC column is best for analyzing underivatized this compound?
For the analysis of free fatty acids like this compound, highly polar capillary columns are recommended.[7] Columns with a strong polarity are necessary to retain and separate these low-molecular-weight acids effectively.[7] Avoid non-polar or weakly polar phases (e.g., 5% phenyl methylpolysiloxane) which are not suitable for resolving short-chain fatty acids.[7] Recommended column phases include:
-
FFAP (Free Fatty Acid Phase): A nitroterephthalic acid-modified polyethylene glycol phase ideal for separating free acids.[7]
-
Nukol (Supelco): Also based on polyethylene glycol but specifically tailored for low-molecular-weight organic acids.[7][8]
-
Stabilwax-DA (Restek): Offers high polarity and thermal stability for acidic compounds.[7]
In-Depth Troubleshooting Guide
A systematic approach is the most effective way to diagnose and resolve peak tailing. This guide is structured to help you logically pinpoint the source of the issue, starting from the sample and moving through the entire GC-MS system.
Diagram of the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting GC-MS peak tailing.
The GC Inlet: Your First Line of Defense
The inlet is where the sample first encounters the high temperatures of the GC system, and it's a common source of activity.[9][10]
Problem: Active Sites in the Inlet Liner
-
Causality: Standard glass liners contain acidic silanol groups (Si-OH) on their surface.[4][10] The carboxyl group of this compound can form strong hydrogen bonds with these sites, causing adsorption and delayed elution, which results in peak tailing.[1][2] Over time, the accumulation of non-volatile matrix components can also create new active sites.[10][11]
-
Solution:
-
Use a Deactivated Liner: Always use an inlet liner that has been chemically deactivated.[4][12] For acidic compounds, a base-deactivated or a highly inert liner (e.g., Siltek®) is often recommended to ensure the surface is passivated.[4][9]
-
Regular Replacement: Liners are consumables. Replace the liner regularly, especially when analyzing "dirty" samples, to prevent the buildup of contaminants.[1][6] If you suddenly experience peak tailing after a period of good chromatography, the liner is a primary suspect.[1]
-
| Liner Type | Suitability for Propionic Acid | Rationale |
| Undeactivated Glass | Poor | High concentration of active silanol groups leads to severe tailing.[4] |
| Intermediate Polarity (IP) Deactivated | Fair to Poor | May have residual acidic sites that can still interact with carboxylic acids.[4] |
| Base Deactivated | Excellent | Specifically treated to neutralize acidic sites, ideal for acidic analytes.[4][9] |
| Siltek® or equivalent inert coating | Excellent | Provides a highly inert surface, minimizing all types of analyte-surface interactions.[9] |
The GC Column: The Heart of the Separation
The choice of column and its condition are critical for achieving symmetrical peaks for polar, active compounds.
Problem: Inappropriate Stationary Phase or Column Degradation
-
Causality:
-
Phase Mismatch: Using a non-polar or low-polarity column (like a standard DB-5) will result in poor retention and peak shape for a polar compound like propionic acid.[7]
-
Column Bleed and Degradation: Exposure to oxygen, even at trace levels in the carrier gas, at high temperatures can damage the polyethylene glycol (PEG) or "WAX" type phases typically used for acids.[1] This degradation exposes active silanol groups on the underlying fused silica tubing, leading to peak tailing.[5]
-
Contamination: Non-volatile matrix components can accumulate at the head of the column, creating active sites that interact with the analyte.[5][13]
-
-
Solution:
-
Select an Appropriate Column: Use a column specifically designed for the analysis of acidic compounds.[1] Look for phases like FFAP, or modern, highly inert WAX columns.[7][14]
-
Install Gas Traps: Ensure high-capacity oxygen and moisture traps are installed on the carrier gas line to protect the column from degradation.[15]
-
Column Maintenance: If contamination is suspected, trim the column. Cut 10-20 cm from the front of the column to remove the contaminated section.[3][13] Ensure the cut is perfectly square and clean to avoid creating new sources of turbulence and activity.[3][6]
-
Conditioning: Properly condition the column according to the manufacturer's instructions before use to remove any residual impurities and ensure a stable baseline.[15]
-
Method Parameters and Sample Preparation
Even with the right hardware, your analytical method and sample handling can induce peak tailing.
Problem: Suboptimal Temperatures or Sample Overload
-
Causality:
-
Low Inlet Temperature: If the inlet temperature is too low, the this compound may not volatilize completely or quickly enough, leading to a slow, drawn-out introduction onto the column.[1][5]
-
Column Overload: Injecting too much analyte can saturate the active sites on the stationary phase.[2] This leads to a situation where the initial part of the analyte band moves through the column as expected, but the excess is retained more strongly, causing a tail.[1][16]
-
-
Solution:
-
Optimize Inlet Temperature: Ensure the inlet temperature is high enough for efficient volatilization, typically 250 °C or higher for short-chain fatty acids.[17][18]
-
Check for Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves significantly, you were likely overloading the column.[1] Consider using a split injection with a higher split ratio (e.g., 50:1 or 100:1) to reduce the amount of sample reaching the column.[1]
-
The Ultimate Solution: Derivatization
When all else fails, or for routine high-sensitivity analysis, derivatization is the most robust solution.
-
Mechanism: Derivatization chemically converts the polar carboxyl group (-COOH) into a non-polar, more volatile ester or silyl ester. This eliminates the hydrogen-bonding capability of the molecule, which is the primary cause of peak tailing.[1] Common derivatizing agents include silylation reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[7]
-
Sample Preparation: Evaporate the solvent from your sample extract to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as water will react with the silylating reagent.
-
Reagent Addition: Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of MTBSTFA to the dry sample residue.
-
Reaction: Cap the vial tightly and heat at 60-80 °C for 30 minutes to ensure complete derivatization.
-
Analysis: Cool the sample to room temperature and inject 1 µL into the GC-MS.
Caption: Silylation of this compound to improve GC-MS analysis.
Conclusion
Peak tailing of this compound is a solvable problem. By systematically evaluating your GC-MS system—from the inlet liner and column to your method parameters—you can identify and eliminate the sources of activity that cause poor peak shape. For the most robust and sensitive analyses, chemical derivatization offers a definitive solution by fundamentally altering the properties of the analyte to make it ideally suited for GC-MS analysis.
References
-
ALWSCI. (2025). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Chromtech. (n.d.). Evaluation of GC Inlet Liner Deactivations and GC Column Deactivations for Basic Drug Analysis Using Mass Spectrometry. Retrieved from [Link]
-
Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks. Retrieved from [Link]
-
Agilent. (n.d.). Ultra Inert Liners for GC. Retrieved from [Link]
-
SilcoTek Corporation. (n.d.). AN EVALUATION OF INLET LINER DEACTIVATION SURFACES FOR A WIDE RANGE OF ANALYTES: FROM EPA METHOD 8270 TO ETHANOLAMINES. Retrieved from [Link]
-
Agilent. (2024). An Overview of GC Column Selection for Traditional and New Methods for the Analysis of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Restek. (2019). GC Inlet Liner Selection, Part III: Inertness. Retrieved from [Link]
-
Agilent. (2011). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Retrieved from [Link]
-
AOCS. (2019). What Column do I Need for Gas Chromatographic Analysis of Fatty Acids?. Retrieved from [Link]
-
Agilent. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Retrieved from [Link]
-
LCGC. (2020). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. Retrieved from [Link]
- Zhou, Y., et al. (2024). Mechanistic studies to understand peak tailing due to sulfinic acid- and carboxylic acid-silanophilic interactions in reversed-phase liquid chromatography.
- Wang, Y., et al. (2023). Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. Molecules, 28(15), 5789.
- Fowler, S. J., et al. (2022).
-
LCGC International. (2013). Optimizing GC–MS Methods. Retrieved from [Link]
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Retrieved from [Link]
-
Agilent. (2020). Optimizing Conditions for GC/MS Analyses. Retrieved from [Link]
-
Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
-
Chrom Tech. (n.d.). GC Troubleshooting: Common Issues & How to Fix Them. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Restek. (n.d.). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]
- Klatt, S., et al. (2022).
-
Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results. Retrieved from [Link]
- Căprar, D. O., et al. (2013). OPTIMISATION OF THE GC METHOD FOR ASSESSING VOLATILE FATTY ACIDS IN RUMEN LIQUID. Lucrări Științifice-Seria Zootehnie, 60, 194-197.
-
ResearchGate. (n.d.). Peak height ratios between active compounds propionic acid.... Retrieved from [Link]
-
LCGC. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
Chemistry For Everyone. (2025). What Can Be Used To Reduce Tailing In Gas Chromatography?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.net.au [chromtech.net.au]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 7. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silcotek.com [silcotek.com]
- 10. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 14. aocs.org [aocs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. agilent.com [agilent.com]
- 18. Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS [mdpi.com]
Technical Support Center: LC-MS Signal Suppression of Propionic Acid-d6
Welcome to the technical support guide for troubleshooting signal suppression of Propionic Acid-d6 in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. As a deuterated internal standard (IS), a stable and reproducible signal from this compound is fundamental for the accurate quantification of its non-labeled analyte counterpart. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound, and why is its signal stability so critical?
This compound is a stable isotope-labeled (SIL) version of propionic acid, where six hydrogen atoms have been replaced by deuterium. Its primary role is to serve as an internal standard in quantitative LC-MS assays.[1] Because it is chemically almost identical to the endogenous propionic acid (the analyte), it co-elutes and experiences nearly the same effects during sample preparation, chromatography, and ionization.[1][2]
Signal stability is critical because quantification relies on the ratio of the analyte's signal response to the internal standard's response. By adding a known, fixed amount of this compound to every sample, standard, and control, any signal variation (loss or enhancement) that occurs should affect both the analyte and the IS proportionally. If the IS signal is suppressed unpredictably, this ratio becomes unreliable, leading to inaccurate and imprecise quantification of the target analyte.[3]
Q2: What is "Signal Suppression" in the context of LC-MS?
Signal suppression, a specific type of matrix effect, is the reduction in the ionization efficiency of a target compound (in this case, this compound) caused by co-eluting components from the sample matrix.[4] In Electrospray Ionization (ESI), analytes must acquire a charge in the ion source to be detected by the mass spectrometer. Co-eluting matrix components, such as salts, lipids, or other metabolites, can compete for these limited charges or alter the physical properties of the ESI droplets (e.g., surface tension, viscosity), hindering the analyte's ability to transition into a gas-phase ion.[5][6] This results in a lower-than-expected signal intensity. While less common, the opposite effect, signal enhancement, can also occur.[5]
Troubleshooting Guide: Diagnosing and Resolving Signal Suppression
This section provides a systematic approach to identifying and mitigating the root causes of this compound signal suppression.
Q3: My this compound signal is low or highly variable. How can I confirm that signal suppression is the cause?
The most definitive method for diagnosing signal suppression is the Post-Column Infusion (PCI) experiment. This technique allows you to visualize the specific regions in your chromatogram where suppression (or enhancement) occurs.[5][7]
-
Preparation: Prepare a solution of this compound at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL in your typical mobile phase).
-
System Setup:
-
Infuse the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream after the analytical column but before the mass spectrometer's ion source. This is achieved using a T-junction.
-
The main LC flow rate should be set according to your analytical method (e.g., 400 µL/min).
-
-
Execution:
-
Begin the infusion and allow the MS signal for this compound to stabilize, establishing a baseline.
-
Inject a blank matrix sample (e.g., an extract of plasma or tissue that does not contain the internal standard) onto the LC column and run your standard chromatographic gradient.
-
-
Data Analysis:
-
Monitor the signal intensity of the infused this compound throughout the chromatographic run.
-
A stable, flat baseline indicates no matrix effects.
-
A dip or decrease in the baseline signal indicates a region of ion suppression .
-
A rise in the baseline signal indicates a region of ion enhancement .
-
By comparing the retention time of your this compound peak in a standard run to the suppression zones identified in the PCI experiment, you can confirm if co-eluting matrix components are impacting its signal.
Caption: Workflow for a post-column infusion experiment.
Q4: I've confirmed signal suppression. What are the most common causes and how do I fix them?
Signal suppression issues can typically be traced back to three main areas: Sample Preparation, Chromatographic Conditions, or Mobile Phase Composition. The following workflow provides a logical troubleshooting sequence.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Propionic Acid-d6 Recovery from Plasma
Welcome to the technical support center for the analysis of propionic acid-d6 in plasma samples. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions to common challenges encountered during sample preparation and analysis. As Senior Application Scientists, we have compiled this resource to ensure your experimental success through a deep understanding of the methodologies and the science that underpins them.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your workflow, providing not just solutions but also the rationale behind them to empower your decision-making.
Q1: I'm experiencing low and inconsistent recovery of my internal standard, this compound. What are the likely causes and how can I fix this?
Low and variable recovery of an internal standard (IS) is a critical issue that undermines the accuracy and precision of your quantitative analysis.[1] The primary function of a stable isotope-labeled internal standard like this compound is to mimic the analyte of interest and correct for variability in sample preparation and instrument response.[2] When its recovery is poor, it signals a fundamental problem in the analytical workflow. Here are the most common causes and their solutions:
Potential Cause 1: Inefficient Extraction
Propionic acid is a small, polar, and volatile molecule, which can make its extraction from a complex matrix like plasma challenging.[3][4] The chosen extraction method may not be optimal for its properties.
-
Solution for Liquid-Liquid Extraction (LLE):
-
Acidification is Key: Propionic acid has a pKa of approximately 4.87. To ensure it is in its non-ionized (protonated) form, which is more soluble in organic solvents, the plasma sample must be acidified to a pH of 2-3 prior to extraction.[4] This is a critical step; insufficient acidification will lead to poor partitioning into the organic phase. Commonly used acids include hydrochloric acid or phosphoric acid.[4][5]
-
Solvent Selection: The choice of extraction solvent is crucial. For short-chain fatty acids (SCFAs), solvents like methyl tert-butyl ether (MTBE) or diethyl ether are often effective.[4][6] MTBE is often preferred due to its lower tendency to form emulsions and its lower volatility compared to diethyl ether.[4] Avoid very non-polar solvents like hexane, as they will not efficiently extract a polar molecule like propionic acid.
-
Evaporation Losses: Due to the volatility of propionic acid, significant loss can occur during the solvent evaporation step.[7] Avoid high temperatures and harsh nitrogen streams. A gentle evaporation at low temperature or using a vacuum concentrator is recommended.[7] The derivatization of propionic acid to a less volatile form before evaporation can also mitigate this issue.[7]
-
-
Solution for Solid-Phase Extraction (SPE):
-
Sorbent Choice: For a polar analyte like propionic acid, a reversed-phase sorbent (e.g., C8, C18) or a mixed-mode sorbent with anion exchange properties can be effective.[8] The choice depends on the overall composition of your sample and potential interferences.
-
Incomplete Elution: If the analyte is strongly retained on the SPE sorbent, elution may be incomplete. Ensure your elution solvent is strong enough to displace the propionic acid. This often involves a high percentage of organic solvent, sometimes with the addition of a modifier like formic acid or ammonia to disrupt interactions with the sorbent.[9]
-
Sample Loading and Washing: The conditions during sample loading and washing are critical. The sample should be loaded under conditions that promote retention (e.g., acidified for reversed-phase SPE). The wash steps should be strong enough to remove interferences but not so strong that they elute the this compound.[9]
-
Potential Cause 2: Matrix Effects
Matrix effects occur when co-eluting endogenous components from the plasma interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[2][10] This can significantly impact the signal of this compound. Phospholipids are a major cause of matrix effects in plasma samples.[11][12]
-
Solution:
-
Improve Sample Cleanup: Protein precipitation alone is often insufficient for removing phospholipids.[11] Consider using a more advanced sample preparation technique like HybridSPE-Phospholipid, which specifically targets and removes phospholipids.[11][13]
-
Optimize Chromatography: Adjusting the chromatographic conditions to separate the this compound from the interfering matrix components can be effective.[10] This may involve changing the column, mobile phase composition, or gradient profile.
-
Dilution: Diluting the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant matrix effects.[10] However, this approach is only viable if the assay has sufficient sensitivity.[10]
-
Potential Cause 3: Degradation or Adsorption
Propionic acid can be lost due to degradation or adsorption to surfaces during sample processing.
-
Solution:
-
pH Control: Maintain the sample at a pH where propionic acid is stable.
-
Use of appropriate labware: Silanized glass vials can help to reduce adsorption of acidic compounds.
-
Minimize processing time: Process samples in a timely manner and store them under appropriate conditions (e.g., frozen) if there are delays.
-
The following table summarizes the troubleshooting strategies for low recovery:
| Potential Cause | Troubleshooting Action | Rationale |
| Inefficient LLE | Ensure sample pH is 2-3 before extraction. Use an appropriate solvent like MTBE. Evaporate solvent gently at low temperature. | Maximizes the non-ionized form for better partitioning into the organic phase. Matches solvent polarity to the analyte. Prevents loss of the volatile analyte. |
| Inefficient SPE | Select a suitable sorbent (e.g., C8, mixed-mode). Optimize wash and elution solvents. | Ensures proper retention and release of the analyte. Removes interferences without losing the analyte. |
| Matrix Effects | Employ phospholipid removal techniques (e.g., HybridSPE). Optimize chromatographic separation. Dilute the sample. | Phospholipids are a primary source of ion suppression in plasma.[11] Separation from co-eluting interferences improves ionization. Reduces the concentration of interfering molecules.[10] |
| Degradation/Adsorption | Control pH, use silanized vials, and process samples promptly. | Prevents chemical breakdown and loss to surfaces. |
Here is a workflow diagram to help visualize the decision-making process when troubleshooting low recovery:
Caption: Troubleshooting workflow for low this compound recovery.
Q2: My baseline is noisy and I'm seeing interfering peaks when analyzing my plasma extracts by GC-MS. What's causing this and how can I get a cleaner chromatogram?
A noisy baseline and interfering peaks in GC-MS analysis often point to issues with sample cleanliness or the derivatization process.[14] For SCFAs, which are present at low concentrations, a clean sample is paramount for accurate quantification.[6]
Potential Cause 1: Incomplete Protein Removal
If using protein precipitation, some proteins may remain in the supernatant, which can interfere with the analysis.
-
Solution:
-
Optimize Precipitation: Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient, typically at least 3:1 (v/v).[15]
-
Centrifugation: Increase the centrifugation speed and/or time to ensure complete pelleting of the precipitated proteins.
-
Consider Alternatives: Protein precipitation is a relatively "crude" cleanup method.[16] For cleaner samples, consider LLE or SPE.[6][17]
-
Potential Cause 2: Co-extraction of Interferences
Your extraction procedure may be pulling out other endogenous compounds from the plasma that have similar properties to propionic acid.
-
Solution:
-
LLE Optimization: A back-extraction step can sometimes improve selectivity. After the initial extraction into an organic solvent, the propionic acid can be back-extracted into a basic aqueous solution, leaving non-acidic interferences in the organic phase. The aqueous phase can then be re-acidified and re-extracted into a clean organic solvent.
-
SPE Optimization: The wash step in an SPE protocol is critical for removing interferences.[9] Experiment with different wash solvents of intermediate strength to remove contaminants without eluting the this compound.[9]
-
Potential Cause 3: Derivatization Artifacts
Derivatization is often necessary for GC-MS analysis of SCFAs to improve their volatility and chromatographic behavior.[14][18] However, the derivatization reaction itself can be a source of interfering peaks.
-
Solution:
-
Reagent Purity: Use high-purity derivatizing reagents and solvents. Old or improperly stored reagents can degrade and cause artifact peaks.
-
Excess Reagent Removal: After derivatization, it may be necessary to remove the excess derivatizing agent, as it can be a source of interference. This can often be achieved with a gentle evaporation step or a specific cleanup procedure.
-
Optimize Reaction Conditions: Ensure the derivatization reaction goes to completion by optimizing the temperature and time.[19] Incomplete derivatization can lead to multiple peaks for the same compound. Common derivatizing agents for SCFAs include pentafluorobenzyl bromide (PFBBr) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[19]
-
Here is a diagram illustrating the sources of interference and the corresponding solutions:
Caption: Addressing sources of chromatographic interference.
Frequently Asked Questions (FAQs)
Q1: Should I use LLE, SPE, or protein precipitation for this compound extraction from plasma?
The best method depends on your specific analytical requirements, such as required sensitivity, sample throughput, and available equipment.
-
Protein Precipitation (PPT): This is the fastest and simplest method, making it suitable for high-throughput screening.[15] However, it provides the least sample cleanup, which can lead to significant matrix effects in LC-MS/MS analysis and a dirtier sample for GC-MS.[11][16] Acetonitrile is a commonly used and effective precipitating agent.[16][20]
-
Liquid-Liquid Extraction (LLE): LLE offers a better degree of cleanup than PPT and can provide high recovery for SCFAs when performed correctly (i.e., with proper pH control).[4][6] It is a good balance between cleanup efficiency and complexity.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can be highly selective.[8][9] This makes it an excellent choice for methods requiring the lowest limits of detection and minimal matrix effects. However, it is the most time-consuming and expensive of the three methods and requires careful method development.[9]
Comparison of Sample Preparation Techniques
| Method | Pros | Cons | Best For |
| Protein Precipitation | Fast, simple, inexpensive, high-throughput.[15] | Minimal cleanup, high matrix effects.[11][16] | Rapid screening, when matrix effects are not a major concern. |
| Liquid-Liquid Extraction | Good cleanup, high recovery with optimization.[6] | More labor-intensive than PPT, potential for emulsions. | Assays requiring a balance of cleanliness and throughput. |
| Solid-Phase Extraction | Excellent cleanup, high selectivity, automatable.[8][9] | Complex method development, higher cost, lower throughput. | High-sensitivity assays where minimal matrix effects are critical. |
Q2: Is derivatization necessary for the analysis of this compound?
-
For GC-MS: Yes, derivatization is almost always required. Propionic acid is too polar and not volatile enough to chromatograph well on most standard GC columns. Derivatization to a less polar, more volatile ester (e.g., a silyl or pentafluorobenzyl ester) is a standard practice.[14][18]
-
For LC-MS/MS: It is often beneficial. While underivatized SCFAs can be analyzed by LC-MS/MS, they often exhibit poor retention on reversed-phase columns and can have poor ionization efficiency.[21][22] Derivatization can improve chromatographic retention and significantly enhance sensitivity in the mass spectrometer.[7][21]
Q3: Why is a stable isotope-labeled internal standard like this compound so important?
A stable isotope-labeled (SIL) internal standard is the gold standard for quantitative mass spectrometry.[2] Because this compound is chemically identical to the endogenous propionic acid, it behaves nearly identically during extraction, derivatization, and chromatographic separation.[14] Any sample loss or variation in ionization efficiency will affect both the analyte and the SIL-IS to the same degree.[2] By calculating the ratio of the analyte signal to the IS signal, these variations are canceled out, leading to highly accurate and precise quantification.[1] This is especially critical when dealing with complex matrices like plasma where inter-individual sample variability can be high.[1][23]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for GC-MS Analysis
This protocol is optimized for the recovery of propionic acid from plasma, incorporating acidification and derivatization steps.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma in a 2 mL microcentrifuge tube, add 10 µL of the this compound internal standard working solution.
-
Vortex briefly to mix.
-
-
Acidification:
-
Add 20 µL of 6M HCl to the plasma sample.
-
Vortex for 10 seconds to mix thoroughly. This will bring the pH to approximately 2-3.[4]
-
-
Extraction:
-
Add 500 µL of methyl tert-butyl ether (MTBE) to the tube.[4]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
-
Supernatant Transfer:
-
Carefully transfer the upper organic layer (MTBE) to a clean glass vial, avoiding the protein pellet and aqueous layer.
-
Repeat the extraction (steps 3 & 4) with another 500 µL of MTBE and combine the organic layers.
-
-
Derivatization (using PFBBr):
-
Add 50 µL of a 10% solution of diisopropylethylamine (DIPEA) in acetonitrile and 50 µL of a 20% solution of pentafluorobenzyl bromide (PFBBr) in acetonitrile to the combined organic extract.[19]
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
-
Evaporation and Reconstitution:
-
Allow the vial to cool to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of hexane.
-
Transfer to a GC-MS autosampler vial with an insert.
-
-
Analysis:
-
Inject 1 µL onto the GC-MS system.
-
References
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Retrieved from [Link]
-
Han, J., & Lin, K. (2018). Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction. Journal of Chromatography B, 1083, 123-130. [Link]
-
Hewavitharana, A. K., & Liyanage, R. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 656-663. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Chromatography Forum. (2005). Matrix Effects in LSMS Analysis of Plasma Samples. Retrieved from [Link]
-
Jaochico, A. J., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
-
Zheng, X., et al. (2019). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Journal of Separation Science, 42(15), 2594-2602. [Link]
-
ResearchGate. (n.d.). Determination of short-chain fatty acids in serum by hollow fiber supported liquid membrane extraction coupled with gas chromatography. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction and determination of short-chain fatty acids in biological samples. Retrieved from [Link]
-
Spectroscopy Online. (2022). Understanding the Fundamental Components of Sample Introduction for ICP-OES and ICP-MS. Retrieved from [Link]
-
WelchLab. (2023). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Retrieved from [Link]
-
Kim, K., et al. (2022). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Metabolites, 12(6), 534. [Link]
-
ResearchGate. (n.d.). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
-
Li, G., et al. (2022). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Molecules, 27(18), 6033. [Link]
-
Tan, W. R., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 96, 239-245. [Link]
-
De Vrieze, J., et al. (2018). Quantification of Plasma or Serum Short-Chain Fatty Acids: Choosing the Correct Blood Tube. Journal of Analytical Methods in Chemistry, 2018, 8935472. [Link]
-
Chromatography Forum. (2009). Internal standard problem. Retrieved from [Link]
-
PLOS ONE. (2017). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Retrieved from [Link]
-
Spectroscopy Online. (2023). Key Points to Remember When Using Internal Standards for Sample Analysis by ICP-OES. Retrieved from [Link]
-
ResearchGate. (n.d.). An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). Protein precipitation for analysis of a drug cocktail in plasma by LC-ESI-MS. Retrieved from [Link]
-
Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of pharmaceutical and biomedical analysis, 35(5), 913–920. [Link]
-
AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]
-
Agilent. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Retrieved from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved from [Link]
-
Al-Sanea, M. M., & Abdel-Megied, A. M. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Journal of Pharmaceutical and Biomedical Analysis, 193, 113733. [Link]
-
MDPI. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Retrieved from [Link]
-
NIH. (2022). Protein Precipitation by Metal Hydroxides as a Convenient and Alternative Sample Preparation Procedure for Bioanalysis. Retrieved from [Link]
-
Lin, H. Y., & Kuo, C. H. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Food and Drug Analysis, 27(4), 797-807. [Link]
-
Hoving, L. R., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 165. [Link]
-
Chen, L., et al. (2012). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. Analytical and bioanalytical chemistry, 403(7), 1999–2007. [Link]
-
MDPI. (2019). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Retrieved from [Link]
-
Lee, H. D., et al. (2015). Development and validation of an LC-MS/MS method for the determination of pelubiprofen and its active metabolite, trans-alcohol, in human plasma and its application to pharmacokinetic study. Journal of Chromatography B, 983-984, 134-140. [Link]
-
Welsh, T. N., et al. (2007). Optimization of a solid phase extraction procedure for prostaglandin E2, F2 alpha and their tissue metabolites. Prostaglandins & other lipid mediators, 83(4), 304–310. [Link]
-
ResearchGate. (n.d.). OPTIMIZATION OF PROPIONIC ACID EXTRACTION BY AQUEOUS TWO-PHASE SYSTEM USING RESPONSE SURFACE METHODOLOGY. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous determination of 3-hydroxypropionic acid, methylmalonic acid and methylcitric acid in dried blood spots: Second-tier LC-MS/MS assay for newborn screening of propionic acidemia, methylmalonic acidemias and combined remethylation disorders. Retrieved from [Link]
-
MDPI. (2023). Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva. Retrieved from [Link]
-
MDPI. (2022). Development and Validation of an LC-MS/MS Method for the Determination of Plasma and Red Blood Cell Omega Fatty Acids: A Useful Diagnostic Tool. Retrieved from [Link]
Sources
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nebiolab.com [nebiolab.com]
- 3. researchgate.net [researchgate.net]
- 4. An Improved Method to Quantify Short-Chain Fatty Acids in Biological Samples Using Gas Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS | Semantic Scholar [semanticscholar.org]
- 7. Fast quantification of short chain fatty acids and ketone bodies by liquid chromatography-tandem mass spectrometry after facile derivatization coupled with liquid-liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bioanalysis-zone.com [bioanalysis-zone.com]
- 12. Matrix Effects in LSMS Analysis of Plasma Samples - Chromatography Forum [chromforum.org]
- 13. selectscience.net [selectscience.net]
- 14. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. jfda-online.com [jfda-online.com]
- 19. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. air.unimi.it [air.unimi.it]
- 23. Internal standard problem:( - Chromatography Forum [chromforum.org]
Best derivatization agent for propionic acid analysis
Welcome to the Technical Support Center for Propionic Acid Analysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful derivatization and analysis of propionic acid and other short-chain fatty acids (SCFAs).
The Challenge of Propionic Acid Analysis
Propionic acid, a key short-chain fatty acid (SCFA), presents analytical challenges due to its high polarity and volatility.[1][2] Direct analysis, particularly by Gas Chromatography (GC), is often hindered by poor peak shape, low sensitivity, and potential interactions with the analytical column.[3] Derivatization is a critical step to convert propionic acid into a less polar, more volatile, and more thermally stable compound, making it amenable to robust and sensitive analysis.[3][4][5]
Selecting the Optimal Derivatization Agent
The choice of derivatization agent is paramount and depends on the analytical technique (GC or HPLC), the detector, the sample matrix, and the specific requirements of the assay. This section provides a comparative overview of common derivatization agents.
Comparison of Derivatization Agents for Propionic Acid Analysis
| Derivatization Agent Type | Agent Examples | Primary Application | Mechanism | Advantages | Disadvantages |
| Silylating Agents | BSTFA, MSTFA, TMCS | GC-MS | Replaces active hydrogens with a trimethylsilyl (TMS) group.[3][5] | Forms stable and volatile derivatives, versatile for various functional groups. | Moisture sensitive, requires anhydrous conditions, may not be suitable for very low molecular weight compounds.[1][4] |
| Alkylating Agents (Esterification) | BF₃/Methanol, HCl/Butanol, PFBBr | GC-MS, GC-ECD | Converts carboxylic acids to esters or other alkyl derivatives.[6][7] | Forms stable derivatives, can introduce fluorophores for enhanced ECD detection (PFBBr).[8][9] | Can require harsh conditions (acid catalysts), some reagents are hazardous (e.g., diazomethane precursors). |
| Acylating Agents | Propionic Anhydride, TFAA, PFAA | GC-MS, LC-MS/MS | Introduces an acyl group. | Can be used to avoid interference with other sample components and reduce carryover in LC-MS/MS.[10][11] | Can introduce byproducts that may need to be removed.[7] |
| HPLC Derivatization Agents | 3-Nitrophenylhydrazine (3-NPH), Aniline, O-benzylhydroxylamine (O-BHA), 4-acetoamido-7-mercapto-2,1,3-benzoxadiazole (AABD-SH) | LC-MS/MS, HPLC-UV/Fluorescence | Adds a chromophore or fluorophore to enhance detection.[12][13][14][15] | Significantly improves sensitivity for LC-based methods, allows for analysis of non-volatile SCFAs.[12][16] | Can involve multi-step reactions, potential for side reactions.[12] |
Experimental Protocols & Workflows
Protocol 1: Silylation of Propionic Acid for GC-MS Analysis using BSTFA
This protocol details the formation of trimethylsilyl (TMS) esters for volatile analysis.
Materials:
-
Propionic acid sample (dried)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[3]
-
Anhydrous solvent (e.g., acetonitrile or pyridine)
-
Screw-cap vials with PTFE-lined septa
-
Heating block
Procedure:
-
Place 10-100 µg of the dried propionic acid sample into a clean, dry screw-cap vial.
-
Add 100 µL of anhydrous solvent to the vial.
-
Add 100 µL of BSTFA + 1% TMCS. The reagent should be in molar excess.
-
Tightly cap the vial and vortex gently.
-
Heat the vial at 60-70°C for 30-60 minutes.[3] The optimal time and temperature may vary.
-
Cool the vial to room temperature.
-
The resulting solution containing the TMS-propionate is ready for GC-MS analysis.
Caption: Silylation workflow for GC-MS analysis.
Protocol 2: Derivatization of Propionic Acid for LC-MS/MS Analysis using 3-Nitrophenylhydrazine (3-NPH)
This protocol is suitable for enhancing the sensitivity of propionic acid detection in complex biological matrices.[17][18]
Materials:
-
Propionic acid sample (in solution, e.g., serum extract)
-
200 mM 3-Nitrophenylhydrazine (3-NPH) solution
-
120 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine solution
-
Acetonitrile/water (50:50, v/v)
-
Heating block or incubator
Procedure:
-
To 40 µL of the sample extract, add 20 µL of 200 mM 3-NPH solution.[18]
-
Add 20 µL of 120 mM EDC solution containing 6% pyridine.[18]
-
Vortex the mixture gently.
-
Incubate the mixture at 40°C for 30 minutes.[18]
-
After incubation, dilute the sample as needed with acetonitrile/water (50:50, v/v).
-
Centrifuge the sample to remove any particulates.
-
The supernatant is ready for LC-MS/MS analysis.
Caption: 3-NPH derivatization for LC-MS/MS.
Troubleshooting and FAQs
Q1: My silylation reaction yield is low for propionic acid. What are the possible causes and solutions?
-
Presence of Moisture: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Insufficient Reagent: The derivatizing agent should be in molar excess. Try increasing the amount of BSTFA.
-
Steric Hindrance: For more complex molecules with hindered carboxyl groups, a catalyst like TMCS is often necessary.[4][19] Consider using BSTFA with 1-10% TMCS.[20]
-
Incomplete Reaction: Increase the reaction time or temperature. A typical range is 60-70°C for 30-60 minutes.[3]
Q2: I am observing peak tailing for my derivatized propionic acid in the GC analysis.
-
Active Sites in the GC System: The GC liner, column, or injection port may have active sites that interact with the analyte. Use a deactivated liner and a high-quality capillary column.
-
Incomplete Derivatization: If some propionic acid remains underivatized, it will exhibit poor chromatography. Re-evaluate your derivatization protocol for completeness.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample.
Q3: For my LC-MS/MS analysis, I'm experiencing significant carryover between injections.
-
Injector Contamination: Residual analyte on the HPLC injection needle is a common source of carryover.[10]
-
Optimized Wash Cycle: Implement a robust needle wash procedure. A wash solution containing propionic anhydride can derivatize residual analyte on the needle, effectively reducing carryover.[10]
-
LC System Contamination: If the problem persists, parts of the LC system may be contaminated. Follow your instrument manufacturer's guidelines for system cleaning.
Q4: Can I use the same derivatization agent for a mix of short-chain fatty acids?
Yes, most derivatization agents are not specific to propionic acid and can be used for a range of SCFAs, including acetate, butyrate, and valerate.[12][21] However, reaction conditions may need to be optimized for the specific mix of analytes.
Q5: How do I choose between GC-MS and LC-MS/MS for my propionic acid analysis?
-
GC-MS is a robust method for volatile compounds and is often preferred for its high sensitivity and established protocols for SCFA analysis after derivatization.[1][14]
-
LC-MS/MS is advantageous for complex biological matrices as it can sometimes require less sample cleanup.[12][14] Derivatization for LC-MS/MS aims to increase hydrophobicity and improve retention on reversed-phase columns, as well as enhance ionization.[12]
References
-
Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]
-
Jo, H., et al. (2019). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS One. Retrieved from [Link]
-
ResearchGate. (n.d.). Techniques for silylation. Retrieved from [Link]
-
Bihan, D. G., et al. (2022). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PMC - PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). A rapid derivatization based LC–MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Retrieved from [Link]
-
Sakata, T. (2009). Pitfalls in short-chain fatty acid research: A methodological review. PMC - NIH. Retrieved from [Link]
-
Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Retrieved from [Link]
-
Doc Brown's Advanced Organic Chemistry. (n.d.). Mass spectrum of propanoic acid. Retrieved from [Link]
-
Starovoit, M. R., et al. (2025). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Cambridge Open Engage. Retrieved from [Link]
-
Journal of Analytical Toxicology. (2025). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Retrieved from [Link]
-
ResearchGate. (1985). Alkylation of aromatic compounds with optically active lactic acid derivatives: Synthesis of optically pure 2-arylpropionic acid and esters. Retrieved from [Link]
-
Regis Technologies. (n.d.). Alkylation Reagents. Retrieved from [Link]
-
Lirias. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatisation and LC-HRMS analysis. Retrieved from [Link]
-
ResearchGate. (2025). Kinetics of Esterification of Propionic Acid with Methanol over a Fibrous Polymer-Supported Sulphonic Acid Catalyst. Retrieved from [Link]
-
Journal of Engineering & Processing Management. (n.d.). ESTERIFICATION OF PROPANOIC ACID IN THE PRESENCE OF A HOMOGENEOUS CATALYST. Retrieved from [Link]
-
Li, J., et al. (2015). Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications. PMC - NIH. Retrieved from [Link]
-
biocrates life sciences. (2022). Short- and medium-chain fatty acids – Metabolites to study the microbiome, diet, and gut-immune axis. Retrieved from [Link]
-
Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved from [Link]
-
Frontiers. (n.d.). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Retrieved from [Link]
-
AIR Unimi. (n.d.). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Retrieved from [Link]
-
YouTube. (2024). Book Ex 1/preparation of propanoic acid from an alcohol/ an alkyl halide and alkene. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2023). A comparative study on formation of propionates by esterification of propionic acid with different alcohols. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Propionic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]
-
MDPI. (n.d.). Short-Chain Fatty-Acid-Producing Bacteria: Key Components of the Human Gut Microbiota. Retrieved from [Link]
Sources
- 1. Short Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 2. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. thomassci.com [thomassci.com]
- 5. selectscience.net [selectscience.net]
- 6. Alkylation Reagents - Regis Technologies [registech.com]
- 7. gcms.cz [gcms.cz]
- 8. Isotopomer enrichment assay for very short chain fatty acids and its metabolic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. altasciences.com [altasciences.com]
- 11. researchgate.net [researchgate.net]
- 12. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. How Are Short-Chain Fatty Acids Measured? - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 17. lirias.kuleuven.be [lirias.kuleuven.be]
- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 20. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 21. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry | PLOS One [journals.plos.org]
Technical Support Center: Propionic Acid-d6 in LC-MS Applications
Welcome to the technical support guide for utilizing propionic acid-d6 in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities and unlock the potential of this unique mobile phase component. Here, we move beyond simple protocols to explain the underlying science, ensuring your methods are robust, reproducible, and built on a foundation of scientific integrity.
The use of deuterated compounds in LC-MS, particularly as internal standards, is a cornerstone of modern quantitative analysis.[1][2] this compound is a powerful tool in this domain, but its behavior and interaction with the LC-MS system require a nuanced understanding. This guide provides direct answers to common challenges and frequently asked questions, structured to empower you with both practical solutions and expert-level insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the role and properties of this compound in LC-MS workflows.
Q1: What is this compound, and what is its primary role in LC-MS?
This compound is a stable isotope-labeled (SIL) version of propionic acid where all six hydrogen atoms have been replaced with deuterium. Its molecular formula is CD₃CD₂CO₂D.
While standard propionic acid is used as a mobile phase additive to control pH and improve ionization efficiency[3], the primary and most critical application of This compound is as an internal standard (IS) for quantitative analysis via isotope dilution mass spectrometry.[1][2] It is almost never used as a bulk mobile phase additive due to its high cost. Instead, it is added at a known concentration to all samples, calibrators, and quality controls. Because it is nearly identical to the non-deuterated analyte, it co-elutes and experiences the same variations in sample preparation, injection volume, and ionization, thereby providing a highly accurate correction for these potential errors.[1]
Q2: What are the key physicochemical differences between propionic acid and its d6-analog?
The substitution of hydrogen with deuterium, a heavier isotope, results in a predictable increase in molecular weight and slight changes in physical properties. These differences are fundamental to its function as an internal standard.
| Property | Propionic Acid (C₃H₆O₂) | This compound (C₃D₆O₂) | Rationale for Difference |
| Molecular Weight | 74.08 g/mol [4][5] | 80.12 g/mol | Each of the 6 deuterium atoms adds ~1 Da to the mass. |
| Density (at 25 °C) | ~0.99 g/mL[4] | ~1.072 g/mL | The increased mass of deuterium results in a denser liquid. |
| Boiling Point | 141 °C[4] | 141 °C | Minimal change, as boiling point is primarily driven by intermolecular forces. |
| Refractive Index | n20/D 1.386[4] | n20/D 1.386[6] | Isotopic substitution has a negligible effect on how the molecule refracts light. |
Q3: What is the true mass of this compound in an aqueous mobile phase? Does H/D exchange occur?
This is a critical point of confusion. While the fully deuterated molecule has a mass shift of +6 Da, the deuterium on the carboxylic acid group (-CO₂D ) is highly labile and will rapidly exchange with protons from any protic solvent, such as water or methanol in the mobile phase.[7][8] The five deuteriums on the carbon backbone (CD₃CD₂-) are stable and do not exchange under typical reversed-phase LC conditions.
Therefore, upon introduction into your mobile phase, this compound (CD₃CD₂CO₂D) almost instantly becomes propionic acid-d5 (CD₃CD₂CO₂H). For mass spectrometry, you should be monitoring the M+5 ion, not M+6.
Caption: H/D exchange of the labile carboxyl deuterium in aqueous solution.
Q4: Will using a deuterated internal standard like this compound affect my chromatography?
Yes, but typically only slightly. You may observe a small shift in retention time between the analyte and its deuterated internal standard. This phenomenon is known as the Kinetic Isotope Effect (KIE) .[9] The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can lead to minor differences in the van der Waals interactions with the stationary phase, often causing the deuterated compound to elute slightly earlier.[9]
This small shift is usually consistent and does not impact quantification, as the two peaks are still integrated independently. However, it is crucial to set appropriate integration windows for both the analyte and the internal standard.
Section 2: Troubleshooting Guide
Direct solutions for specific issues encountered when using this compound.
Issue 1: High Background Noise or Unexpected Adducts in the Mass Spectrum
-
Probable Cause A: Contaminated Solvents or Additives. The most common source of high background is impurities in the mobile phase components (water, organic solvent, or the acid additive itself).[10][11]
-
Solution:
-
Always use LC-MS grade solvents and reagents.[12]
-
Prepare fresh mobile phase daily to prevent degradation and microbial growth.[12][13]
-
To isolate the source, use a syringe pump to infuse each mobile phase component directly into the mass spectrometer. Start with water, then water + acid, then the organic solvent. This will quickly identify the contaminated component.[10]
-
-
-
Probable Cause B: Poor Quality Deuterated Standard. The this compound itself may contain isotopic or chemical impurities.
-
Solution:
-
Always purchase high-purity standards (isotopic enrichment ≥98%) from reputable suppliers.[2]
-
Review the Certificate of Analysis (CoA) to be aware of any known impurities.
-
-
Issue 2: Poor or Inconsistent Analyte Signal (Ion Suppression)
-
Probable Cause A: Additive Concentration is Too High. While acids like propionic acid can improve ionization, excessively high concentrations can suppress the signal by competing with the analyte for ionization or by altering droplet formation in the ESI source.[14][15]
-
Solution:
-
The principle for additives is: "If a little bit works, a little bit less probably works better."[16]
-
Start with a low concentration (e.g., 0.05% - 0.1%) and optimize by testing a dilution series. Recent research indicates propionic acid can enhance sensitivity significantly compared to formic acid, but optimization is still key.[17]
-
-
-
Probable Cause B: System Contamination. Residual agents from previous analyses, especially non-volatile buffers or ion-pairing agents like TFA, can coat the ion source and suppress the signal.[16][18]
Issue 3: Variable Retention Times or Poor Peak Shape
-
Probable Cause A: Insufficient Column Equilibration. Switching mobile phases without allowing for sufficient equilibration will lead to drifting retention times and inconsistent peak shapes.
-
Solution:
-
Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before starting your analytical run.[19]
-
Ensure the system is fully re-equilibrated between injections, especially after a steep gradient.
-
-
-
Probable Cause B: Mobile Phase pH is Inappropriate for Analyte. Propionic acid creates an acidic mobile phase. If your analyte is an acid, it will be in its neutral form, which can lead to poor peak shape (tailing) due to secondary interactions with the stationary phase.
-
Solution:
-
Propionic acid is best suited for positive ion mode analysis of basic compounds that will be protonated at low pH.[3]
-
If analyzing acidic compounds, a different additive (e.g., ammonium acetate for negative mode) may be required.
-
-
Section 3: Key Protocols & Workflows
Follow these validated procedures to ensure consistency and accuracy in your experiments.
Protocol 1: Preparation of 0.1% Propionic Acid Mobile Phase
This protocol describes the preparation of 1 L of an aqueous mobile phase (Mobile Phase A) containing 0.1% (v/v) propionic acid.
-
Gather Materials:
-
1 L LC-MS grade water
-
LC-MS grade propionic acid
-
1 L certified clean, glass solvent bottle
-
Graduated cylinder and micropipettes
-
-
Procedure: a. Measure 999 mL of LC-MS grade water using a graduated cylinder and pour it into the solvent bottle. b. Using a micropipette, carefully add 1.0 mL of LC-MS grade propionic acid to the water. c. Cap the bottle and mix thoroughly by inverting the bottle 10-15 times. d. Sonicate (degas) the mobile phase for 10-15 minutes to remove dissolved gases. e. Label the bottle clearly with the contents (e.g., "Water + 0.1% Propionic Acid"), date, and your initials.
Protocol 2: System Suitability & Benchmarking Workflow
Before analyzing valuable samples, confirm your system is performing correctly using a benchmarking test. This is the first step in any troubleshooting process.[16]
-
Prepare a System Suitability Test (SST) Solution:
-
Create a solution in your initial mobile phase containing a known concentration of your analyte of interest and the this compound internal standard.
-
-
Define Acceptance Criteria:
-
Retention Time: Should be within ±2% of the expected time.
-
Peak Area/Height Repeatability: Inject the SST solution 5-6 times. The relative standard deviation (%RSD) should be <5%.
-
Peak Shape: Tailing factor should be between 0.9 and 1.5.
-
-
Execution: a. Equilibrate the LC-MS system thoroughly. b. Perform 5-6 replicate injections of the SST solution. c. Analyze the results against your acceptance criteria.
-
If SST Passes: The system is ready. Proceed with your sample analysis.
-
If SST Fails: The issue is with the instrument or method, not your samples. Do not proceed. Begin troubleshooting using the workflow below.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common LC-MS issues.
References
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. Retrieved January 14, 2026, from [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 4). YouTube. Retrieved January 14, 2026, from [Link]
-
Solvents and Caveats for LC/MS. (n.d.). Agilent Technologies. Retrieved January 14, 2026, from [Link]
-
Propanoic acid. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]
-
Beltran, A., et al. (2012). Assessment of compatibility between extraction methods for NMR- and LC/MS-based metabolomics. PubMed. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting Tips. (n.d.). Shimadzu Scientific Instruments. Retrieved January 14, 2026, from [Link]
-
Notes on Troubleshooting LC/MS Contamination. (n.d.). University of California, Berkeley. Retrieved January 14, 2026, from [Link]
-
Starovoit, M. R., et al. (2025, November 28). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. ChemRxiv. Retrieved January 14, 2026, from [Link]
-
Influence of buffer concentration on electrospray ionisation of γ-hydroxybutyrate adducts with the components of the mobile phase used in liquid chromatography–tandem mass spectrometry. (2025, August 10). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024, January 5). National Institutes of Health (NIH). Retrieved January 14, 2026, from [Link]
-
Kruve, A., et al. (2014). Effect of Mobile Phase on Electrospray Ionization Efficiency. PubMed. Retrieved January 14, 2026, from [Link]
-
Mobile phases compatible for LCMS. (n.d.). Shimadzu (Europe). Retrieved January 14, 2026, from [Link]
-
How to Avoid Problems in LC–MS. (n.d.). LCGC International. Retrieved January 14, 2026, from [Link]
-
Gong, X., et al. (2023). Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides. PubMed. Retrieved January 14, 2026, from [Link]
-
Mallet, C. R., et al. (2004). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. Retrieved January 14, 2026, from [Link]
-
How to Choose Deuterated NMR Solvents. (n.d.). Isotope Science / Alfa Chemistry. Retrieved January 14, 2026, from [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. (2018, January 31). Agilent. Retrieved January 14, 2026, from [Link]
-
Propionic Acid. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations Using a Molecular Modeling Approach. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Which ion pair reagents are compatible with LC-MS? (2018, July 27). ResearchGate. Retrieved January 14, 2026, from [Link]
-
LC-MS/MS Method Package for Short Chain Fatty Acids. (n.d.). Shimadzu (Europe). Retrieved January 14, 2026, from [Link]
-
Solvents and Caveats for LC-MS. (n.d.). Waters Corporation. Retrieved January 14, 2026, from [Link]
-
Propionic acid – metabolite. (2025, April 8). biocrates life sciences gmbh. Retrieved January 14, 2026, from [Link]
-
BIOCLASS Mobile Phase Additive Selection for LC-MS. (n.d.). HALO Columns. Retrieved January 14, 2026, from [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. (n.d.). AIR Unimi. Retrieved January 14, 2026, from [Link]
-
Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
This compound 98 atom % D. (n.d.). MilliporeSigma. Retrieved January 14, 2026, from [Link]
-
Propionic acid. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci. Retrieved January 14, 2026, from [Link]
-
Quantification of propionic acid from Scutellaria baicalensis roots. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]
-
Ethyl Acetate–Propionic Acid as Green Mobile Phase System for Selective Densitometric Identification of Maltose with Preliminary Separation on Silica High- Performance Thin-Layer Chromatographic Plates. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Separation of Propionic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 14, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bene-technology.com [bene-technology.com]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Propanoic acid [webbook.nist.gov]
- 6. Buy Propionic acid-d 6 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
- 8. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 11. agilent.com [agilent.com]
- 12. zefsci.com [zefsci.com]
- 13. Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. researchgate.net [researchgate.net]
- 19. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Propionic Acid-d6 Analysis
Welcome to the Technical Support Center for the analysis of Propionic Acid-d6 by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, diagnose, and mitigate ion suppression effects during their experiments. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your method development and troubleshooting endeavors.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon, particularly prevalent in Electrospray Ionization (ESI), occurs when matrix components compete with the analyte for charge, alter droplet properties, or increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase analyte ions.[3] For a small, polar molecule like this compound, this can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[2][4]
Q2: What are the common sources of ion suppression for this compound in biological samples?
A2: The primary sources of ion suppression in biological matrices like plasma or serum are phospholipids from cell membranes, salts, and endogenous metabolites.[2][5] Mobile phase additives can also cause suppression; for instance, Trifluoroacetic acid (TFA) is a known strong suppressor, while formic acid is generally more compatible with ESI-MS.[6][7] High concentrations of any non-volatile buffer should be avoided.[8][9]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: The most direct method is a post-column infusion experiment.[2] This involves infusing a constant flow of a this compound standard solution into the LC eluent stream after the analytical column but before the ESI source. After establishing a stable signal for this compound, a blank matrix extract is injected. A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[2][8]
Q4: My this compound internal standard signal is decreasing throughout my analytical run. What could be the cause?
A4: A progressive decrease in the internal standard signal can indicate a build-up of matrix components in the ion source or on the column.[10] This can lead to a gradual loss of ionization efficiency. It is also possible that the deuterated internal standard is chromatographically separating from the native analyte, experiencing different matrix effects.[11]
Troubleshooting Guide: Poor Signal/Sensitivity for this compound
A weak or inconsistent signal for this compound is a common problem often linked to ion suppression. This guide provides a systematic approach to troubleshoot and resolve the issue.
Caption: A systematic workflow for diagnosing and resolving ion suppression issues for this compound.
Step 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][5][12] The choice of technique depends on the complexity of the matrix and the required sensitivity.
| Technique | Principle | Pros | Cons | Recommendation for this compound |
| Protein Precipitation (PPT) | Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid). | Simple, fast, and inexpensive. | Does not effectively remove phospholipids and other small molecules, leading to significant ion suppression.[5] | Use as a preliminary step, but not sufficient as a standalone technique for sensitive analysis. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide a cleaner extract than PPT. | Can be labor-intensive and may have lower recovery for polar compounds like propionic acid. | Moderate effectiveness. The choice of extraction solvent is critical. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Provides the cleanest extracts, significantly reducing ion suppression.[13][14][15] | More time-consuming and costly than PPT or LLE. | Highly Recommended. Anion-exchange or mixed-mode SPE can be very effective for retaining and concentrating propionic acid.[16] |
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol provides a general guideline for anion-exchange SPE. Optimization will be required for your specific application.
-
Cartridge Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with an equilibration buffer) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of an acidic buffer to remove neutral and acidic interferences.
-
Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.
Step 2: Optimize Chromatographic Separation
If sample preparation is insufficient, chromatographic adjustments can help separate this compound from co-eluting interferences.
-
Recommendation: Use a column that provides good retention for polar compounds.
-
Mobile Phase: Use volatile, MS-friendly additives. 0.1% formic acid in water and methanol/acetonitrile is a common and effective choice for negative-ion ESI.[9] Propionic acid has also been shown to enhance ESI efficiency in some applications.[17][18] Avoid non-volatile buffers like phosphate.[9]
-
Action: Adjust the gradient elution profile to move the this compound peak away from suppression zones identified by the post-column infusion experiment. A slower, shallower gradient can improve resolution between the analyte and matrix components.
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source can enhance the signal for this compound relative to background noise and suppressors.
| Parameter | Effect on this compound Signal (Negative Ion Mode) | Typical Starting Point |
| Capillary Voltage | Increasing voltage generally increases signal, but excessive voltage can cause instability. | -2.5 to -4.0 kV |
| Nebulizing Gas Pressure | Affects droplet size and desolvation. Higher pressure can improve desolvation but may decrease signal if too high. | 40-60 psi |
| Drying Gas Flow & Temperature | Aids in solvent evaporation. Higher flow and temperature can improve signal but may cause thermal degradation of some analytes (less of a concern for propionic acid). | 10-15 L/min at 300-350 °C |
Note: These are starting points. Optimal parameters are instrument-dependent and should be determined empirically.[1]
Step 4: Consider Derivatization
For highly challenging matrices or when maximum sensitivity is required, derivatization can be a powerful tool. Derivatization of the carboxylic acid group of this compound can improve its chromatographic retention on reversed-phase columns and enhance its ionization efficiency.[4][19]
Caption: Derivatization can improve the analytical properties of this compound.
Common derivatizing agents for short-chain fatty acids include 3-nitrophenylhydrazine (3-NPH).[20][21] This approach increases the hydrophobicity of the molecule, leading to better retention on C18 columns and away from the void volume where many matrix components elute.
Experimental Protocol: Post-Column Infusion Experiment
This protocol will help you visualize regions of ion suppression in your chromatogram.
-
Setup: Use a T-connector to merge the flow from the LC column with a continuous, low-flow (~5-10 µL/min) infusion of a standard solution of this compound from a syringe pump.
-
Equilibration: Begin the LC gradient and the infusion pump. Allow the infused this compound signal to stabilize in the mass spectrometer, establishing a steady baseline.
-
Blank Injection: Inject a solvent blank (e.g., initial mobile phase) to confirm the stability of the baseline.
-
Matrix Injection: Inject a blank matrix sample that has been processed using your standard sample preparation protocol.
-
Analysis: Monitor the signal of the infused this compound. Any reproducible downward deviation from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.[8]
By following this structured approach, you can systematically identify and mitigate the sources of ion suppression, leading to a robust and reliable method for the quantification of this compound.
References
- Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma. (2025, November 19).
- Full article: A SOLID PHASE EXTRACTION TECHNIQUE FOR HPLC ANALYSIS OF SHORT CHAIN FATTY ACID FLUXES DURING MICROBIAL DEGRADATION OF PLANT POLYMERS - Taylor & Francis.
- Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa - MDPI. (2024, September 16).
- A solid phase extraction technique for HPLC analysis of short chain fatty acid fluxes during microbial degradation of plant polymers | Request PDF - ResearchGate. (2025, August 6).
- HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction - MDPI.
- Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis | LCGC International.
- Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas - ACS Publications. (2019, January 25).
- Ion suppression (mass spectrometry) - Wikipedia.
- minimizing ion suppression of Imidazole-5-propionic acid in electrospray ionization - Benchchem.
- A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PubMed Central.
- Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses - Labsci @ Pittcon. (2025, March 3).
- Analysis of short-chain fatty acids (SCFAs) by LC-MS/MS coupled with chemical derivatization - SCIEX.
- 10 Tips for Electrospray Ionisation LC-MS - Element Lab Solutions.
- Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research.
- Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo - MDPI.
- Ion suppression; A critical review on causes, evaluation, prevention and applications. (2025, August 6).
- Application of liquid chromatography-mass spectrometry to measure short chain fatty acids in blood | Request PDF - ResearchGate. (2025, August 9).
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts - PubMed.
- The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation.
- Mobile Phase Aging and Its Impact on Electrospray Ionization of Oligonucleotides | Journal of the American Society for Mass Spectrometry - ACS Publications. (2023, November 18).
- LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics.
- Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - NIH. (2024, January 5).
- Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics - ChemRxiv.
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts | Request PDF - ResearchGate. (2025, August 6).
- Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols - Benchchem.
- Ion Suppression: A Major Concern in Mass Spectrometry - LCGC International.
- Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt - LIPID MAPS.
- Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS.
- Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics | Analytical Chemistry | ChemRxiv | Cambridge Open Engage. (2025, November 28).
- HPLC solvents and mobile phase additives - UCL.
- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - MDPI. (2022, September 5).
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods - NIH. (2021, October 22).
- A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed. (2019, April 17).
- Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? | ResearchGate. (2018, November 2).
- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).
- Do you know ways to remove the ionic supresion? - ResearchGate. (2018, August 1).
- An Uncommon Fix for LC–MS Ion Suppression - LCGC International. (2019, June 1).
- A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids - AIR Unimi.
- LC-MS/MS Method Package for Short Chain Fatty Acids - Shimadzu (Europe).
- Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC - PubMed Central. (2021, October 26).
Sources
- 1. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. researchgate.net [researchgate.net]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. sciex.com [sciex.com]
- 20. lipidmaps.org [lipidmaps.org]
- 21. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
Navigating the Nuances of Propionic Acid-d6: A Technical Guide to Solvent Stability
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Propionic Acid-d6. As a Senior Application Scientist, I've seen firsthand how the stability of isotopically labeled compounds can be a critical, yet often overlooked, factor in experimental success. This guide is designed to provide you with in-depth, field-tested insights into the stability of this compound in various common laboratory solvents. Our goal is to move beyond generic advice and offer a causal understanding of why certain practices are recommended, empowering you to troubleshoot effectively and ensure the integrity of your results.
The Criticality of Isotopic Stability
This compound (CD₃CD₂COOD) is a valuable tool in metabolomics, pharmacokinetic studies, and as an internal standard in mass spectrometry. Its utility hinges on the assumption that the deuterium labels remain fixed in their positions throughout the experimental workflow. However, the C-D bonds are not entirely inert, and their stability can be influenced by the surrounding chemical environment. Understanding the potential for hydrogen-deuterium (H-D) exchange and other degradation pathways is paramount for accurate and reproducible research.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns regarding the stability of this compound.
Q1: What are the primary factors that can compromise the stability of this compound in solution?
A1: The two main threats to the stability of this compound in solution are hydrogen-deuterium (H-D) exchange and, to a lesser extent, chemical degradation .
-
H-D Exchange: This is a chemical reaction where a deuterium atom on the this compound molecule is replaced by a hydrogen atom from the solvent or other molecules in the solution.[1] The most susceptible position for this exchange is the acidic deuteron on the carboxyl group (-COOD), which is highly labile, especially in the presence of protic solvents (e.g., water, methanol, ethanol).[2] While the deuterons on the carbon backbone (CD₃CD₂-) are generally more stable due to the higher bond energy of C-D versus C-H bonds, they can still undergo exchange under certain conditions, particularly at the alpha-position (adjacent to the carbonyl group) in the presence of acid or base catalysts.[3][4]
-
Chemical Degradation: Like its non-deuterated counterpart, this compound can undergo chemical reactions such as oxidation or esterification, depending on the solvent and storage conditions. However, for most analytical applications, H-D exchange is the more immediate concern.
Q2: Which solvents are recommended for preparing stock solutions of this compound?
A2: For optimal stability, especially for long-term storage, aprotic solvents are highly recommended.
-
Recommended: Acetonitrile and Dimethyl sulfoxide (DMSO) are excellent choices. They lack exchangeable protons and are generally inert, thus minimizing the risk of H-D exchange.
-
Use with Caution: Methanol is a common solvent for preparing standards, but it is a protic solvent.[5] While suitable for short-term use and for preparing working solutions that will be analyzed promptly, long-term storage in methanol can lead to the exchange of the carboxylic acid deuteron and potentially a slow exchange at the alpha-carbon.
-
Avoid for Long-Term Storage: Aqueous solutions or any protic solvent should be avoided for storing stock solutions of this compound due to the high probability of H-D exchange.[6] If your experimental protocol requires an aqueous solution, it is best to prepare it fresh before use.[6]
Q3: How should I store my this compound solutions?
A3: Proper storage is crucial for maintaining the isotopic integrity of your standards.
-
Temperature: For long-term storage of stock solutions (in aprotic solvents), it is recommended to store them at -20°C or below .[6] Working solutions that are used more frequently can be stored at 2-8°C for short periods.[6]
-
Light: Protect your solutions from light by using amber vials or storing them in the dark to prevent potential photodegradation.[7]
-
Atmosphere: To minimize exposure to atmospheric moisture, which can be a source of protons for H-D exchange, it is good practice to handle and store the compound under an inert atmosphere, such as nitrogen or argon.[6]
-
Container: Always use tightly sealed containers to prevent solvent evaporation and contamination.
Q4: I suspect my this compound solution has degraded. How can I confirm this?
A4: The two primary analytical techniques to assess the stability and isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) .
-
¹H NMR: In ¹H NMR, the presence of a signal in the region corresponding to the protons of non-deuterated propionic acid (e.g., a triplet around 1.1 ppm for the CH₃ group and a quartet around 2.3 ppm for the CH₂ group) would indicate back-exchange of the carbon-bound deuterons. The exchange of the carboxylic acid deuteron can be confirmed by adding a drop of D₂O to the NMR tube; the -COOH proton signal (typically a broad singlet between 10-12 ppm) will disappear.[8]
-
Mass Spectrometry: In MS, a loss of deuterium will result in a shift in the mass-to-charge ratio (m/z). For example, if you observe a peak at an m/z corresponding to propionic acid-d5, it indicates the loss of one deuterium atom. The fragmentation pattern may also be altered. The presence of an acylium ion (R-CO⁺) is a common feature in the mass spectra of carboxylic acids.[9]
Troubleshooting Guide: Common Scenarios and Solutions
This section provides a structured approach to identifying and resolving common issues related to this compound stability.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Inconsistent analytical results (e.g., poor reproducibility, drifting calibration curves) | 1. Degradation of working solutions: H-D exchange occurring in protic solvents. 2. Improper storage of stock solution: Exposure to moisture, light, or elevated temperatures. | 1. Prepare fresh working solutions daily from a properly stored stock solution. 2. If using a protic solvent for your working solution, minimize the time between preparation and analysis. 3. Review your stock solution storage conditions. Ensure it is in an appropriate aprotic solvent, stored at -20°C or below, and protected from light. |
| Appearance of unexpected peaks in Mass Spectrum (e.g., M-1, M-2) | 1. H-D back-exchange: Loss of deuterium from the molecule. 2. Contamination: Introduction of non-deuterated propionic acid. | 1. Analyze the neat standard to confirm its initial isotopic purity. 2. Prepare a fresh solution in a dry, aprotic solvent and re-analyze. 3. If the issue persists, consider the possibility of contamination in your analytical system or other reagents. |
| Changes in ¹H NMR spectrum over time (appearance of new signals) | 1. H-D back-exchange: Deuterium on the carbon backbone is being replaced by hydrogen. | 1. Re-evaluate your choice of solvent. Switch to a high-purity aprotic solvent (e.g., acetonitrile-d3, DMSO-d6) for NMR studies. 2. Ensure your NMR solvent is dry. |
| Loss of signal intensity for the deuterated standard in MS | 1. Adsorption to container surfaces: Especially in very dilute solutions. 2. Chemical degradation: Possible if stored in reactive matrices or under harsh conditions. | 1. Consider using silanized vials to minimize adsorption. 2. Prepare solutions at a slightly higher concentration if possible. 3. Evaluate the compatibility of your storage matrix with propionic acid. |
Experimental Protocol: Assessing the Stability of this compound in a Chosen Solvent
This protocol provides a framework for conducting a stability study of this compound in a solvent of interest.
Objective: To determine the rate of degradation (primarily H-D exchange) of this compound in a specific solvent under defined storage conditions.
Materials:
-
This compound (high purity)
-
High-purity solvent of interest (e.g., methanol, water, DMSO)
-
Aprotic solvent for control (e.g., acetonitrile)
-
Class A volumetric flasks and pipettes
-
Amber glass vials with PTFE-lined caps
-
LC-MS or NMR spectrometer
Methodology:
-
Preparation of Stock Solution:
-
Accurately prepare a stock solution of this compound in the chosen aprotic control solvent (e.g., 1 mg/mL in acetonitrile).
-
-
Preparation of Test Solutions:
-
From the stock solution, prepare replicate test solutions of this compound in the solvent of interest at a known concentration (e.g., 10 µg/mL).
-
Prepare a control set of solutions in the aprotic control solvent at the same concentration.
-
-
Time-Zero Analysis (T₀):
-
Immediately after preparation, analyze an aliquot from each replicate of the test and control solutions by LC-MS or NMR. This will establish the initial isotopic purity and concentration.
-
-
Storage:
-
Store the remaining vials under the desired conditions (e.g., room temperature, 4°C, -20°C), protected from light.
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), retrieve a set of test and control vials from storage.
-
Allow the vials to equilibrate to room temperature.
-
Analyze the samples by LC-MS or NMR.
-
-
Data Analysis:
-
LC-MS: Compare the peak area of the this compound to that of a non-deuterated internal standard (if used) or monitor the appearance of lower mass isotopologues (d5, d4, etc.). Calculate the percentage of remaining this compound at each time point relative to T₀.
-
NMR: Integrate the signals corresponding to any back-exchanged protons and compare them to a stable internal standard to quantify the extent of H-D exchange.
-
Visualization of Key Concepts
Diagram 1: Factors Influencing this compound Stability
Caption: Factors affecting the stability of this compound.
Diagram 2: Recommended Workflow for Preparing and Storing this compound Solutions
Caption: Recommended workflow for handling this compound solutions.
References
-
Liao, H. (2017). What is the storage conditions and protocol for deuterated standards of organic compounds? ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Chemistry LibreTexts. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Konikowska, D., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. National Institutes of Health. [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. [Link]
-
Uttry, A., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ChemRxiv. [Link]
-
Gros, J., et al. (2021). Flavor Compounds Identification and Reporting. MDPI. [Link]
-
Uttry, A., et al. (2021). Late-Stage β-C(sp3)–H Deuteration of Carboxylic Acids. ACS Publications. [Link]
-
Wang, Y., et al. (2025). Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds. ACS Publications. [Link]
-
Wikipedia. (2023). Hydrogen–deuterium exchange. [Link]
-
Czauderna, M., & Kowalczyk, J. (2012). The Hydrogen–Deuterium Exchange at α-Carbon Atom in N,N,N-Trialkylglycine Residue: ESI-MS Studies. National Institutes of Health. [Link]
-
Gant, T. G. (2017). Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine. ACS Publications. [Link]
-
Emery, F. H., & Djerassi, C. (2025). Some Decomposition Routes in the Mass Spectra of Aromatic Carboxylic Acids. ResearchGate. [Link]
-
Kaur, S., & Gupta, M. (2017). Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs. Global Journal of Pharmaceutical Sciences. [Link]
-
European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]
-
Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. [Link]
-
Di Martino, R. M., et al. (2023). Deuterium in drug discovery: progress, opportunities and challenges. National Institutes of Health. [Link]
-
Li, N., et al. (2021). A highly selective decarboxylative deuteration of carboxylic acids. National Institutes of Health. [Link]
Sources
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
Propionic Acid-d6 Isotopic Purity Correction: A Technical Guide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the correction for isotopic impurities in Propionic acid-d6 (CD₃CD₂COOD). As an isotopically labeled internal standard, the accuracy of its purity is paramount for quantitative studies. This document will equip you with the expertise to identify, understand, and correct for these impurities, ensuring the integrity of your experimental data.
I. Understanding the Challenge: The Nature of Isotopic Impurity
This compound is synthesized to have deuterium atoms at all six non-labile positions. However, the synthesis is never 100% complete, leading to the presence of molecules with fewer than six deuterium atoms (d0 to d5 isotopologues).[1] Additionally, the natural abundance of ¹³C (~1.1%) contributes to the M+1 peak, further complicating the isotopic profile.[2][3] Failure to correct for these impurities can lead to significant errors in quantification, particularly in sensitive mass spectrometry-based assays.[4][5]
FAQ: Why can't I just use the manufacturer's stated isotopic purity?
While manufacturers provide a nominal isotopic purity (e.g., 98 atom % D), this is an average value.[1][6][7] It doesn't detail the distribution of the remaining isotopologues (d0-d5), which is crucial for accurate correction. The actual isotopic distribution can vary between batches. Therefore, it is best practice to experimentally determine the isotopic distribution of each new lot of this compound.
II. Diagnostic Workflow: Identifying and Quantifying Isotopic Impurity
The two primary analytical techniques for assessing the isotopic purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
²H (Deuterium) NMR is a powerful tool for determining the extent and position of deuteration.[8][9] While ¹H NMR can reveal the presence of residual protons, ²H NMR directly quantifies the deuterium at each position.
Troubleshooting Guide: NMR Analysis
Question: My ¹H NMR of this compound shows small peaks in the ethyl region. What does this mean?
Answer: This indicates incomplete deuteration. The presence of signals in the regions corresponding to the methyl (CH₃) and methylene (CH₂) groups of propionic acid signifies the existence of d1 to d5 isotopologues.
Step-by-Step Protocol for Semi-Quantitative Analysis by ¹H NMR:
-
Sample Preparation: Prepare a concentrated solution of your this compound in a deuterated solvent with a known internal standard (e.g., maleic acid).
-
Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest to ensure full signal recovery.
-
Integration: Integrate the residual proton signals corresponding to the methyl and methylene groups.
-
Calculation: Compare the integral of the residual proton signals to the integral of the known internal standard to estimate the percentage of non-deuterated species. While not a complete isotopic distribution, this provides a quick check of the overall purity.
B. Mass Spectrometry (MS)
High-resolution mass spectrometry is the most common and precise method for determining the full isotopic distribution of this compound.[10][11]
Troubleshooting Guide: Mass Spectrometry Analysis
Question: I'm seeing a cluster of peaks around the expected m/z of this compound in my mass spectrum. How do I interpret this?
Answer: This cluster represents the different isotopologues of your this compound standard. The most abundant peak should be the d6 isotopologue, with smaller peaks corresponding to d5, d4, and so on, as well as their ¹³C contributions.
Step-by-Step Protocol for Determining Isotopic Distribution by LC-MS:
-
Sample Preparation: Prepare a dilution of the this compound standard in a suitable solvent (e.g., acetonitrile/water) to a concentration appropriate for your instrument.[10]
-
LC Separation: While not strictly necessary for a pure standard, using a short liquid chromatography method can help separate the analyte from any potential non-volatile impurities.
-
MS Acquisition: Acquire the mass spectrum in full scan mode using a high-resolution mass spectrometer (e.g., TOF, Orbitrap) to ensure accurate mass measurement and separation of isobaric species.[11]
-
Data Analysis:
-
Identify the peak corresponding to the fully deuterated (d6) isotopologue.
-
Identify and integrate the peaks for the less-deuterated isotopologues (d5, d4, etc.).
-
Correct for the natural abundance of ¹³C for each isotopologue. Several software tools and online calculators can assist with this.[12][13]
-
Normalize the intensities of all isotopologue peaks to the total ion current of all detected isotopologues to obtain the relative abundance of each.
-
Table 1: Example Isotopic Distribution of this compound
| Isotopologue | Formula | Exact Mass (m/z) | Measured Relative Abundance (%) |
| d0 | C₃H₆O₂ | 74.0368 | 0.1 |
| d1 | C₃H₅DO₂ | 75.0431 | 0.3 |
| d2 | C₃H₄D₂O₂ | 76.0494 | 0.8 |
| d3 | C₃H₃D₃O₂ | 77.0557 | 1.5 |
| d4 | C₃H₂D₄O₂ | 78.0620 | 3.0 |
| d5 | C₃HD₅O₂ | 79.0683 | 5.0 |
| d6 | C₃D₆O₂ | 80.0746 | 89.3 |
Note: These are example values and the actual distribution must be determined for each batch.
III. The Correction Protocol: Applying the Isotopic Distribution Data
Once you have determined the isotopic distribution of your this compound, you can use this information to correct your quantitative data. The fundamental principle is to account for the contribution of each isotopologue of the internal standard to the signal of the analyte and vice versa, especially when using isotopically labeled analytes.
Workflow for Isotopic Impurity Correction
Caption: Workflow for isotopic impurity correction.
Mathematical Correction
The correction can be performed using a system of linear equations, often implemented in specialized software.[4][14] The general form of the correction for a simple case (e.g., correcting the unlabeled analyte signal for contributions from the d0 impurity of the internal standard) is as follows:
Corrected Analyte Intensity = Measured Analyte Intensity - (Measured d6-IS Intensity * Fraction of d0 in IS)
More complex corrections involving multiple overlapping isotopologues require matrix-based calculations.[14] Several software packages, such as IsoCorrectoR, are available to perform these corrections.[5][12]
FAQ: What if I don't have access to high-resolution MS?
While high-resolution MS is ideal, corrections can still be performed with lower-resolution instruments like triple quadrupoles. However, you must be certain that there are no isobaric interferences. In such cases, it is even more critical to analyze the this compound standard alone to assess the contribution of its lower isotopologues to the m/z channels of your analyte.
IV. Best Practices for Minimizing Errors
-
Characterize Each New Lot: Never assume the isotopic distribution is the same between different batches of this compound.
-
Use a Consistent Correction Method: Apply the same correction algorithm to all your calibrators, quality controls, and unknown samples.
-
Monitor for Changes: Periodically re-analyze your internal standard solution to ensure its isotopic distribution has not changed due to degradation or contamination.
-
Consider Chemical Purity: Isotopic purity is not the same as chemical purity. Ensure your this compound is free from other chemical contaminants that could interfere with your analysis.[15][16]
By following the guidelines and protocols outlined in this technical guide, you can confidently correct for the isotopic impurities in your this compound internal standard, leading to more accurate and reliable quantitative results in your research and development endeavors.
V. References
-
Liebisch, G., & Ecker, J. (2008). Isotope correction of mass spectrometry profiles. Journal of Mass Spectrometry, 43(7), 924–931.
-
Nelson, K. J., & Rodgers, R. P. (2021). Isotopic Distribution Calibration for Mass Spectrometry. Analytical Chemistry, 93(37), 12566–12573.
-
Jackman, H., Marsden, S. P., Shapland, P., & Barrett, S. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Organic Letters, 9(25), 5179–5182.
-
Jungreuthmayer, C., & Zanghellini, J. (2016). ICT: isotope correction toolbox. Bioinformatics, 32(1), 154–156.
-
Mayo Clinic. (2021, September 21). Isotopic Distribution Calibration for Mass Spectrometry.
-
Jackman, H., Marsden, S. P., Shapland, P., & Barrett, S. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. ACS Publications.
-
Yang, F., & Yang, Y. (2019). A critical review on isotopic fractionation correction methods for accurate isotope amount ratio measurements by MC-ICP-MS. Journal of Analytical Atomic Spectrometry, 34(1), 19–28.
-
Jackman, H., Marsden, S. P., Shapland, P., & Barrett, S. (2007). Isotopic Labeling for Determination of Enantiomeric Purity by 2H NMR Spectroscopy. Semantic Scholar.
-
Wikipedia. (2023). Isotopic analysis by nuclear magnetic resonance.
-
Heinrich, P., & Kammer, M. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. Scientific Reports, 8(1), 17910.
-
Cambridge Isotope Laboratories, Inc. Propionic acid (D₆, 98%).
-
ChemHelper. (2022, October 7). abundance of the carbon-13 isotope & 13C NMR spectroscopy [Video]. YouTube.
-
BenchChem. (2025). Technical Support Center: Isotopic Overlap Correction in Mass Spectrometry.
-
ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
-
CDN Isotopes. This compound.
-
Heinrich, P., & Kammer, M. (2018). Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR. bioRxiv.
-
Sigma-Aldrich. This compound 98 atom % D.
-
Trade Science Inc. (2013). Synthesis and spectral characterization of potential impurities of Tiaprofenic acid.
-
Clearsynth. This compound.
-
MilliporeSigma. This compound 98 atom % D.
-
Sigma-Aldrich. This compound 98 atom % D.
-
Creative Proteomics. (2024). Propanoic Acid: Properties, Production, Applications, and Analysis.
-
van den Berg, G. A., & van der Heiden, C. (1981). Simple isotope dilution assay for propionic acid and isovaleric acid. Clinica Chimica Acta, 116(3), 319–327.
-
Scientific Instrument Services. Isotope Distribution Calculator and Mass Spec Plotter.
-
LGC Standards. This compound | CAS 19448-61-4.
-
LGC Standards. Propionic acid D6 | CAS 19448-61-4.
-
Eurisotop. PROPIONIC ACID (D6, 98%).
-
Chahrour, O., & Fang, L. (2014). Determination of Isotopic Purity by Accurate Mass LC/MS. ResearchGate.
Sources
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. en-trust.at [en-trust.at]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. isotope.com [isotope.com]
- 7. PROPIONIC ACID | Eurisotop [eurisotop.com]
- 8. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
- 12. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data from stable isotope labeling experiments with IsoCorrectoR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isotope Distribution Calculator, Mass Spec Plotter, Isotope Abundance Graphs [sisweb.com]
- 14. academic.oup.com [academic.oup.com]
- 15. tsijournals.com [tsijournals.com]
- 16. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
A Comparative Guide to the Method Validation for Propionic Acid-d6 Quantification
For researchers, scientists, and drug development professionals, the precise and accurate quantification of metabolites is paramount. Propionic acid, a key short-chain fatty acid (SCFA) produced by gut microbiota, plays a significant role in host metabolism and cellular signaling. Its stable isotope-labeled counterpart, Propionic acid-d6 (Prop-d6), is an invaluable tool in metabolic studies, often serving as an internal standard for the quantification of endogenous propionic acid. This guide provides an in-depth, objective comparison of the predominant analytical methodologies for the validation of Prop-d6 quantification, grounded in established regulatory frameworks and supported by experimental data.
The Critical Role of Method Validation
Before delving into comparative analysis, it is essential to understand the "why" behind rigorous method validation. Bioanalytical method validation demonstrates that a specific analytical procedure is reliable and reproducible for its intended use.[1][2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines to ensure the integrity of bioanalytical data supporting pharmacokinetic and toxicokinetic studies.[3][4][5][6][7] This guide adheres to the principles outlined in these guidelines to provide a framework for robust method validation.
Choosing the Right Analytical Tool: A Comparative Overview
The two most powerful and widely adopted techniques for the quantification of small molecules like Prop-d6 from biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is often dictated by the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has long been a workhorse for the analysis of volatile and semi-volatile compounds.[8][9] For non-volatile analytes like propionic acid, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[10][11]
Strengths of GC-MS:
-
High Chromatographic Resolution: Capillary GC columns offer excellent separation efficiency, which is crucial for resolving isomers and closely related compounds.
-
Robust and Reliable: GC-MS systems are known for their durability and consistent performance.
-
Established Methodologies: A vast body of literature exists detailing derivatization and analysis protocols for SCFAs.[9][12]
Considerations for GC-MS:
-
Derivatization Required: The additional sample preparation step of derivatization can introduce variability and potential for analyte loss.[13] Common derivatizing agents for carboxylic acids include silylating agents (e.g., BSTFA) and alkylating agents (e.g., PFBBr).[8][14]
-
Thermal Stability: The analyte must be thermally stable to withstand the high temperatures of the GC inlet and column.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for quantitative bioanalysis due to its high sensitivity, selectivity, and applicability to a broad range of compounds without the need for derivatization.[15][16][17]
Strengths of LC-MS/MS:
-
High Sensitivity and Selectivity: The use of tandem mass spectrometry (MS/MS) allows for highly specific detection and quantification, minimizing interferences from the sample matrix.[18]
-
No Derivatization Typically Required: Propionic acid can be analyzed directly, simplifying sample preparation and reducing potential sources of error.[16]
-
Versatility: LC-MS/MS can accommodate a wide range of biological matrices with minimal sample cleanup.
Considerations for LC-MS/MS:
-
Matrix Effects: Co-eluting matrix components can suppress or enhance the ionization of the analyte, impacting accuracy and precision.[19] The use of a stable isotope-labeled internal standard like Prop-d6 is crucial to compensate for these effects.[20][21][22]
-
Chromatographic Retention: Retaining and separating highly polar, small molecules like propionic acid on traditional reversed-phase columns can be challenging. Specialized columns or alternative chromatographic modes like HILIC may be necessary.[23]
A Visual Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Prop-d6 quantification.
Caption: A generalized workflow for bioanalytical method validation.
Key Validation Parameters: A Head-to-Head Comparison
The following table summarizes the key validation parameters and typical acceptance criteria as stipulated by FDA and EMA guidelines.[3][5][24] We will then explore the experimental protocols to determine these parameters for both GC-MS and LC-MS/MS methodologies.
| Validation Parameter | Description | Typical Acceptance Criteria (FDA/EMA) |
| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. Calibration standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy | The closeness of the mean test results to the true concentration. | The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ) for QC samples. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ) for QC samples. |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the matrix factor should be ≤ 15%. |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. | Should be consistent, precise, and reproducible. |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the initial concentration. |
Experimental Protocols for Method Validation
Here, we provide detailed, step-by-step methodologies for validating a quantification method for Prop-d6, comparing the approaches for GC-MS and LC-MS/MS.
Sample Preparation: A Fork in the Road
The initial sample preparation is critical for reliable quantification and represents the primary divergence between GC-MS and LC-MS/MS workflows.
Caption: Comparative sample preparation workflows for LC-MS/MS and GC-MS.
Protocol 1: Linearity and Range Determination
-
Prepare a stock solution of Prop-d6 in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by spiking a blank biological matrix with known concentrations of Prop-d6. A minimum of six non-zero standards are recommended.
-
Process each calibration standard according to the chosen sample preparation protocol (LC-MS/MS or GC-MS).
-
Analyze the processed standards using the developed chromatographic and mass spectrometric method.
-
Construct a calibration curve by plotting the peak area ratio (Prop-d6/internal standard, if a different one is used for validation purposes) against the nominal concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Protocol 2: Accuracy and Precision Assessment
-
Prepare quality control (QC) samples at a minimum of three concentration levels: low, medium, and high. These should be prepared independently from the calibration standards.
-
Analyze five replicates of each QC level in at least three separate analytical runs.
-
Calculate the concentration of Prop-d6 in each QC sample using the calibration curve from the same run.
-
Determine the accuracy by comparing the mean calculated concentration to the nominal concentration.
-
Determine the precision by calculating the coefficient of variation (CV%) for the replicates within a single run (intra-run precision) and across all runs (inter-run precision).
Comparative Performance Data
The following tables present hypothetical but representative data from a method validation study for Prop-d6 in human plasma, comparing LC-MS/MS and GC-MS methodologies.
Table 1: Linearity and Range
| Method | Calibration Range (µM) | Correlation Coefficient (r²) | Regression Equation |
| LC-MS/MS | 0.1 - 100 | 0.998 | y = 1.23x + 0.05 |
| GC-MS | 0.5 - 200 | 0.995 | y = 0.89x + 0.12 |
Table 2: Accuracy and Precision
| Method | QC Level | Nominal Conc. (µM) | Intra-run Precision (CV%) | Inter-run Precision (CV%) | Accuracy (%) |
| LC-MS/MS | Low | 0.3 | 4.5 | 6.8 | 102.3 |
| Medium | 50 | 2.1 | 3.5 | 98.9 | |
| High | 80 | 1.8 | 2.9 | 101.5 | |
| GC-MS | Low | 1.5 | 6.2 | 8.9 | 95.7 |
| Medium | 100 | 3.5 | 5.1 | 104.2 | |
| High | 160 | 2.9 | 4.3 | 97.6 |
As the data illustrates, both methods can achieve acceptable performance. However, LC-MS/MS often demonstrates superior sensitivity (lower limit of quantification) and slightly better precision.
Conclusion and Recommendations
The choice between GC-MS and LC-MS/MS for the validated quantification of this compound will depend on the specific goals of the research and the available resources.
-
LC-MS/MS is generally the preferred method for its higher sensitivity, simpler sample preparation, and reduced potential for analyte degradation. It is particularly well-suited for high-throughput bioanalysis in complex matrices.
-
GC-MS remains a robust and reliable alternative , especially in laboratories where this instrumentation is readily available and expertise in derivatization techniques is established. For certain applications, the high chromatographic resolution of GC can be advantageous.
Regardless of the chosen platform, a thorough method validation compliant with regulatory guidelines is non-negotiable. The use of a stable isotope-labeled internal standard, such as this compound itself when quantifying the endogenous analyte, is a cornerstone of accurate and precise bioanalysis, effectively mitigating matrix effects and improving data quality.[19][20][21] This guide provides a comprehensive framework to empower researchers to develop and validate robust analytical methods, ensuring the generation of high-quality, reliable, and defensible data in their critical research endeavors.
References
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace. Retrieved January 14, 2026, from [Link]
-
Zheng, X., et al. (2019). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC–MS. Metabolomics, 15(1), 1-10. Retrieved January 14, 2026, from [Link]
-
He, L., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 158. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 14, 2026, from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. Retrieved January 14, 2026, from [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved January 14, 2026, from [Link]
-
Canfora, E. E., et al. (2018). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. In Short-Chain Fatty Acids (pp. 1-13). Humana Press, New York, NY. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (2019). ICH guideline M10 on bioanalytical method validation. Retrieved January 14, 2026, from [Link]
-
Timmerman, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(13), 1553-1566. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved January 14, 2026, from [Link]
-
Shimadzu. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS. Retrieved January 14, 2026, from [Link]
-
Walczak-Pękala, A., et al. (2023). Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. International Journal of Molecular Sciences, 24(13), 10882. Retrieved January 14, 2026, from [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved January 14, 2026, from [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved January 14, 2026, from [Link]
-
Gopinathannsr. (2014). Bioanalytical method validation emea. SlideShare. Retrieved January 14, 2026, from [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. Retrieved January 14, 2026, from [Link]
-
Naudiyal, R. (2014). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved January 14, 2026, from [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved January 14, 2026, from [Link]
-
Wang, Y., et al. (2019). Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. Journal of Analytical Methods in Chemistry, 2019, 8347658. Retrieved January 14, 2026, from [Link]
-
Chromatography Forum. (2005). GCMS analysis of Butyrate, Propionate and acetate. Retrieved January 14, 2026, from [Link]
-
Li, X., et al. (2017). Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. Journal of visualized experiments : JoVE, (127), 56091. Retrieved January 14, 2026, from [Link]
-
Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis. In Encyclopedia of Chromatography. CRC Press. Retrieved January 14, 2026, from [Link]
-
Chen, W. L., et al. (2022). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Metabolites, 12(10), 915. Retrieved January 14, 2026, from [Link]
-
Singh, Z. (2011). A review on biological matrices and analytical methods used for determination of drug of abuse. Journal of Applied Pharmaceutical Science, 1(8), 28-36. Retrieved January 14, 2026, from [Link]
-
Brown, M. V., et al. (2015). Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. Journal of lipid research, 56(10), 1935–1944. Retrieved January 14, 2026, from [Link]
-
Lee, J. H., et al. (2020). Quantification of propionic acid from Scutellaria baicalensis roots. Journal of pharmaceutical investigation, 50(2), 177–182. Retrieved January 14, 2026, from [Link]
-
Al-Lahham, S. H., et al. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Metabolites, 11(11), 724. Retrieved January 14, 2026, from [Link]
-
Shimadzu. (n.d.). LC-MS/MS Method Package for Short Chain Fatty Acids. Retrieved January 14, 2026, from [Link]
-
Neumann, J., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 183-196. Retrieved January 14, 2026, from [Link]
Sources
- 1. id-eptri.eu [id-eptri.eu]
- 2. bioanalysisforum.jp [bioanalysisforum.jp]
- 3. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. diverdi.colostate.edu [diverdi.colostate.edu]
- 12. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GCMS analysis of Butyrate, Propionate and acetate - Chromatography Forum [chromforum.org]
- 14. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 20. scispace.com [scispace.com]
- 21. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 24. ema.europa.eu [ema.europa.eu]
A Senior Application Scientist's Guide to Internal Standard Selection: Accuracy and Precision of Propionic Acid-d6 in Bioanalysis
For researchers, scientists, and drug development professionals, the reliable quantification of analytes in complex biological matrices is the bedrock of robust data. In the realm of short-chain fatty acid (SCFA) analysis, particularly propionic acid, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and precision of results. This guide provides an in-depth, objective comparison of Propionic acid-d6 as an internal standard against its common alternatives, grounded in experimental principles and regulatory expectations.
Stable isotope-labeled (SIL) internal standards are widely regarded as the "gold standard" for quantitative mass spectrometry, primarily because their physicochemical properties are nearly identical to the analyte of interest.[1][2] This similarity allows them to co-elute chromatographically and experience similar ionization and matrix effects, thereby providing the most effective correction for variations during sample preparation and analysis.[3][4] this compound, a deuterated analogue of propionic acid, falls into this esteemed category.
Understanding the Candidate: this compound
This compound (Hexadeuteropropionic acid) is a form of propionic acid where all six hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a mass shift of +6 Da compared to the native compound, which is easily distinguishable by a mass spectrometer.
Why is it a strong candidate?
-
High Structural Similarity: Being chemically identical to propionic acid, it behaves almost identically during extraction, derivatization (if used), and chromatography.[5]
-
Co-elution: It is expected to co-elute with the native propionic acid, ensuring that both analyte and IS are subjected to the same matrix effects at the same point in time.[3]
-
Significant Mass Difference: The +6 Da shift provides a clear separation from the natural isotope peaks of the unlabeled propionic acid, preventing spectral overlap or "crosstalk".[2]
However, the use of deuterated standards is not without its potential challenges, which every meticulous scientist must consider.[6]
The Alternatives: A Comparative Analysis
The primary alternatives to this compound are other stable isotope-labeled versions, such as ¹³C-labeled propionic acid, and other deuterated SCFAs used for cross-quantification.
| Internal Standard | Formula | Mass Shift | Key Advantages | Potential Disadvantages |
| This compound | C₃D₆O₂ | +6 | Cost-effective; high mass shift reduces crosstalk. | Potential for deuterium exchange; slight chromatographic shift (isotope effect).[3][6] |
| Propionic acid-¹³C₃ | ¹³C₃H₆O₂ | +3 | Chemically more stable than deuterated analogues; no isotopic chromatographic shift.[6][7] | Higher cost; lower mass shift requires careful evaluation to avoid isotopic crosstalk.[2] |
| Butyric acid-d7 | C₄D₇HO₂ | N/A | Can be used to quantify multiple SCFAs in a single run.[8] | Does not co-elute with propionic acid; corrects less effectively for analyte-specific matrix effects.[9] |
| Acetic acid-d4 | C₂D₄O₂ | N/A | Cost-effective option for general SCFA panels.[8] | Significant difference in retention time and physicochemical properties compared to propionic acid.[9] |
Causality Behind the Choices:
The ideal internal standard is an isotopically labeled version of the analyte itself.[4][9] Therefore, Propionic acid-¹³C₃ is, from a purely chemical standpoint, the superior choice. The carbon-13 isotopes are integral to the molecular backbone and are not subject to exchange with protons from the solvent, a potential issue with deuterium labels, especially under certain pH conditions.[3][6] Furthermore, the C-D bond is slightly weaker and has a different vibrational energy than a C-H bond, which can sometimes lead to a small change in chromatographic retention time, known as the "deuterium isotope effect".[3] This can cause the deuterated standard to elute slightly earlier than the native analyte, potentially compromising its ability to perfectly correct for matrix effects that are highly time-dependent.
However, This compound remains a widely used and highly effective internal standard. Its popularity stems from a pragmatic balance of performance and cost. Deuterium labeling is generally less expensive than ¹³C labeling.[6] For most validated methods, the potential for deuterium exchange is negligible, and the chromatographic shift is often so small that it does not significantly impact the accuracy or precision of the results, especially with modern, rapid chromatography.
Using a different deuterated SCFA, like Butyric acid-d7 , to quantify propionic acid is a compromise.[8] While it corrects for general issues in sample preparation, it cannot account for analyte-specific ionization suppression or enhancement because it elutes at a different time and has different ionization characteristics.[9] This approach can lead to a loss of precision and accuracy, particularly in complex matrices like feces or plasma.[9]
Experimental Data: Performance Metrics
Validating an analytical method requires demonstrating its accuracy and precision.[10][11][12] The data below is synthesized from typical performance characteristics reported in validated bioanalytical methods for SCFAs.
| Parameter | This compound | Propionic acid-¹³C₃ | Butyric acid-d7 (for Propionic Acid) | Acceptance Criteria (FDA/EMA)[1][10] |
| Accuracy (% Bias) | -5% to +5% | -3% to +3% | -15% to +15% | Within ±15% (±20% at LLOQ) |
| Precision (%CV - Intra-day) | < 8% | < 6% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Precision (%CV - Inter-day) | < 10% | < 8% | < 18% | ≤ 15% (≤ 20% at LLOQ) |
| Linearity (R²) | > 0.995 | > 0.998 | > 0.990 | ≥ 0.99 |
| Recovery (% Mean) | 92% - 105% | 95% - 103% | 85% - 110% | Consistent, precise, and reproducible |
Note: These values are representative and can vary based on the specific matrix, instrumentation, and extraction protocol.
As the data illustrates, both this compound and Propionic acid-¹³C₃ allow for the development of highly accurate and precise methods that comfortably meet regulatory guidelines.[13] The use of a non-isomeric internal standard like Butyric acid-d7, while potentially acceptable, often leads to higher variability and a greater potential for bias.[9]
Experimental Workflow & Protocol
A self-validating protocol ensures that each step is controlled and potential errors are minimized. The introduction of the internal standard at the very beginning of the process is paramount.
Diagram: SCFA Quantification Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scispace.com [scispace.com]
- 3. waters.com [waters.com]
- 4. iroatech.com [iroatech.com]
- 5. researchgate.net [researchgate.net]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Validation of Analytical Methods | Lab Manager [labmanager.com]
- 12. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 13. researchgate.net [researchgate.net]
A Researcher's Guide to Metabolic Tracers: Comparing Propionic Acid-d6 and ¹³C-Propionate
Introduction: Tracing the Path of Propionate
In the intricate landscape of cellular metabolism, short-chain fatty acids (SCFAs) have emerged as critical signaling molecules and energy substrates, sitting at the crossroads of host and microbial metabolism. Among them, propionate (a three-carbon SCFA) plays a vital role. It is a key product of gut microbial fermentation and a metabolite derived from the catabolism of odd-chain fatty acids and certain amino acids.[1][2] Its metabolic fate—primarily its conversion to succinyl-CoA to replenish the tricarboxylic acid (TCA) cycle in a process called anaplerosis—is of significant interest in fields ranging from metabolic disorders and oncology to immunology.[3][4][5]
To truly understand the dynamics of these pathways, researchers must move beyond static measurements of metabolite levels. Stable isotope tracing provides this dynamic view, allowing us to follow a labeled substrate through its downstream biochemical reactions.[6][7] This guide offers an in-depth comparison of two commonly used tracers for propionate metabolism: deuterated propionic acid (Propionic acid-d6) and carbon-13 labeled propionate (¹³C-propionate). Our goal is to provide researchers, scientists, and drug development professionals with the technical insights and experimental rationale needed to select the most appropriate tracer for their specific research questions.
Understanding the Tracers: A Fundamental Overview
Stable isotope tracers are molecules in which one or more atoms have been replaced by a heavier, non-radioactive isotope. When introduced into a biological system, these labeled molecules are processed by enzymes just like their unlabeled counterparts. By using analytical techniques like mass spectrometry (MS), we can track the incorporation of the heavy isotope into downstream metabolites, revealing pathway activity and metabolic fluxes.[8][9]
-
This compound (D6-PA): In this tracer, all six hydrogen atoms on the ethyl group of propionic acid are replaced with deuterium (²H or D). This results in a mass increase of 6 Daltons (Da) compared to the unlabeled molecule.
-
¹³C-Propionate (¹³C-PA): This tracer incorporates the heavier isotope of carbon, ¹³C. It can be synthesized in various forms, such as [1-¹³C]propionate, [2-¹³C]propionate, [3-¹³C]propionate, or uniformly labeled [U-¹³C₃]propionate, where all three carbon atoms are ¹³C. For the purpose of this guide, we will primarily focus on [U-¹³C₃]propionate, which provides a mass shift of +3 Da.
Head-to-Head Comparison: this compound vs. ¹³C-Propionate
The choice between a deuterium- and a carbon-labeled tracer is not arbitrary; it has profound implications for experimental design and data interpretation. The fundamental differences lie in their natural abundance, the magnitude of the kinetic isotope effect, and their analytical signatures.
| Feature | This compound (D6-PA) | ¹³C-Propionate (e.g., U-¹³C₃-PA) | Scientific Rationale & Implications |
| Primary Isotope | Deuterium (²H) | Carbon-13 (¹³C) | The elemental difference dictates the tracer's behavior and analytical detection. |
| Mass Shift | +6 Da (for D6) | +3 Da (for U-¹³C₃) | The mass shift is the basis for detection by mass spectrometry. |
| Natural Abundance | ~0.015%[10][11] | ~1.1%[11][12][13] | The extremely low natural abundance of deuterium provides a virtually background-free system, enhancing signal-to-noise. ¹³C's higher abundance must be corrected for in flux calculations.[14] |
| Kinetic Isotope Effect (KIE) | Significant. The C-D bond is stronger than the C-H bond. | Negligible. The C-¹³C bond strength is very similar to the C-¹²C bond. | The KIE is a critical consideration. Reactions involving the cleavage of a C-H bond, a common step in metabolism, can be slowed when deuterium is substituted.[15] This can lead to an underestimation of the true metabolic flux. The ¹³C KIE is generally insignificant and does not perturb reaction rates.[16][17] |
| Metabolic Fate | The deuterium label may be lost to the cellular water pool during certain enzymatic reactions (e.g., enolase activity), potentially complicating the tracing of the carbon backbone. | The ¹³C label is stably incorporated into the carbon backbone of downstream metabolites, providing a direct and unambiguous trace of the carbon atoms.[18] | For tracking the carbon skeleton through complex pathways like the TCA cycle, ¹³C tracers are generally more robust. |
| Primary Analytical Method | Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS) | LC-MS, GC-MS, Nuclear Magnetic Resonance (NMR) Spectroscopy | Both are readily detected by MS. ¹³C's properties also allow for analysis by NMR, which can resolve the specific positions of the label within a molecule, providing deeper mechanistic insights.[13][19] |
| Pros | - Very low background signal.- Can be used to study reactions involving hydride transfer.[20] | - Minimal kinetic isotope effect; more accurately reflects native metabolism.- Carbon backbone is traced directly.- Versatile analysis (MS and NMR). | D6-PA is excellent for qualitative tracing where high sensitivity is needed. ¹³C-PA is the gold standard for quantitative metabolic flux analysis (MFA).[21][22] |
| Cons | - Significant KIE can alter metabolic rates.- Potential for label loss to water. | - Higher natural abundance requires background correction.- Slightly lower signal-to-noise compared to a background-free system. | The potential for D6-PA to introduce artifacts due to the KIE is its most significant drawback for quantitative flux studies. |
The Critical Impact of the Kinetic Isotope Effect (KIE)
The most significant differentiator between these tracers is the kinetic isotope effect. The KIE occurs because the greater mass of deuterium results in a lower vibrational frequency for the C-D bond compared to the C-H bond. This means more energy is required to break a C-D bond, which can slow down any enzymatic reaction where C-H bond cleavage is the rate-limiting step.[15]
In the metabolism of propionate, several steps involve the manipulation of C-H bonds. For example, the conversion of propionyl-CoA to methylmalonyl-CoA and subsequent isomerization to succinyl-CoA involves enzymatic reactions that could be affected by deuterium substitution.[5][23] This can cause the tracer to be metabolized more slowly than its unlabeled counterpart, leading to an underestimation of the true metabolic rate. For quantitative ¹³C-Metabolic Flux Analysis (¹³C-MFA), where the goal is to calculate precise reaction rates, ¹³C-propionate is the superior choice as it minimally perturbs the system.[21][24]
Visualizing the Metabolic Journey
To understand how these tracers work, we must first visualize the metabolic pathway they enter.
Propionate Anaplerosis Pathway
Caption: A generalized workflow for stable isotope tracing experiments in cell culture.
Detailed Step-by-Step Protocol
This protocol is a template and should be optimized for your specific cell type and experimental question.
-
Cell Seeding and Growth:
-
Seed cells in a multi-well plate (e.g., 6-well) at a density that will achieve ~80% confluency on the day of the experiment.
-
Rationale: This ensures cells are in a healthy, log-phase of growth with active metabolism.
-
-
Preparation of Labeling Media:
-
Prepare culture medium replacing standard propionate (if present) with a known concentration of either this compound or [U-¹³C₃]propionate. The concentration should be physiologically relevant and optimized for your system.
-
Control: Prepare parallel media with unlabeled propionate to serve as a negative control and establish the natural isotopic background.
-
-
Isotope Labeling:
-
When cells reach the desired confluency, aspirate the standard medium.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed isotope-labeling medium to the cells.
-
Incubate for a predetermined time course (e.g., points at 0, 1, 4, 8, and 24 hours). The "0" time point represents an immediate wash and extraction after adding the tracer, serving as a baseline.
-
Rationale: A time course is essential to observe the kinetics of label incorporation and determine when isotopic steady-state is reached. [18]
-
-
Metabolic Quenching and Extraction:
-
To halt all enzymatic activity instantly, aspirate the labeling medium and immediately wash the cell monolayer with ice-cold PBS.
-
Immediately add a pre-chilled (-80°C) extraction solvent, typically a mixture of 80% methanol and 20% water.
-
Rationale: This step is critical for capturing an accurate snapshot of the metabolic state at the moment of collection. Cold methanol denatures enzymes and the water mixture ensures extraction of polar metabolites. [8]
-
-
Sample Collection and Processing:
-
Place the plate on dry ice and use a cell scraper to detach the cells into the extraction solvent.
-
Collect the cell slurry into a microcentrifuge tube.
-
Centrifuge at high speed (e.g., >15,000 x g) for 10-15 minutes at 4°C to pellet proteins and cell debris.
-
Transfer the supernatant (containing the metabolites) to a new tube.
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
Rationale: Removing the protein pellet and drying the sample concentrates the metabolites and prepares them for LC-MS analysis. [25][26]
-
-
LC-MS Analysis:
-
Reconstitute the dried metabolite extract in a suitable solvent for your chromatography method (e.g., 50% methanol).
-
Inject the sample into an LC-MS/MS system. For SCFAs, methods often involve reverse-phase chromatography coupled to a triple quadrupole or high-resolution mass spectrometer. Derivatization may be required to improve chromatographic retention and sensitivity. [27][28][29] * Data Acquisition: Monitor for the mass-to-charge ratio (m/z) of unlabeled propionate and its downstream metabolites, as well as their labeled isotopologues (e.g., M+3 for ¹³C₃-propionate, M+6 for D6-propionate).
-
Data Interpretation: From Raw Peaks to Biological Insight
The output from the mass spectrometer is a series of peaks corresponding to different mass isotopologues (M, M+1, M+2, etc.) for each metabolite of interest.
-
Correct for Natural Abundance: The first step is to correct the raw intensity data for the natural abundance of ¹³C and other isotopes. [14]This is especially critical for ¹³C tracers. Software packages for metabolomics data analysis can perform this correction automatically.
-
Calculate Fractional Enrichment: The fractional enrichment (FE) represents the proportion of a metabolite pool that has incorporated the isotope label. It is calculated as: FE = (Sum of intensities of labeled isotopologues) / (Sum of intensities of all isotopologues)
-
Trace the Label: By plotting the FE of downstream metabolites over time, you can determine the rate of label incorporation and identify active pathways. For example, after introducing [U-¹³C₃]propionate, you would expect to see a time-dependent increase in M+3 succinyl-CoA, followed by M+3 malate, M+3 citrate, and other TCA cycle intermediates. [30]
Conclusion and Recommendations
Both this compound and ¹³C-propionate are valuable tools for metabolic research, but their applications are distinct. The choice of tracer should be dictated by the scientific question.
-
Choose ¹³C-Propionate for Quantitative Flux Analysis: If your goal is to determine the rate (flux) of propionate metabolism and its contribution to the TCA cycle, ¹³C-propionate is the unequivocal choice. Its negligible kinetic isotope effect ensures that the tracer's behavior accurately reflects the endogenous, unlabeled metabolite, providing trustworthy quantitative data for metabolic modeling. [21][31]
-
Choose this compound for High-Sensitivity Qualitative Tracing: If the primary goal is to simply confirm the existence of a pathway or if the experiment demands the highest possible sensitivity due to low metabolite abundance, this compound can be an effective tool. Its near-zero natural background provides an exceptionally clean signal. However, researchers must remain cautious about interpreting the rate of metabolism due to the significant and often unquantified kinetic isotope effect. [32][33] By understanding the fundamental properties of each tracer and employing rigorous, validated experimental protocols, researchers can effectively harness the power of stable isotopes to unravel the complex and dynamic world of propionate metabolism.
References
-
Vertex AI Search Result. [3]Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells. Mol Genet Metab.
-
Wikipedia. [4]Propionyl-CoA. Wikipedia.
-
National Center for Biotechnology Information. [23]Figure 1. [Major pathway of the conversion...]. GeneReviews® - NCBI Bookshelf - NIH.
-
MedLink Neurology. [5]Conversion of propionyl-CoA in succinyl CoA. MedLink Neurology.
-
Springer Nature Experiments. [21]High-resolution 13C metabolic flux analysis. Springer Nature Experiments.
-
Dr.Oracle. [34]What vitamin cofactors are needed for the metabolic conversion of propionyl-CoA (Coenzyme A) to succinyl-CoA (Coenzyme A)?. Dr.Oracle.
-
ResearchGate. [35]Metabolic pathways allowing the synthesis of propionate. ResearchGate.
-
PubChem - NIH. [36]Propanoate Metabolism | Pathway. PubChem.
-
PubMed. [14]Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. PubMed.
-
Benchchem. [20]Protocol for Metabolic Flux Analysis in Cell Culture Using D-Glucose-¹³C₂,d₂. Benchchem.
-
National Center for Biotechnology Information. [2]Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. GeneReviews® - NCBI Bookshelf.
-
PubMed. [6]Stable Isotope Tracers for Metabolic Pathway Analysis. PubMed.
-
ResearchGate. [37]Metabolic pathway of propionate. Dotted arrows denote the accumulation... ResearchGate.
-
Frontiers. [27]HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology.
-
PubMed. [8]Analysis of Cell Metabolism Using LC-MS and Isotope Tracers. PubMed.
-
ResearchGate. [24]High-resolution 13C metabolic flux analysis | Request PDF. ResearchGate.
-
ESD Publications. [16]Experimental and Theoretical Study of the Carbon-13 and Deuterium Kinetic Isotope Effects in the Cl and OH Reactions of CH3F. ESD Publications.
-
USMLE Strike. [1]Propionic Acid Pathway. USMLE Strike.
-
Wikipedia. [15]Kinetic isotope effect. Wikipedia.
-
AIP Publishing. [17]Deuterium and carbon‐13 kinetic isotope effects for the reaction of OH with CH4. The Journal of Chemical Physics.
-
Pure. [38]Deuterium and carbon-13 kinetic isotope effects for the reaction of OH with CH4. Pure.
-
Creative Proteomics. [22]13C-MFA. Creative Proteomics.
-
Springer Nature Experiments. [7]Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments.
-
Mount Sinai Scholars Portal. [9]Stable isotope tracers for metabolic pathway analysis. Mount Sinai Scholars Portal.
-
Sci-Hub. [39]Deuterium and carbon-13 kinetic isotope effects for the reaction of OH with CH4. Sci-Hub.
-
PubMed Central. [31]13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production. PMC - PubMed Central.
-
PLOS ONE. [28]Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE.
-
ACS Publications. [25]Quantifying Gut Microbial Short-Chain Fatty Acids and Their Isotopomers in Mechanistic Studies Using a Rapid, Readily Expandable LC–MS Platform. Analytical Chemistry.
-
Benchchem. [40]A Comparative Guide to Stable Isotopes in Metabolomics: ¹³C Versus Alternatives. Benchchem.
-
Cambridge Isotope Laboratories, Inc. [12]Enrichment. Cambridge Isotope Laboratories, Inc..
-
PubMed Central. [29]A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. PMC - NIH.
-
Agilent. [26]GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Agilent.
-
PubMed. [19]Natural abundance carbon-13 and deuterium NMR studies on the liquid and solid phases of tert-butyl iodide. PubMed.
-
YouTube. [13]abundance of the carbon-13 isotope & 13C NMR spectroscopy. YouTube.
-
PubMed. [41]Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets. PubMed.
-
medRxiv. [32]Deuterium metabolic imaging and hyperpolarized 13C-MRI of the normal human brain at clinical field strength reveals differential cerebral metabolism. medRxiv.
-
Wikipedia. [10]Deuterium. Wikipedia.
-
PubMed. [33]Metabolic imaging with deuterium labeled substrates. PubMed.
-
University of British Columbia. [11]Table of Isotopic Masses and Natural Abundances. UBC Chemistry.
-
PubMed Central. [30]Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia. PMC - NIH.
-
Bohrium. [42]Metabolic imaging with deuterium labeled substrates. Bohrium.
-
PubMed Central. [18]A roadmap for interpreting 13C metabolite labeling patterns from cells. PMC - PubMed Central.
Sources
- 1. Propionic Acid Pathway - USMLE Strike | 100% Best Guide [usmlestrike.com]
- 2. Figure 2. [Metabolic pathway. Propionyl-coenzyme A carboxylase...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 4. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 5. medlink.com [medlink.com]
- 6. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 8. Analysis of Cell Metabolism Using LC-MS and Isotope Tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Deuterium - Wikipedia [en.wikipedia.org]
- 11. chem.ualberta.ca [chem.ualberta.ca]
- 12. isotope.com [isotope.com]
- 13. youtube.com [youtube.com]
- 14. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects. | Semantic Scholar [semanticscholar.org]
- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 16. Experimental and Theoretical Study of the Carbon-13 and Deuterium Kinetic Isotope Effects in the Cl and OH Reactions of CH3F | ESD Publications [esdpubs.nasa.gov]
- 17. pubs.aip.org [pubs.aip.org]
- 18. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Natural abundance carbon-13 and deuterium NMR studies on the liquid and solid phases of tert-butyl iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 22. 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]
- 23. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. agilent.com [agilent.com]
- 27. Frontiers | HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains [frontiersin.org]
- 28. journals.plos.org [journals.plos.org]
- 29. A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Metabolic flux analysis in hiPSC-CMs reveals insights into cardiac dysfunction in propionic acidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 31. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 32. medrxiv.org [medrxiv.org]
- 33. Metabolic imaging with deuterium labeled substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. droracle.ai [droracle.ai]
- 35. researchgate.net [researchgate.net]
- 36. Propanoate Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
- 38. experts.umn.edu [experts.umn.edu]
- 39. sci-hub.box [sci-hub.box]
- 40. pdf.benchchem.com [pdf.benchchem.com]
- 41. Metabolism of propionic acid to a novel acyl-coenzyme A thioester by mammalian cell lines and platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 42. Metabolic imaging with deuterium labeled substrates: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
A Senior Application Scientist's Guide to Cross-Validation of Propionic Acid-d6 Analytical Methods
This guide provides an in-depth comparison of the two most prevalent analytical techniques for the quantification of propionic acid-d6: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a deuterated internal standard, this compound is critical for accurate bioanalysis in pharmacokinetic and metabolic studies. The choice of analytical methodology can significantly impact data quality, throughput, and the overall success of a research or drug development program. This document offers a comprehensive cross-validation framework, supported by experimental protocols and performance data, to empower researchers, scientists, and drug development professionals in making informed decisions for their specific analytical needs.
The Critical Role of Robust Analytical Methods for this compound
Propionic acid, a short-chain fatty acid, is a key metabolite in various biological processes. Its deuterated analogue, this compound, serves as an ideal internal standard in mass spectrometry-based quantification. The use of a stable isotope-labeled internal standard is considered the gold standard in bioanalysis as it corrects for variability during sample preparation and analysis, thus ensuring accurate and precise results.[1] The validation of the analytical methods used to quantify this compound is not merely a procedural step but a cornerstone of data integrity, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4] This guide will delve into the cross-validation of GC-MS and LC-MS/MS methods, providing a head-to-head comparison of their performance characteristics.
Analytical Techniques: A Comparative Overview
The two primary mass spectrometry-based techniques for the analysis of small molecules like this compound are GC-MS and LC-MS/MS. Each has its own set of advantages and disadvantages, and the optimal choice depends on the specific requirements of the study.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds.[5] For non-volatile compounds like propionic acid, a derivatization step is often necessary to increase their volatility. GC offers high chromatographic resolution, leading to excellent separation of analytes from complex matrices.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a versatile technique capable of analyzing a wide range of compounds, including those that are non-volatile or thermally labile.[5] It often requires less sample preparation than GC-MS and can offer higher throughput. However, it can be more susceptible to matrix effects, which can impact the accuracy and precision of the assay.[4][6]
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound in a biological matrix (plasma) using both GC-MS and LC-MS/MS.
GC-MS Method for this compound in Plasma
This protocol is adapted from a method for the quantification of short-chain fatty acids in various biological matrices.[7]
3.1.1. Sample Preparation and Extraction
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution of this compound (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold ethanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Add 10 µL of 1 M NaOH to the supernatant to neutralize the acidic nature of the fatty acids and prevent their evaporation.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., ethyl acetate) for derivatization.
3.1.2. Derivatization
-
To the reconstituted extract, add 50 µL of N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMSCI).
-
Vortex the mixture and incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
3.1.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W DB-FATWAX Ultra Inert GC column (30 m x 0.25 mm, 0.25 µm) or equivalent[8]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Analyzer Mode: Selected Ion Monitoring (SIM)
Diagram of the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound in plasma.
LC-MS/MS Method for this compound in Plasma
This protocol is based on methods developed for the analysis of short-chain fatty acids in biological fluids, which often require derivatization to enhance chromatographic retention and ionization efficiency.[9][10]
3.2.1. Sample Preparation and Extraction
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution of this compound.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
3.2.2. Derivatization
-
To the supernatant, add 50 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.[9]
-
Add 50 µL of 120 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) with 6% pyridine in 50% acetonitrile/water.[9]
-
Vortex the mixture and incubate at 40°C for 30 minutes.
-
After incubation, add 200 µL of 0.1% formic acid in water to stop the reaction.
-
The sample is now ready for LC-MS/MS analysis.
3.2.3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)
-
Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)
-
Column: Waters ACQUITY UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5-95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95-5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Ionization Mode: Positive Electrospray Ionization (ESI)
-
Mass Analyzer Mode: Multiple Reaction Monitoring (MRM)
Diagram of the LC-MS/MS Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound in plasma.
Cross-Validation: A Head-to-Head Comparison
Cross-validation is the process of demonstrating that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or using different instrumentation.[11] In this context, we are comparing two different analytical techniques. The key validation parameters to assess are linearity, lower limit of quantification (LLOQ), accuracy, precision, and susceptibility to matrix effects.
Performance Data Summary
The following table summarizes the expected performance characteristics of the GC-MS and LC-MS/MS methods for the analysis of this compound. This data is synthesized from published methods for short-chain fatty acids.[7][9][12]
| Parameter | GC-MS | LC-MS/MS | Commentary |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques are capable of excellent linearity over a wide dynamic range. |
| LLOQ | ~1-5 µM | ~0.1-1 µM | LC-MS/MS generally offers superior sensitivity, allowing for lower detection limits. |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Both methods can achieve high accuracy when properly validated. |
| Precision (%RSD) | < 15% | < 15% | Both methods demonstrate good precision for reproducible measurements. |
| Throughput | Lower | Higher | LC-MS/MS typically has shorter run times and can be more easily automated. |
| Susceptibility to Matrix Effects | Lower | Higher | GC's high resolving power often leads to cleaner chromatograms and less matrix interference. |
| Chromatographic Shift of Deuterated Standard | Less common | More common | Deuterated standards may elute slightly earlier than their non-deuterated counterparts in reverse-phase LC.[2][3][13] |
Key Considerations in Method Selection
4.2.1. Sensitivity Requirements: For studies requiring the measurement of very low concentrations of propionic acid, LC-MS/MS is likely the preferred method due to its generally lower LLOQ.
4.2.2. Sample Throughput: In large-scale studies with a high number of samples, the faster analysis times of LC-MS/MS can provide a significant advantage.
4.2.3. Matrix Complexity: For complex matrices where significant interference is expected, the high chromatographic resolution of GC-MS may be beneficial in minimizing matrix effects.
4.2.4. Deuterated Standard Considerations: A potential challenge with deuterated internal standards, particularly in LC-MS, is the "isotope effect," where the deuterated compound may have a slightly different retention time than the unlabeled analyte.[2][3][13] This can lead to differential ionization suppression or enhancement if the two compounds do not co-elute perfectly. Careful chromatographic optimization is crucial to minimize this effect.
4.2.5. Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds, are a significant concern in LC-MS/MS.[4][6] Thorough validation, including the assessment of matrix effects from multiple sources, is essential to ensure data accuracy. While GC-MS is less prone to such effects, it is not entirely immune.
Conclusion and Recommendations
Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in biological matrices. The choice between the two should be guided by the specific needs of the study.
-
LC-MS/MS is recommended for high-throughput applications and when the highest sensitivity is required.
-
GC-MS is a robust alternative, particularly when dealing with complex matrices where its high chromatographic resolution can mitigate potential interferences.
Regardless of the chosen technique, a thorough method validation according to regulatory guidelines is paramount to ensure the generation of high-quality, reliable, and reproducible data.[2][3][4][14] This includes a comprehensive assessment of linearity, sensitivity, accuracy, precision, and potential matrix effects. By carefully considering the principles and data presented in this guide, researchers can confidently select and validate the most appropriate analytical method for their this compound studies.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link]
-
Hartmann, P., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 163. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
St. John-Williams, L., et al. (2018). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). LCGC North America, 36(7), 454-460. [Link]
-
Guo, K., & Li, L. (2009). Differential 12C-/13C-isotope dansylation labeling and liquid chromatography mass spectrometry for absolute quantification of aminothiols in a human plasma. Analytical chemistry, 81(10), 3919-3932. [Link]
-
Jain, A., et al. (2020). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Metabolites, 10(11), 452. [Link]
-
Han, J., et al. (2015). A sensitive and high-throughput LC–MS/MS method for the quantification of short-chain fatty acids in human serum/plasma. Journal of Chromatography B, 998, 9-16. [Link]
-
LIPID MAPS. Fatty Acid Mass Spectrometry Protocol. [Link]
-
Pan, L., & Gu, H. (2016). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Bioanalysis, 8(19), 2055-2067. [Link]
-
Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Investigation of matrix effects in bioanalytical high‐performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97-103. [Link]
-
Rajan, V. R., & Kumar, P. S. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 108-115. [Link]
-
Starovoit, M. R., et al. (2023). Propionic acid outperforms formic and acetic acid in MS sensitivity for high-flow reversed-phase LC-MS bottom-up proteomics. Analytical Chemistry. [Link]
-
Van Eeckhaut, A., & Lanckmans, K. (2011). Matrix effect in bio-analysis of illicit drugs with LC–MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of chromatography B, 879(11-12), 765-773. [Link]
-
Al-Amri, J. F., et al. (2020). Variations in GC–MS Response Between Analytes and Deuterated Analogs. Journal of The American Society for Mass Spectrometry, 31(10), 2137-2144. [Link]
-
Macis, D., et al. (2020). A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. Journal of Pharmaceutical and Biomedical Analysis, 186, 113320. [Link]
-
PharmaGuru. (2023). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
-
Shimadzu. LC-MS/MS Method Package for Short Chain Fatty Acids. [Link]
-
Wu, C., et al. (2021). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. Separations, 8(9), 143. [Link]
-
Shin, H. S., & Kim, J. (2013). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Journal of analytical toxicology, 37(6), 324-331. [Link]
-
Fiehn, O. (2013). GC, GC-MS and LC-MS in metabolomics. [Link]
-
Al-Sari, A., & Al-Bazi, S. J. (2014). Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides. Journal of chromatographic science, 52(8), 859-865. [Link]
-
Lee, J. W., et al. (2012). Comparison of GC/MS and LC/MS methods for the analysis of propofol and its metabolites in urine. Forensic science international, 217(1-3), 123-129. [Link]
-
Pawlosky, R. J., & Salem, N. (1994). High sensitivity negative ion GC-MS method for detection of desaturated and chain-elongated products of deuterated linoleic and linolenic acids. Journal of the American Oil Chemists' Society, 71(10), 1129-1132. [Link]
-
Agilent Technologies. (2018). A comparison study of the analysis of volatile organic acids and fatty acids. [Link]
-
Lasekan, O., & Lasekan, W. (2021). Analysis of Distillate Fractions Collected from a Small Commercial Pot Still Using NMR and GC-MS. Beverages, 7(4), 68. [Link]
-
Ho, T. D., et al. (2019). Examining the unique retention behavior of volatile carboxylic acids in gas chromatography using zwitterionic liquid stationary phases. Journal of Chromatography A, 1597, 185-193. [Link]
-
Human Metabolome Database. Predicted GC-MS Spectrum - Propionic acid GC-MS (Non-derivatized) - 70eV, Positive (HMDB0000237). [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. ukisotope.com [ukisotope.com]
- 3. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eijppr.com [eijppr.com]
- 5. uab.edu [uab.edu]
- 6. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 7. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method Package for Short Chain Fatty Acids : Shimadzu (Europe) [shimadzu.eu]
- 11. shimadzu.com [shimadzu.com]
- 12. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to Achieving Linearity in Mass Spectrometric Quantification of Propionic Acid: The Propionic Acid-d6 Advantage
Introduction
Propionic acid, a key short-chain fatty acid (SCFA), is a critical metabolite in various biological processes, and its accurate quantification is paramount in fields ranging from gut microbiome research to drug metabolism studies.[1][2] Mass spectrometry, coupled with chromatographic separation, stands as the gold standard for this analysis due to its high sensitivity and specificity.[3] However, achieving a reliable and linear instrument response across a wide range of concentrations is a common challenge, often complicated by matrix effects and the inherent physicochemical properties of small organic acids.[4]
This guide provides an in-depth comparison of analytical strategies for the quantification of propionic acid, with a focus on establishing a linear detection range. We will explore the use of a stable isotope-labeled internal standard, propionic acid-d6, and compare its performance against a non-deuterated internal standard. This guide is intended for researchers, scientists, and drug development professionals seeking to develop and validate robust quantitative mass spectrometry assays for propionic acid.
The Critical Role of Linearity in Quantitative Analysis
In quantitative mass spectrometry, linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] A linear response is fundamental for accurate quantification and is a key parameter evaluated during bioanalytical method validation according to regulatory bodies like the U.S. Food and Drug Administration (FDA).[5] The coefficient of determination (R²), a measure of how well the regression line represents the data, is expected to be ≥ 0.99 for most bioanalytical applications.[6][7]
Factors that can adversely affect linearity in LC-MS analysis include:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, feces) can suppress or enhance the ionization of the analyte, leading to a non-linear response.[4][8]
-
Ion Source Saturation: At high analyte concentrations, the electrospray ionization (ESI) source can become saturated, resulting in a plateauing of the signal.[4][8]
-
Detector Saturation: Similar to the ion source, the mass spectrometer's detector can become saturated at high ion currents.[8]
The choice of an appropriate internal standard is the most critical factor in mitigating these effects and achieving a robust, linear calibration curve.
The Stable Isotope-Labeled Internal Standard Advantage: this compound
An ideal internal standard (IS) should co-elute with the analyte and experience identical matrix effects and ionization suppression/enhancement.[9] A stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[9] this compound is chemically identical to propionic acid, with the only difference being the substitution of six hydrogen atoms with deuterium.[10]
This subtle mass shift allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave virtually identically during sample preparation, chromatography, and ionization. This co-elution and co-ionization behavior effectively normalizes for variations in sample extraction recovery and matrix effects, leading to a more accurate and linear response.
Alternative: Non-Deuterated Internal Standards
In the absence of a SIL-IS, researchers may opt for a structurally similar compound as an internal standard. For propionic acid, a common alternative could be another short-chain fatty acid that is not expected to be present in the sample, such as heptanoic acid.[11] While this approach is more cost-effective, the difference in chemical structure and chromatographic retention time between the analyte and the IS can lead to differential matrix effects and, consequently, a less reliable correction and potentially compromised linearity.
Experimental Design for Linearity Assessment
To objectively compare the performance of this compound and a non-deuterated internal standard (heptanoic acid), the following experimental workflow is proposed.
Experimental Workflow Diagram
Sources
- 1. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples | Springer Nature Experiments [experiments.springernature.com]
- 4. 3.1. Linearity – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. fda.gov [fda.gov]
- 6. Standard Curve Linearity - Chromatography Forum [chromforum.org]
- 7. researchgate.net [researchgate.net]
- 8. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buy Propionic acid-d 6 98 atom D Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
A Researcher's Guide to Achieving Low-Level Detection of Propionic Acid in Biological Matrices: A Comparative Analysis of Analytical Methodologies
In the intricate world of metabolomics and clinical diagnostics, the precise quantification of short-chain fatty acids (SCFAs) such as propionic acid offers a critical window into gut microbiome health, metabolic diseases, and neurological disorders.[1][2] The challenge, however, lies in the accurate measurement of these volatile and often low-concentration analytes within complex biological samples like plasma, serum, and feces.[3][4] This guide provides a comprehensive comparison of analytical approaches for determining the limit of detection (LOD) for propionic acid, with a focus on the indispensable role of stable isotope-labeled internal standards, specifically Propionic acid-d6.
The central tenet of robust bioanalytical quantification is the use of an appropriate internal standard (IS). A stable isotope-labeled IS, such as this compound (CD₃CD₂CO₂D), is the gold standard for mass spectrometry-based assays.[5] Its chemical and physical properties are nearly identical to the endogenous analyte (propionic acid), ensuring it behaves similarly during sample extraction, derivatization, and ionization. This co-elution and co-ionization behavior effectively corrects for matrix effects and variations in sample processing, which is paramount for achieving the lowest possible and most reliable limits of detection.[5][6]
Comparing the Titans: LC-MS/MS vs. GC-MS for Propionic Acid Quantification
The two predominant analytical platforms for SCFA analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each presents distinct advantages and considerations in the quest for ultimate sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Classic Workhorse
GC-MS is a powerful and reliable technique for SCFA analysis.[2][7] Due to the high volatility of SCFAs, derivatization is often required to improve chromatographic peak shape and thermal stability.[8][9]
-
Strengths: Excellent chromatographic resolution, high sensitivity, and extensive compound libraries for spectral matching.
-
Considerations: Derivatization adds an extra step to sample preparation, which can introduce variability. The high temperatures in the GC inlet can potentially lead to analyte degradation.[4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Modern Standard
LC-MS/MS has emerged as a highly sensitive and specific method for SCFA quantification.[1][3][4] Similar to GC-MS, derivatization is frequently employed to enhance chromatographic retention on reverse-phase columns and improve ionization efficiency.[1][3][10] The use of 3-nitrophenylhydrazine (3-NPH) is a common and effective derivatization agent for this purpose.[1][3][10]
-
Strengths: High throughput, reduced sample preparation time compared to some GC methods, and operation at lower temperatures, which minimizes the risk of analyte degradation.[4]
-
Considerations: Matrix effects can be more pronounced than in GC-MS, making the use of a stable isotope-labeled internal standard like this compound absolutely critical for accurate quantification at low levels.[11]
The Limit of Detection: A Comparative Overview
The limit of detection is a critical performance characteristic of any quantitative assay, representing the lowest concentration of an analyte that can be reliably distinguished from background noise.[12][13] The following table summarizes reported LODs for propionic acid in biological matrices from various studies, highlighting the methodologies employed.
| Biological Matrix | Analytical Method | Derivatization Agent | Internal Standard | Limit of Detection (LOD) | Reference |
| Serum | LC-MS/MS | 3-Nitrophenylhydrazine (3-NPH) | Not specified | 200 ng/mL | [10] |
| Serum | LC-QQQ-MS | 3-Nitrophenylhydrazones | Not specified | 1 to 7 ng/mL | [3] |
| Feces | GC-MS | Isobutyl chloroformate/isobutanol | Not specified | Not specified | [8] |
| Plasma | LC-MS/MS | Not specified | Deuterated SCFA | Not specified | [5] |
| Dried Blood Spots | LC-MS/MS | None (direct injection) | Not specified | 8 µmol/L (for 3-OH propionic acid) | [14] |
Note: The LOD is for the endogenous propionic acid, quantified using an appropriate internal standard.
Experimental Workflow: A Step-by-Step Protocol for Low-Level Propionic Acid Quantification in Serum using LC-MS/MS
This protocol outlines a robust and sensitive method for the quantification of propionic acid in human serum, adapted from established methodologies.[3][10][15]
1. Sample Preparation
- Thaw serum samples on ice.
- To 50 µL of serum, add 10 µL of an internal standard working solution containing this compound (e.g., at 1 µg/mL).
- Precipitate proteins by adding 200 µL of ice-cold acetonitrile. Vortex for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Transfer the supernatant to a new microcentrifuge tube.
2. Derivatization
- To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in 50:50 acetonitrile:water.[16]
- Add 50 µL of 50 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 7% pyridine in 50:50 acetonitrile:water.[16]
- Vortex and incubate at 40°C for 20 minutes.[16]
- Quench the reaction by adding 250 µL of water with 5% formic acid.[16]
3. LC-MS/MS Analysis
- Chromatographic Separation:
- Column: A suitable reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 10% to 90% B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.
- Mass Spectrometric Detection:
- Ionization Mode: Negative Electrospray Ionization (ESI-).
- Monitoring Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Propionic acid-3NPH derivative: precursor ion > product ion (to be optimized).
- This compound-3NPH derivative: precursor ion > product ion (to be optimized).
4. Data Analysis and Quantification
- Generate a calibration curve using known concentrations of propionic acid standards processed alongside the samples.
- Calculate the peak area ratio of the endogenous propionic acid derivative to the this compound derivative.
- Determine the concentration of propionic acid in the samples by interpolating from the calibration curve.
Visualizing the Path to Precision
A clear understanding of the analytical workflow and the principles of bioanalytical method validation is crucial for obtaining reliable data.
Caption: Workflow for the quantification of propionic acid in biological samples.
Caption: Key parameters for bioanalytical method validation as per regulatory guidance.[11][17][18]
Conclusion
Achieving a low limit of detection for propionic acid in biological samples is a critical yet attainable goal for researchers. The judicious selection of an analytical platform, coupled with a meticulously optimized sample preparation protocol that includes derivatization and the essential use of a stable isotope-labeled internal standard like this compound, is the cornerstone of success. While both GC-MS and LC-MS/MS offer excellent sensitivity, LC-MS/MS provides a high-throughput and robust solution particularly well-suited for large-scale clinical and metabolomic studies. By adhering to the principles of bioanalytical method validation, researchers can ensure the generation of high-quality, reliable, and reproducible data, ultimately advancing our understanding of the pivotal role of propionic acid in health and disease.
References
-
Shimadzu. LC/MS/MS Method Package for Short Chain Fatty Acids. Available from: [Link]
-
protocols.io. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Available from: [Link]
-
Boyce, M. C., et al. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. Analytical and Bioanalytical Chemistry, 413(25), 6333–6342. Available from: [Link]
-
Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]
-
MDPI. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Available from: [Link]
-
Giera, M., et al. (2018). GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Methods in Molecular Biology, 1730, 247-256. Available from: [Link]
-
ResearchGate. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples. Available from: [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation Guidance for Industry. Available from: [Link]
-
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]
-
U.S. Food and Drug Administration. Bioanalytical Method Validation. Available from: [Link]
-
Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. Available from: [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Available from: [Link]
-
LIPID MAPS. Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Available from: [Link]
-
ResearchGate. Standard SCFA and SA as internal standard showing three profiles of decreasing concentrations. Available from: [Link]
-
Al-Lahham, S. H., et al. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Metabolites, 12(2), 164. Available from: [Link]
-
Lirias. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. (2023). Available from: [Link]
-
La Marca, G., et al. (2007). Rapid 2nd-Tier Test for Measurement of 3-OH-Propionic and Methylmalonic Acids on Dried Blood Spots: Reducing the False-Positive Rate for Propionylcarnitine during Expanded Newborn Screening by Liquid Chromatography-Tandem Mass Spectrometry. Clinical Chemistry, 53(7), 1364-1369. Available from: [Link]
Sources
- 1. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 5. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. moh.gov.bw [moh.gov.bw]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 14. researchgate.net [researchgate.net]
- 15. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 16. lirias.kuleuven.be [lirias.kuleuven.be]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
A Comparative Guide to Assessing Matrix Effects with Propionic Acid-d6: Achieving Robustness in Bioanalysis
An in-depth guide by a Senior Application Scientist
This guide provides an in-depth, comparative analysis of using Propionic acid-d6 as an internal standard (IS) for the assessment of matrix effects. We will move beyond a simple recitation of protocols to explore the underlying principles, the rationale for experimental design, and the interpretation of data, equipping researchers and drug development professionals with the expertise to validate their methods with confidence.
The Challenge: Understanding and Quantifying Matrix Effects
Matrix effects are broadly categorized into two types:
-
Ion Suppression: A decrease in the analyte's signal response due to the presence of interfering components from the matrix. This is the more common effect.
-
Ion Enhancement: An increase in the analyte's signal response, which is less common but equally problematic.
These effects arise primarily from competition for ionization in the MS source. When an analyte and a co-eluting matrix component enter the source simultaneously, the limited availability of charge or surface area for droplet formation can lead to one molecule being preferentially ionized over the other. The result is a signal that is not truly representative of the analyte's concentration.
To ensure the reliability of a bioanalytical method, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate the evaluation of matrix effects. The goal is to demonstrate that the method is free from significant matrix-induced bias.
The Solution: The Role of the Internal Standard
The most effective strategy to compensate for matrix effects is the use of a suitable internal standard (IS). An ideal IS should mimic the analytical behavior of the analyte as closely as possible during sample preparation, chromatography, and ionization.
A Comparative Look at Internal Standard Choices:
| Internal Standard Type | Description | Advantages | Disadvantages |
| Homologs | A compound structurally similar to the analyte but with a different alkyl chain length. | Commercially available; similar extraction properties. | May not co-elute perfectly; can exhibit different ionization behavior. |
| Analogs | A compound with a significant structural resemblance to the analyte. | Can have similar extraction and chromatographic behavior. | Ionization efficiency can differ significantly from the analyte. |
| Stable Isotope-Labeled (SIL) | The analyte molecule with several atoms (e.g., ¹H, ¹²C) replaced by their heavy isotopes (e.g., ²H/D, ¹³C). | Co-elutes with the analyte; experiences identical matrix effects and extraction recovery. | Can be more expensive; requires careful selection to avoid isotopic crosstalk. |
As the data clearly indicates, Stable Isotope-Labeled (SIL) internal standards are considered the gold standard in quantitative LC-MS. Their ability to co-elute and exhibit nearly identical physicochemical properties makes them uniquely capable of tracking and correcting for variations in both sample processing and signal response.
Spotlight on this compound: A Superior Choice for Short-Chain Fatty Acid Analysis
Propionic acid is a key short-chain fatty acid (SCFA) implicated in various physiological and pathological processes. Its accurate quantification is of significant interest. This compound (the hexadeuterated form) serves as an exemplary SIL IS for this purpose.
Why this compound Excels:
-
Identical Chromatographic Behavior: Being structurally identical to the endogenous propionic acid, it co-elutes perfectly, ensuring that both the analyte and the IS are exposed to the same co-eluting matrix components at the exact same time.
-
Identical Physicochemical Properties: It undergoes the same extraction, derivatization (if any), and ionization processes as the analyte, providing superior correction for sample preparation variability and matrix effects.
-
Mass Differentiation: The +6 Da mass shift provides a clear analytical window, separating its mass-to-charge ratio (m/z) from the native analyte and minimizing the risk of isotopic interference.
The following workflow illustrates the logic behind using a SIL IS like this compound to achieve accurate quantification.
Caption: Workflow demonstrating how a SIL IS corrects for variability.
Experimental Protocol: A Self-Validating System for Matrix Effect Assessment
To formally assess the matrix effect, we employ a design that compares the response of an analyte in the presence of matrix with its response in a clean, neat solution. This protocol, aligned with regulatory expectations, allows for the precise calculation of the Matrix Factor (MF).
Step 1: Preparation of Stock Solutions
-
Prepare a stock solution of the analyte (Propionic Acid) in a suitable solvent (e.g., Methanol).
-
Prepare a separate stock solution of the internal standard (this compound) at a similar concentration.
Step 2: Preparation of Three Key Sample Sets
This experimental design is crucial as it isolates the different stages of the analytical process.
Caption: Experimental design for quantifying matrix effects and recovery.
-
Set A (Neat Solution): Analyte and IS are spiked into the final reconstitution solvent. This represents the ideal response without any matrix influence.
-
Set B (Post-Extraction Spike): Blank biological matrix from at least six different sources is processed (e.g., via protein precipitation or liquid-liquid extraction). The analyte and IS are spiked into the final, extracted supernatant. This set directly measures the impact of the co-eluting matrix components on the instrument response.
-
Set C (Pre-Extraction Spike): Analyte and IS are spiked into the blank matrix before any processing steps. This set is used to determine the overall recovery of the extraction process.
Step 3: Data Acquisition and Calculation
-
Inject all prepared samples into the LC-MS system.
-
Record the peak area responses for both the analyte and the internal standard.
-
Calculate the following parameters:
-
Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
This calculation directly quantifies ion suppression (MF < 1) or enhancement (MF > 1).
-
-
IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
This is the most critical calculation. It demonstrates the ability of the IS to correct for the matrix effect.
-
-
Recovery (RE):
-
RE = (Peak Area of Analyte in Set C) / (Peak Area of Analyte in Set B)
-
This measures the efficiency of the sample preparation process.
-
-
Data Interpretation: A Comparative Case Study
Let's consider a hypothetical case study comparing this compound with a less ideal structural analog IS (e.g., Butyric acid) for the analysis of Propionic Acid in human plasma.
Table 1: Comparative Performance Data
| Parameter | This compound (SIL IS) | Butyric acid (Analog IS) | Regulatory Acceptance Criteria (Typical) |
| Analyte MF | 0.65 (Suppression) | 0.65 (Suppression) | N/A (Informational) |
| IS MF | 0.64 (Suppression) | 0.85 (Less Suppression) | N/A (Informational) |
| IS-Normalized MF | 1.02 | 0.76 | CV ≤ 15% |
| Precision (CV%) of IS-Normalized MF | 4.5% | 18.2% | CV ≤ 15% |
Analysis of Results:
-
Matrix Effect on Analyte: In both cases, the raw analyte signal was suppressed by 35% (MF = 0.65), indicating a significant matrix effect is present.
-
Performance of this compound: The IS (this compound) experienced virtually the same degree of suppression (MF = 0.64) as the analyte. Because it tracked the suppression perfectly, the final IS-Normalized MF is 1.02 — nearly ideal. The precision across six different lots of plasma is excellent (4.5% CV), demonstrating the method is rugged and reliable.
-
Performance of Butyric acid (Analog IS): The analog IS did not co-elute perfectly and experienced much less suppression (MF = 0.85). It failed to track the effect on the analyte, resulting in an IS-Normalized MF of 0.76. This indicates the final calculated concentrations would be erroneously low by about 24%. Furthermore, the high variability (18.2% CV) fails to meet regulatory acceptance criteria, rendering the method unreliable.
This comparison clearly demonstrates the superior performance and trustworthiness of using a stable isotope-labeled internal standard like this compound. It effectively normalizes the matrix effect, yielding accurate and precise data where a less suitable analog would fail.
Conclusion
The assessment of matrix effects is a non-negotiable step in the validation of bioanalytical methods. While the phenomenon of ion suppression or enhancement is a challenge inherent to LC-MS, it can be reliably controlled through meticulous experimental design and, most critically, the selection of an appropriate internal standard.
This compound, as a stable isotope-labeled internal standard, represents the gold standard for the quantification of propionic acid. Its ability to co-elute and mimic the behavior of the endogenous analyte provides a self-validating system that corrects for variability during both sample preparation and ionization. As demonstrated, its performance far exceeds that of structural analogs, ensuring that the final data is not only precise but also accurate and defensible under the scrutiny of regulatory standards. For researchers demanding the highest level of confidence in their results, the choice is clear.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: a review. Rapid Communications in Mass Spectrometry, 19(3), 401–407. [Link]
-
Ceglarek, U., & Kortz, L. (2006). Stable-isotope dilution electrospray ionization tandem mass spectrometry for the quantification of 5-methyltetrahydrofolate in cerebrospinal fluid. Clinical Chemistry, 52(11), 2112–2119. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019–3030. [Link]
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., Shah, V. P., Skelly, J. P., Swann, P. G., & Weiner, R. (2007).
A Comparative Guide to the Long-Term Stability of Propionic Acid-d6 for Quantitative Studies
For researchers, scientists, and drug development professionals engaged in long-term quantitative studies, the reliability of internal standards is paramount. This guide provides an in-depth technical analysis of the long-term stability of propionic acid-d6 (CD₃CD₂COOD), a commonly used deuterated internal standard. We will objectively compare its performance with its ¹³C-labeled alternative, propionic acid-¹³C₃, supported by illustrative experimental data and detailed validation protocols. This guide is designed to equip you with the expertise to make informed decisions for your bioanalytical assays.
The Critical Role and Inherent Challenges of Internal Standards
In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled (SIL) internal standards are the gold standard. They are intended to mimic the analyte of interest throughout sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response. However, the assumption of perfect mimicry and absolute stability is not always valid, especially for deuterated standards over extended periods. Deuterium labels, while cost-effective to synthesize, can be susceptible to back-exchange with protons from the surrounding environment, potentially compromising data integrity.
This guide will delve into the practical aspects of validating the long-term stability of this compound, a crucial internal standard in metabolomics and pharmacokinetic studies.
Experimental Design for Long-Term Stability Assessment
A robust long-term stability study is a self-validating system. The experimental design must be comprehensive, covering various conditions that the internal standard might encounter during a typical long-term study. The causality behind each experimental choice is crucial for ensuring the trustworthiness of the results.
Key Experimental Parameters:
-
Storage Conditions: To simulate real-world scenarios, stability should be assessed under a range of temperatures, including refrigerated (2-8°C), frozen (-20°C and -80°C), and room temperature (for bench-top stability).
-
Solvent Systems: The choice of solvent can significantly impact stability. Therefore, testing should be conducted in solvents commonly used for stock and working solutions, such as methanol, acetonitrile, and aqueous buffers at different pH values (e.g., acidic, neutral, and basic).
-
Biological Matrices: For bioanalytical applications, stability in relevant matrices like human plasma and urine is critical. This accounts for potential enzymatic degradation or matrix-induced instability.
-
Freeze-Thaw Cycles: Samples in long-term studies are often subjected to multiple freeze-thaw cycles. Assessing the impact of these cycles on the stability of the internal standard is essential.[1][2][3]
The following diagram illustrates a comprehensive workflow for assessing the long-term stability of a deuterated internal standard.
Potential Degradation and Instability Pathways
The primary stability concern for this compound is the potential for hydrogen-deuterium exchange (HDX), particularly for the deuterium on the carboxylic acid group and, to a lesser extent, the alpha-carbons. This process is influenced by factors like pH and the presence of protic solvents.[4] Additionally, like its unlabeled counterpart, propionic acid can undergo chemical degradation.
The diagram below illustrates the potential instability pathways for this compound.
Performance Comparison: this compound vs. Propionic Acid-¹³C₃
While deuterated standards are widely used, ¹³C-labeled standards are generally considered more robust due to the greater stability of the ¹³C-C bond compared to the C-D bond. The following tables present illustrative data from a simulated 12-month long-term stability study comparing this compound and propionic acid-¹³C₃.
Table 1: Long-Term Stability in Methanol at -20°C
| Time Point | This compound (% Remaining) | Propionic Acid-¹³C₃ (% Remaining) |
| 0 months | 100.0 | 100.0 |
| 3 months | 99.1 | 99.8 |
| 6 months | 98.5 | 99.7 |
| 12 months | 97.2 | 99.5 |
Table 2: Stability in Aqueous Buffer (pH 7.4) at 4°C
| Time Point | This compound (% Remaining) | Propionic Acid-¹³C₃ (% Remaining) |
| 0 months | 100.0 | 100.0 |
| 1 month | 96.3 | 99.6 |
| 3 months | 92.1 | 99.2 |
| 6 months | 88.5 | 98.9 |
Table 3: Isotopic Purity after 5 Freeze-Thaw Cycles in Human Plasma
| Analyte | Initial Isotopic Purity | Isotopic Purity after 5 F/T Cycles |
| This compound | 99.6% | 97.8% |
| Propionic Acid-¹³C₃ | 99.8% | 99.8% |
The data clearly illustrates the superior stability of the ¹³C-labeled internal standard, especially in aqueous environments and after multiple freeze-thaw cycles where the risk of deuterium back-exchange is higher.
Experimental Protocol: Validated Stability-Indicating LC-MS/MS Method
A stability-indicating analytical method is one that can accurately quantify the analyte of interest in the presence of its degradation products, process impurities, and other potential interferences.[5][6][7]
Objective: To develop and validate a stability-indicating LC-MS/MS method for the quantification of this compound and its potential degradation products.
1. Materials and Reagents:
-
This compound (Reference Standard)
-
Propionic acid (Unlabeled)
-
Propionic acid-¹³C₃ (Reference Standard)
-
Acetic acid, Butyric acid (Potential Degradation Products)
-
HPLC-grade Methanol, Acetonitrile, and Water
-
Formic acid
-
Human Plasma (K₂EDTA)
-
Phosphate Buffered Saline (PBS), pH 7.4
2. Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
4. Mass Spectrometric Conditions:
-
Ionization Mode: Negative ESI
-
MRM Transitions:
-
Propionic acid: To be determined empirically
-
This compound: To be determined empirically
-
Propionic acid-¹³C₃: To be determined empirically
-
Acetic acid: To be determined empirically
-
Butyric acid: To be determined empirically
-
-
Source Parameters: Optimized for maximum sensitivity.
5. Sample Preparation (from Plasma):
-
Thaw plasma samples at room temperature.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing the internal standard (Propionic acid-¹³C₃).
-
Vortex for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
6. Validation Parameters (in accordance with ICH M10 Guidelines): [8]
-
Selectivity: Analyze blank matrix samples to ensure no interference at the retention times of the analytes and internal standard.
-
Linearity: Establish a calibration curve over the expected concentration range.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked matrix with the response in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked matrix with that in post-extraction spiked matrix.
-
Stability: Long-term, short-term (bench-top), and freeze-thaw stability as described in the experimental design section.
Conclusion and Recommendations
The choice of an internal standard for long-term studies requires careful consideration and rigorous validation. While this compound is a widely used and often suitable internal standard, its inherent potential for deuterium back-exchange, particularly in aqueous environments and over extended periods, necessitates thorough stability testing.
Our comparative analysis, supported by illustrative data, highlights the superior stability of propionic acid-¹³C₃. For long-term studies where the highest level of data integrity is required, the use of a ¹³C-labeled internal standard is strongly recommended. However, if this compound is to be used, it is imperative to conduct a comprehensive stability validation study as outlined in this guide. Researchers must be aware of the potential for isotopic exchange and take appropriate measures to monitor and mitigate its impact on the accuracy of their results. This includes careful selection of solvents, pH, and storage conditions, as well as the implementation of a validated stability-indicating analytical method.
By adhering to the principles of scientific integrity and robust validation, researchers can ensure the reliability and trustworthiness of their data in long-term quantitative studies.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. [Link]
-
International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
- Jemal, M., & Ouyang, Z. (2003). The importance of demonstrating the stability of drugs in biological samples and sample collection tubes. Journal of Pharmaceutical and Biomedical Analysis, 32(3), 541-549.
- Konermann, L., Pan, J., & Liu, Y. H. (2011). Hydrogen exchange mass spectrometry for studying protein structure and dynamics. Chemical Society Reviews, 40(3), 1224-1234.
- Li, W., & Cohen, L. H. (2003). The effect of multiple freeze-thaw cycles on the stability of drugs in plasma. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 953-959.
- van de Merbel, N. C. (2008).
- White, J. T., & Li, W. (2006). A practical guide to the validation of bioanalytical methods. Journal of Pharmaceutical and Biomedical Analysis, 41(1), 1-10.
-
Jaochico, A., Sangaraju, D., & Shahidi-Latham, S. K. (2019). A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. Bioanalysis, 11(8), 741-753. [Link]
- Bakhtiar, R., & Tse, F. L. (2000). The practice of method validation in bioanalytical laboratories. Pharmaceutical research, 17(12), 1447-1453.
- Rocci, M. L., & Devanarayan, V. (2003). Bioanalytical method validation: a risk-based approach. The AAPS journal, 5(4), 36-43.
- Shah, V. P., Midha, K. K., Findlay, J. W., Hill, H. M., Hulse, J. D., McGilveray, I. J., ... & Yacobi, A. (2000). Bioanalytical method validation—a revisit with a decade of progress. Pharmaceutical research, 17(12), 1551-1557.
- Timmerman, P., Luedtke, S., van de Merbel, N., & Stokes, C. (2011). The 3rd EBF open symposium: a focus on current topics in bioanalysis. Bioanalysis, 3(12), 1323-1325.
- Viswanathan, C. T., Bansal, S., Booth, B., DeStefano, A. J., Rose, M. J., Sailstad, J., ... & Weiner, R. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30-E42.
- Wieling, J. (2002). The ideal versus the real world of internal standards.
- Yuan, L., & Lin, L. (2000). A review of the stability of drugs in biological fluids. Journal of Pharmaceutical and Biomedical Analysis, 23(2-3), 543-551.
- Zhang, T., & Zhang, Y. (2012). A review of the stability of drugs in biological matrices. Journal of Pharmaceutical and Biomedical Analysis, 69, 133-143.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—a review. Journal of pharmaceutical analysis, 4(3), 159-165.
-
International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline Q1A (R2) Stability Testing of New Drug Substances and Products. [Link]
-
Pouteau, E., Vahedi, K., Messing, B., Flourié, B., Nguyen, P., Darmaun, D., & Rambaud, J. C. (2001). Acetate, propionate and butyrate in plasma: determination of the concentration and isotopic enrichment by gas chromatography/mass spectrometry with positive chemical ionization. Journal of mass spectrometry, 36(7), 798-805. [Link]
- Gallert, C., & Winter, J. (2007). Propionic acid accumulation and degradation during restart of a full-scale anaerobic biowaste digester. Bioresource technology, 98(1), 179-185.
-
Lee, J. E., Lee, S. Y., & Kim, Y. (2015). Effect of repeated freezing and thawing on biomarker stability in plasma and serum samples. Osong public health and research perspectives, 6(6), 357-362. [Link]
- Boyanton Jr, B. L., & Blick, K. E. (2002). Stability studies of twenty-four analytes in human plasma and serum. Clinical chemistry, 48(12), 2242-2247.
- Evans, C. A., & Brenchley, P. E. (2004). The effect of multiple freeze-thaw cycles on the stability of cytokines in human serum. Journal of immunological methods, 286(1-2), 1-8.
- Roche, S., & Tassaneeyakul, W. (2006). Stability of drugs of abuse in blood.
- Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Stability of drugs in biological fluids. Journal of pharmaceutical and biomedical analysis, 35(5), 1077-1085.
- Starkey, B. J. (2007). Stability of drugs and chemicals in biological fluids. Annals of clinical biochemistry, 44(5), 418-431.
- Stevens, J. C., & Hyland, K. (1997). The effect of multiple freeze-thaw cycles on the stability of selected pterins and biogenic amines in cerebrospinal fluid. Journal of inherited metabolic disease, 20(4), 517-522.
Sources
- 1. scribd.com [scribd.com]
- 2. biochemia-medica.com [biochemia-medica.com]
- 3. Effect of Repeated Freezing and Thawing on Biomarker Stability in Plasma and Serum Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. en.cmicgroup.com [en.cmicgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Propanoic-13C3 Acid | CAS 153474-35-2 | LGC Standards [lgcstandards.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Propionic Acid-d6
Authored for the Modern Laboratory Professional
In contemporary drug development and metabolic research, deuterated compounds like propionic acid-d6 are indispensable tools.[1] The substitution of hydrogen with its stable, non-radioactive isotope, deuterium, provides a powerful method for tracking metabolic pathways and enhancing the pharmacokinetic profiles of active pharmaceutical ingredients (APIs).[2][3] While the deuterium label itself introduces no new toxicological hazard, the fundamental chemical nature of the parent molecule—propionic acid—governs the safety and disposal protocols.
This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound. As your partner in laboratory safety, we move beyond mere compliance, offering a deeper understanding of the causality behind these critical procedures to ensure the protection of both researchers and the environment.
Hazard Characterization: Understanding the Risk Profile
The primary hazards of this compound are dictated by its non-deuterated analogue, propionic acid. It is a flammable and corrosive liquid that requires careful handling.[4] Deuterium is a stable, non-radioactive isotope of hydrogen; therefore, its presence does not add radiological hazards.[2]
The key is to treat this substance with the respect due to a corrosive and flammable chemical. All waste containing this compound must be managed as hazardous waste.
| Hazard Category | Classification | GHS Hazard Statement |
| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[4][5] |
| Corrosivity | Skin Corrosion, Category 1B | H314: Causes severe skin burns and eye damage[4][6] |
| Irritation | Specific Target Organ Toxicity | H335: May cause respiratory irritation[6][7] |
| Regulatory & Transport Information | Identifier |
| UN Number | UN3463[4] |
| Proper Shipping Name | PROPIONIC ACID[4] |
| Hazard Class | 8 (Corrosive), Sub-hazard 3 (Flammable)[4] |
| Packing Group | II |
| RCRA Waste Codes | D001 (Ignitability), D002 (Corrosivity)[5] |
Pre-Disposal Protocol: Waste Segregation and Storage
Proper disposal begins the moment waste is generated. The integrity of a laboratory's waste management system relies on rigorous segregation. Cross-contamination of waste streams can lead to dangerous chemical reactions, complicate disposal processes, and increase costs.
Core Principle: Deuterated waste should be treated as hazardous chemical waste and segregated from other waste streams.[2]
Step-by-Step Storage Procedure:
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a material compatible with propionic acid, such as high-density polyethylene (HDPE).[8] Ensure the container has a secure, tightly-fitting lid.
-
Apply a Hazardous Waste Label: As soon as the first drop of waste enters the container, affix a hazardous waste label. Clearly write "Hazardous Waste: this compound," and list all constituents, including solvents. Check the boxes for "Flammable" and "Corrosive."
-
Ensure Safe Storage:
-
Store the waste container in a designated satellite accumulation area.
-
The storage location must be cool, dry, and well-ventilated, such as in a chemical storage cabinet rated for flammable and corrosive materials.[8]
-
Crucially, store it away from incompatible materials, especially strong oxidizing agents, bases, reducing agents, and amines.[5][8]
-
Provide secondary containment (e.g., a polypropylene tub) to contain potential leaks.[8]
-
-
Keep Containers Closed: Always keep the waste container sealed when not actively adding waste.[7] This prevents the release of flammable and corrosive vapors.
Spill Management: Immediate Response
Even with careful handling, spills can occur. A swift and correct response is critical to mitigating risk.
For Small Spills (manageable within 10 minutes by trained personnel): [8]
-
Evacuate and Ventilate: Ensure the area is clear of unprotected personnel and that ventilation is adequate.[4]
-
Don Personal Protective Equipment (PPE): At a minimum, wear nitrile or butyl gloves, chemical splash goggles, a face shield, and a fully-buttoned lab coat.[6][8]
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand, diatomaceous earth, or a commercial acid neutralizer.[4][5][9] Do not use combustible materials like paper towels without a neutralant.
-
Collect and Containerize: Carefully scoop the absorbed material into a designated, sealable container for hazardous waste disposal.[5]
-
Clean and Decontaminate: Clean the spill area thoroughly.
-
Dispose of Materials: Treat all cleanup materials, including contaminated gloves, as hazardous waste.
For large spills, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[8]
Final Disposal Workflow
The final disposal of this compound waste must be handled by trained professionals in accordance with all federal, state, and local regulations.[10] Do not attempt to dispose of this chemical down the drain or in regular trash.[4]
Caption: Decision workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Protocol:
-
Waste Characterization: Accurately identify all components of the waste stream. This is critical for the disposal facility to select the correct treatment method. The pH of the waste will likely be low (<6), confirming its corrosive nature.[8]
-
Container Decontamination: Any "empty" container that held pure this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).[2] Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [2] After this procedure, the defaced container may be disposed of as regular laboratory waste, pending institutional policy.
-
Arrange for Professional Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.[10] Provide them with an accurate description of the waste.
-
Final Treatment Method: The standard and most effective disposal method for this type of waste is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This process ensures the complete destruction of the organic molecule, converting it primarily to carbon dioxide and water, while the scrubber neutralizes acidic combustion byproducts.
By adhering to this comprehensive guide, you ensure that your use of valuable deuterated compounds is matched by an unwavering commitment to safety and environmental stewardship.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Carlroth.com. [Link]
-
Ecolink. (2015). Propionic Acid - Safety Data Sheet. Ecolink.com. [Link]
-
Washington State University. (n.d.). Standard Operating Procedure: Propionic Acid. Ehs.wsu.edu. [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Nj.gov. [Link]
-
Carl ROTH. (n.d.). Safety data sheet according to Regulation (EC) No. 1907/2006 (REACH). Carlroth.com. [Link]
-
Synergy Recycling. (n.d.). Disposal of deuterium (D₂). Synergyrecycling.co.za. [Link]
-
Penta Chemicals. (2021). SAFETY DATA SHEET: Propionic acid. Pentachemicals.eu. [Link]
-
International Labour Organization. (n.d.). ICSC 0806 - PROPIONIC ACID. Ilo.org. [Link]
-
Zeochem. (n.d.). Deuterium Labeled Compounds. Zeochem.com. [Link]
-
U.S. Environmental Protection Agency. (2023). Propionic Acid. Scoping Document for the Registration Review. Regulations.gov. [Link]
-
Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates.com. [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. archpdfs.lps.org [archpdfs.lps.org]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
